acetyl dihydrogen phosphate, lithium potassium salt
Description
The exact mass of the compound Lithium potassium acetyl phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
94249-01-1 |
|---|---|
Molecular Formula |
C2H5KLiO5P+2 |
Molecular Weight |
186.1 g/mol |
IUPAC Name |
lithium;potassium;phosphono acetate |
InChI |
InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1 |
InChI Key |
RLQMPLKXFIXRCV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=O)OP(=O)([O-])[O-].[K+] |
Pictograms |
Corrosive; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Lithium Potassium Acetyl Phosphate
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and characterization of lithium potassium acetyl phosphate. Acetyl phosphate is a high-energy acyl-phosphate that serves as a critical intermediate in metabolic pathways and as a valuable phosphoryl group donor in various biochemical assays.[1] This guide details a robust synthesis protocol, explains the rationale behind key experimental steps, and outlines a suite of analytical techniques for comprehensive characterization and quality control, ensuring the production of a high-purity, stable mixed salt form of this important biomolecule.
Introduction and Significance
Acetyl phosphate (AcP) is an organophosphate compound of significant interest in biochemistry and metabolic research.[2] As a high-energy intermediate, it bridges thioester and phosphate metabolism, notably in the phosphotransacetylase/acetate kinase (Pta-AckA) pathway found in bacteria and archaea.[2] Its ability to phosphorylate ADP to ATP makes it a key player in substrate-level phosphorylation and an invaluable tool for in vitro ATP regeneration systems, which are crucial for long-duration enzymatic reactions in drug discovery and biotechnology applications.[2][3]
The mixed lithium potassium salt form offers advantages in terms of stability and handling compared to other salt forms or the free acid, which is prone to hydrolysis.[3] It is a commercially available, stable, white powder with good solubility in water, making it a convenient reagent for laboratory use. This guide focuses on a practical and reproducible method for synthesizing and validating the purity and identity of lithium potassium acetyl phosphate.
Synthesis of Lithium Potassium Acetyl Phosphate
The synthesis of acetyl phosphate salts is most commonly achieved through the acetylation of phosphoric acid or its salts with acetic anhydride.[3] The following protocol is a well-established method that can be adapted for various scales.
Core Reaction Principle
The fundamental chemistry involves the reaction of phosphoric acid with acetic anhydride to form acetyl phosphate and acetic acid as a byproduct. The subsequent addition of lithium and potassium bases in a controlled manner allows for the precipitation of the desired mixed salt. A patent for a similar process describes reacting phosphoric acid with acetic anhydride in the presence of acetic acid, followed by the addition of lithium carbonate to precipitate the salt.[4]
Sources
An In-Depth Technical Guide to Lithium Potassium Acetyl Phosphate (CAS 94249-01-1)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium potassium acetyl phosphate (CAS 94249-01-1), a mixed salt of acetyl phosphoric acid, is a high-energy phosphate donor of significant interest in biochemical and pharmaceutical research.[1][2] Its ability to act as a phosphoryl group donor makes it a valuable tool in studying a wide array of biological processes, including enzyme kinetics, signal transduction, and metabolic pathways.[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties of lithium potassium acetyl phosphate, its synthesis, and its applications, with a focus on providing practical insights for laboratory use.
Chemical Identity and Physical Properties
Lithium potassium acetyl phosphate is systematically named acetic acid, monoanhydride with phosphoric acid, lithium potassium salt (1:1:1).[6] It is a white to off-white, hygroscopic solid, typically supplied as a powder.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 94249-01-1 | [6][7] |
| Molecular Formula | C₂H₃KLiO₅P | [1][6] |
| Molecular Weight | 184.06 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in water (approx. 25-50 mg/mL) | [8] |
| Storage Temperature | -20°C | [8] |
Synthesis of Lithium Potassium Acetyl Phosphate
Diagram of the Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of lithium potassium acetyl phosphate.
Experimental Protocol (Adapted):
-
Acetylation: In a cooled reactor (0-5°C), dissolve phosphoric acid in a suitable inert solvent like ethyl acetate. Slowly add acetic anhydride to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure the formation of acetyl phosphoric acid.
-
Neutralization: Prepare an aqueous solution containing equimolar amounts of lithium hydroxide and potassium hydroxide. Slowly add this alkaline solution to the cooled reaction mixture from step 1. The pH should be carefully monitored and adjusted to neutral.
-
Isolation: The mixed lithium potassium acetyl phosphate salt is expected to precipitate from the solution. The precipitate is collected by filtration.
-
Purification: The collected solid is washed with a cold solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and byproducts.
-
Drying: The purified product is dried under vacuum to yield the final lithium potassium acetyl phosphate powder.
Spectroscopic Characterization
Characterization of the final product is crucial for confirming its identity and purity. The following are the expected spectroscopic signatures for lithium potassium acetyl phosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sharp singlet is expected for the methyl protons of the acetyl group, typically in the range of δ 2.0-2.2 ppm in D₂O.
-
¹³C NMR: Two resonances are expected: one for the methyl carbon (around δ 25 ppm) and one for the carbonyl carbon (around δ 175 ppm).[9][10]
-
³¹P NMR: A single resonance is expected, with its chemical shift being sensitive to the pH and ionic environment. The chemical shift for phosphate esters can vary, but a general range can be anticipated.
Infrared (IR) Spectroscopy:
The FTIR spectrum is expected to show characteristic absorption bands for the phosphate and acetyl groups. Key vibrational modes include:
-
P=O stretching vibrations
-
P-O-C stretching vibrations
-
C=O stretching of the acetyl group (typically around 1700-1750 cm⁻¹)
-
C-H bending and stretching of the methyl group.[11][12][13][14][15]
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to detect the acetyl phosphate anion at an m/z corresponding to its molecular weight (approximately 139 g/mol ). Fragmentation may involve the loss of the acetyl group or phosphate moieties.[9][10][16][17]
Applications in Research and Drug Development
Lithium potassium acetyl phosphate serves as a versatile tool in various biochemical and pharmaceutical research applications, primarily owing to its role as a high-energy phosphate donor.
In Vitro Phosphorylation of Proteins
A key application is the in vitro phosphorylation of proteins, particularly response regulators in bacterial two-component signal transduction systems.[3][4]
Diagram of In Vitro Phosphorylation Workflow:
Caption: A simplified workflow for the in vitro phosphorylation of a response regulator protein.
Experimental Protocol: In Vitro Phosphorylation of a Response Regulator (e.g., CheY)
-
Reagent Preparation:
-
Prepare a stock solution of the purified response regulator protein in a suitable buffer (e.g., Tris-HCl or HEPES).
-
Prepare a fresh stock solution of lithium potassium acetyl phosphate in the same buffer.
-
Prepare a reaction buffer containing MgCl₂ (typically 5-10 mM), as Mg²⁺ is often required for the phosphotransfer reaction.[3]
-
-
Phosphorylation Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, the purified protein to a final concentration of 10-50 µM, and initiate the reaction by adding lithium potassium acetyl phosphate to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for a defined period (e.g., 15-60 minutes).
-
-
Analysis of Phosphorylation:
-
Phos-tag™ SDS-PAGE: The phosphorylated and unphosphorylated forms of the protein can be separated using Phos-tag™ acrylamide gel electrophoresis, followed by Coomassie staining or Western blotting.[5]
-
Mass Spectrometry: The reaction mixture can be analyzed by mass spectrometry to confirm the addition of a phosphate group (mass shift of +80 Da).
-
Enzyme Assays
Lithium potassium acetyl phosphate is a key substrate in assays for enzymes such as acetate kinase.[18][19][20]
Experimental Protocol: Acetate Kinase Assay (Acetate-Forming Direction)
This assay measures the consumption of acetyl phosphate.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl₂ (e.g., 10 mM) and ADP (e.g., 5 mM).[18]
-
Prepare a stock solution of lithium potassium acetyl phosphate.
-
Prepare a solution of the acetate kinase enzyme.
-
Prepare a stop/developing solution containing hydroxylamine and ferric chloride.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the acetate kinase to the reaction buffer containing acetyl phosphate.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set time.
-
-
Quantification:
-
Stop the reaction by adding the hydroxylamine solution, which converts the remaining acetyl phosphate to acetyl hydroxamate.
-
Add the ferric chloride solution, which forms a colored complex with acetyl hydroxamate.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) and determine the amount of acetyl phosphate consumed by comparing to a standard curve.[19]
-
Potential Role as a Translation Inhibitor
Some commercial suppliers suggest that lithium potassium acetyl phosphate can act as a chemical inhibitor of translation by binding to the 30S ribosomal subunit and blocking the peptidyl transferase reaction.[6][7] However, at the time of this writing, this claim is not extensively supported by peer-reviewed scientific literature. Further research is needed to validate this mechanism of action. The known mechanisms of other 30S subunit inhibitors typically involve interference with mRNA decoding or tRNA binding.[21][22][23][24][25]
Stability and Storage
Lithium potassium acetyl phosphate is a high-energy compound and is susceptible to hydrolysis. For long-term storage, it should be kept as a solid at -20°C.[8] Aqueous solutions should be prepared fresh before use. The stability of acetyl phosphate in solution is pH-dependent, with greater stability at slightly acidic pH.
Safety and Handling
Lithium potassium acetyl phosphate is classified as a hazardous substance. It can cause severe skin and eye burns.[2] When handling the solid powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. In case of contact, the affected area should be rinsed immediately with copious amounts of water.
Conclusion
Lithium potassium acetyl phosphate (CAS 94249-01-1) is a valuable reagent for researchers in biochemistry and drug development. Its ability to serve as a potent phosphoryl donor makes it indispensable for studying protein phosphorylation, enzyme kinetics, and metabolic pathways. This guide has provided a detailed overview of its properties, synthesis, and key applications, along with practical protocols to facilitate its effective use in the laboratory. As with any chemical reagent, proper handling and storage are essential to ensure its stability and the safety of the user.
References
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Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0001494). Available from: [Link].
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PubChem. Acetyl phosphate | C2H5O5P | CID 186. Available from: [Link].
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JoVE (Journal of Visualized Experiments). Direct Detection: Acetate-Forming Activity Of Enzyme Acetate Kinase l Protocol Preview. 2022. Available from: [Link].
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Fowler, M. L., Ingram-Smith, C. J., & Smith, K. S. (2011). A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate. PLoS ONE, 6(5), e20349. Available from: [Link].
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McCleary, W. R., & Stock, J. B. (1994). Acetyl phosphate and the activation of two-component response regulators. Journal of Biological Chemistry, 269(50), 31567-31572. Available from: [Link].
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Drake, S. K., Bourret, R. B., Luck, L. A., & Silversmith, R. E. (2003). Activation of the Phosphosignaling Protein CheY: I. ANALYSIS OF THE PHOSPHORYLATED CONFORMATION BY 19F NMR AND PROTEIN ENGINEERING. Journal of Biological Chemistry, 278(27), 24371-24379. Available from: [Link].
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Goel, A., Bdeshi, N. K., & Mackay, R. M. (2012). Regulation of Acetate Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis. Journal of Bacteriology, 194(10), 2533-2541. Available from: [Link].
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Kinoshita, E., Kinoshita-Kikuta, E., & Koike, T. (2009). Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag™ based reagents. Proteome Science, 7, 36. Available from: [Link].
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UNAM. Determination of the Effect of Acetyl Phosphate on the Sensor Kinase BarA. Available from: [Link].
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Carter, A. P., Clemons, W. M., Brodersen, D. E., Morgan-Warren, R. J., Wimberly, B. T., & Ramakrishnan, V. (2000). Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics. Nature, 407(6802), 340–348. Available from: [Link].
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Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link].
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Boskey, A. L., & Pleshko, N. (2009). FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite. Calcified tissue international, 84(4), 324–333. Available from: [Link].
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Polacek, N., & Gebetsberger, J. (2018). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic acids research, 46(1), 325–337. Available from: [Link].
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Polikanov, Y. S., Starosta, A. L., & Wilson, D. N. (2023). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic Acids Research, 51(2), 533-545. Available from: [Link].
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SpectraBase. Acetyl phosphate - Optional[31P NMR] - Chemical Shifts. Available from: [Link].
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Jenness, D., Bruce, J., & Schaup, H. W. (1976). Interactions between 30s ribosomal proteins and 50s subunits of Escherichia coli. Nucleic acids research, 3(7), 1731–1738. Available from: [Link].
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Vázquez-Laslop, N., & Mankin, A. S. (2020). Selective inhibition of human translation by a drug-like compound that traps terminated protein nascent chains on the ribosome. bioRxiv. Available from: [Link].
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Polikanov, Y. S., Starosta, A. L., & Wilson, D. N. (2022). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. bioRxiv. Available from: [Link].
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Yuliyati, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link].
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Carter, A. P., Clemons, W. M., Brodersen, D. E., Morgan-Warren, R. J., Wimberly, B. T., & Ramakrishnan, V. (2000). Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics. Nature, 407(6802), 340-348. Available from: [Link].
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Brandes, J. A., & Brandes, D. J. (2018). Antibiotics Targeting the 30S Ribosomal Subunit: A Lesson from Nature to Find and Develop New Drugs. Current topics in medicinal chemistry, 18(14), 1174–1187. Available from: [Link].
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Semantic Scholar. Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics. Available from: [Link].
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PatSnap. What are 30S subunit inhibitors and how do they work?. 2024. Available from: [Link].
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PubMed. Inhibition of protein synthesis by acetyl-coenzyme A in a cell-free system: possible involvement of protein acetylation in the regulation of translation. Available from: [Link].
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Sparks, D. L., & Sparks, J. D. (2023). FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. Scientific reports, 13(1), 7868. Available from: [Link].
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Introduction: The Significance of a High-Energy Intermediate
An In-depth Technical Guide to the Molecular Structure of Acetyl Phosphate Lithium Potassium Salt
Abstract: This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of acetyl phosphate lithium potassium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights. We delve into the causality behind experimental choices for structural elucidation, detail self-validating protocols for its synthesis and analysis, and ground all claims in authoritative scientific literature. The guide includes detailed methodologies, data presented in structured tables, and visual diagrams to facilitate a deep understanding of this critical biochemical reagent.
Acetyl phosphate (AcP) is a pivotal, high-energy acyl phosphate that occupies a central node in the metabolism of both prokaryotic and eukaryotic organisms.[1][2] It functions as a crucial link between thioester and phosphate-based energy currencies, acting as a donor of both phosphoryl and acetyl groups.[1][2][3] In bacteria, the phosphotransacetylase (Pta) and acetate kinase (AckA) pathway interconverts acetyl-CoA and acetate, with acetyl phosphate as the key intermediate, directly coupling central metabolism to ATP generation and protein acetylation.[1][4] Recently, its role as an intermediate in mammalian mitochondria has also been identified, suggesting previously uncharacterized metabolic pathways.[2][5]
For research purposes, acetyl phosphate is most commonly supplied as a stable, crystalline mixed salt: acetyl phosphate lithium potassium salt. This form provides enhanced stability and handling characteristics compared to the free acid, making it an indispensable reagent for a wide range of applications, from biochemical assays and enzymology to structural biology.[6][7][8][9][10] Understanding its precise molecular structure is fundamental to its correct application and the interpretation of experimental results.
Molecular Structure and Physicochemical Properties
The empirical formula for acetyl phosphate lithium potassium salt is C₂H₃KLiO₅P, with a molecular weight of approximately 184.06 g/mol .[6][9][10] The compound is ionic, consisting of lithium (Li⁺) and potassium (K⁺) cations and the acetyl phosphate dianion. The core of its chemical reactivity lies in the structure of this anion.
Structural Composition
The acetyl phosphate anion is composed of an acetyl group (CH₃C(=O)-) linked to a phosphate group (-O-P(O)(O⁻)₂) via a high-energy anhydride bond. This P-O-C linkage is what endows the molecule with a high group transfer potential, comparable to that of ATP.
Caption: 2D structure of Acetyl Phosphate with Li⁺ and K⁺ ions.
Physicochemical Properties
The stability and usability of acetyl phosphate lithium potassium salt in a laboratory setting are defined by its physical and chemical properties. These are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 94249-01-1 | [6][7][8][9][10] |
| Molecular Formula | C₂H₃KLiO₅P | [6][9][10] |
| Molecular Weight | 184.06 g/mol | [9][10] |
| Appearance | White to off-white powder or solid | [7][9] |
| Melting Point | >300 °C (decomposes) | [7][8][9] |
| Solubility | Soluble in water (e.g., 25 mg/mL) | [7][8][9] |
| Storage Conditions | -20°C, keep dry and away from direct sunlight | [6][7][8] |
| SMILES (Ionic) | [Li+].[K+].CC(=O)OP([O-])([O-])=O | [6][8][9] |
Spectroscopic and Analytical Characterization
Confirming the identity, purity, and structure of acetyl phosphate relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of acetyl phosphate.
-
¹H NMR: The proton NMR spectrum provides unambiguous evidence for the acetyl group. The three methyl protons (CH₃) typically appear as a characteristic doublet around δ 1.9-2.1 ppm.[3][11] The splitting into a doublet is a key diagnostic feature, arising from coupling to the nearby phosphorus atom (³JH,P coupling), confirming the C-O-P linkage.[11]
-
³¹P NMR: Phosphorus NMR is used to analyze the phosphate moiety directly. Acetyl phosphate exhibits a distinct signal in the ³¹P spectrum, allowing for its quantification and differentiation from inorganic phosphate and other phosphorylated species.[11][12]
-
2D NMR (HSQC & HMBC): For absolute structural confirmation, 2D NMR techniques are invaluable. A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the methyl protons with their directly attached carbon.[5] A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings, such as the correlation between the methyl protons and the carbonyl carbon, providing definitive proof of the acetyl group's structure.[5]
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for verifying the molecular weight and can be used for sensitive quantification.
-
Methodology: In negative ion detection mode, acetyl phosphate is readily observed.[5]
-
Fragmentation Analysis: Tandem MS (MS/MS) provides a structural fingerprint. A characteristic fragmentation pattern for the acetyl phosphate anion (m/z 139) is the loss of a neutral H₂PO₃ fragment, resulting in a prominent product ion at m/z 79.[5] This specific transition (139 -> 79) is frequently used in Multiple Reaction Monitoring (MRM) assays for highly selective quantification.[5]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule. The spectrum of acetyl phosphate shows strong, characteristic absorption bands corresponding to:
Caption: Workflow for the analytical characterization of acetyl phosphate.
Chemical Reactivity and Stability
The utility of acetyl phosphate is derived from the reactivity of its high-energy acyl phosphate bond.
-
Hydrolysis: The P-O-C bond is susceptible to hydrolysis, yielding acetate and inorganic phosphate. The stability of acetyl phosphate in aqueous solution is highly pH-dependent. It is relatively stable for several hours in neutral solutions but shows greater stability in the slightly acidic range of pH 5-6.[1] Hydrolysis is accelerated under strongly acidic or alkaline conditions and can be catalyzed by acylphosphatase enzymes.[5][13]
-
Group Transfer Potential: Acetyl phosphate is a versatile donor molecule:
-
Phosphoryl Group Donor: It can phosphorylate nucleophiles, most notably ADP to generate ATP, a reaction catalyzed by acetate kinase (AckA).[1][3] This makes it an excellent component for ATP regeneration systems in vitro.
-
Acetyl Group Donor: While less common than acetyl-CoA, acetyl phosphate can serve as an acetyl donor for the acetylation of various molecules, including proteins.[2][13]
-
Caption: Key metabolic reactions involving acetyl phosphate.
Experimental Protocol: Synthesis of Acetyl Phosphate Salt
While commercially available, understanding the synthesis provides insight into the compound's chemistry. The following protocol is adapted from established methods.[11]
CAUSALITY NOTE: This solvent-free method first creates a reactive phosphate intermediate (2-hydroxypropyl phosphate) which is then readily acetylated by acetic acid. The final titration and precipitation step is crucial for removing unreacted starting materials and converting the unstable free acid into a handleable, stable salt.
Materials:
-
Anhydrous Phosphoric Acid (H₃PO₄)
-
1,2-Propylene Oxide
-
Glacial Acetic Acid (AcOH)
-
1N Lithium Hydroxide (LiOH)
-
Ethanol (EtOH)
-
Diethyl Ether
-
Ice-water bath
Protocol:
-
Step 1: Formation of 2-Hydroxypropyl Phosphate. Cautiously add 1.3 moles of 1,2-propylene oxide to 1.0 mole of anhydrous H₃PO₄. The reaction is exothermic; maintain the temperature at approximately 20°C using an ice-water bath. The result is a viscous, oily product.
-
Step 2: Acetylation. To the oily product from Step 1, add 1.0 mole of glacial acetic acid. Stir the mixture. The reaction is typically complete within 15-20 minutes, which can be monitored by the disappearance of the acetic acid smell or by ¹H NMR.[11]
-
Step 3: Removal of Byproduct. Wash the resulting oily product with diethyl ether to remove excess propylene glycol.
-
Step 4: Conversion to Dilithium Salt. Dissolve the crude acetyl phosphate in a 1:1 ice-water mixture. Titrate the solution potentiometrically with 1N LiOH to a pH of approximately 8.6. Note that some hydrolysis of acetyl phosphate will occur during this process.[11]
-
Step 5: Precipitation and Isolation. Add an equal volume of cold ethanol to the titrated solution to precipitate the dilithium acetyl phosphate. Cool the mixture to maximize crystallization.
-
Step 6: Final Wash and Drying. Collect the crystals by filtration. Wash the collected solid sequentially with cold ethanol and diethyl ether. Dry the final product under vacuum.
Applications in a Research Context
The unique properties of acetyl phosphate lithium potassium salt make it a valuable tool in several scientific domains:
-
ATP Regeneration Systems: It is widely used as an energy-rich phosphate donor to regenerate ATP from ADP in cell-free transcription/translation systems and other biochemical assays that consume ATP.[9]
-
Enzyme Kinetics: It serves as the primary substrate for studying the kinetics and mechanisms of enzymes like acetate kinase and phosphotransacetylase.[4]
-
Structural Biology: Researchers use acetyl phosphate to phosphorylate proteins in situ within crystals. Soaking a protein crystal with acetyl phosphate can yield the phosphorylated protein structure, providing critical insights into activation mechanisms, as demonstrated with the CpxR receiver domain.[7]
-
Metabolomics Standard: As a purified chemical standard, it is essential for the identification and absolute quantification of endogenous acetyl phosphate in biological extracts using LC-MS/MS and NMR.[5][12]
Conclusion
Acetyl phosphate lithium potassium salt is a stable and versatile reagent whose utility is directly linked to the high-energy acyl phosphate bond of its core anion. A thorough understanding of its ionic nature, three-dimensional structure, and chemical reactivity—confirmed through a multi-pronged analytical approach combining NMR, MS, and IR—is paramount for its effective use in research. This guide has provided the foundational knowledge, practical protocols, and theoretical underpinnings necessary for scientists to confidently employ this key metabolic intermediate in their experimental designs.
References
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Wikipedia. Acetyl phosphate. [Link]
-
Park, J., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics. PNAS, 115(16), 4234-4239. [Link]
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Belosludtsev, K., et al. (2022). The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. International Journal of Molecular Sciences, 23(21), 13537. [Link]
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Jordan, S. F., et al. (2019). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Life (Basel), 9(3), 71. [Link]
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Carus. (2025). What You Need to Know: Safety & Handling of Phosphates. YouTube. [Link]
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A Technical Guide to the Role of Lithium Potassium Acetyl Phosphate in Metabolic Pathways
Abstract
Acetyl phosphate (AcP), a high-energy mixed anhydride, stands at the crossroads of central metabolism and cellular regulation. While extensively studied in prokaryotes, its roles in mammalian systems are now emerging, presenting new avenues for research and therapeutic development. This technical guide provides an in-depth exploration of acetyl phosphate's multifaceted functions, with a particular focus on the utility of its stable lithium potassium salt form in experimental contexts. We will dissect its pivotal involvement in the bacterial phosphotransacetylase-acetate kinase (Pta-AckA) pathway, its function as a global signaling molecule through both protein phosphorylation and non-enzymatic acetylation, and its nascently understood roles in mammalian mitochondrial metabolism. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the core mechanisms but also field-proven insights into the experimental methodologies required to investigate this crucial metabolite.
Introduction to Acetyl Phosphate: A High-Energy Metabolic Hub
Acetyl phosphate (C₂H₅O₅P) is a naturally occurring small molecule that serves as a critical intermediate in the metabolic pathways of numerous organisms, from bacteria to humans.[1] Its significance stems from the high-energy phosphoanhydride bond, which possesses a Gibbs free energy of hydrolysis (−43.3 kJ/mol) even greater than that of ATP (−30.5 kJ/mol).[2] This property endows AcP with the capacity to act as a potent donor of both its phosphoryl and acetyl groups, placing it at the heart of cellular energy currency and post-translational modification networks.[3][4]
The Lithium Potassium Salt: An Essential Tool for Research
In laboratory and industrial settings, acetyl phosphate is most commonly handled as a mixed lithium and potassium salt.[5][6] Lithium potassium acetyl phosphate is a stable, solid, and water-soluble compound, making it an ideal reagent for in vitro studies.[7] This commercially available form provides a reliable and quantifiable source of AcP for a wide range of applications, including its use as a substrate for enzymatic reactions, a phosphodonor in signaling studies, and a precursor in the synthesis of pharmaceuticals like antibiotics and antiviral drugs.[1][6] While the acetyl phosphate moiety is the primary agent of interest in metabolic studies, it is worth noting that the lithium ion itself can have biological effects, such as stimulating glucose metabolism, a factor to consider in specific experimental designs.[8][9]
| Property | Value | Source |
| Chemical Formula | C₂H₃KLiO₅P | [7] |
| Molecular Weight | 184.06 g/mol | [7] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (25 mg/mL) | [7] |
| Storage Conditions | -20°C | [7] |
| Purity (Typical) | ≥85% to ≥97.0% | [7][10] |
| Melting Point | >300 °C | [7] |
Table 1: Physicochemical Properties of Lithium Potassium Acetyl Phosphate. This table summarizes key characteristics of the common research-grade chemical.
The Central Role of AcP in Bacterial Metabolism and Signaling
In bacteria, particularly in organisms like Escherichia coli, AcP is a central hub that links the cell's metabolic state (specifically, carbon flux) to global regulatory networks.[11][12] This connection is primarily governed by the Pta-AckA pathway.
The Pta-AckA Pathway: A Reversible Metabolic Engine
The synthesis and consumption of AcP are controlled by two key enzymes: phosphate acetyltransferase (Pta) and acetate kinase (AckA).[1]
-
Pta: Catalyzes the reversible reaction between acetyl-CoA and inorganic phosphate (Pi) to produce acetyl phosphate and Coenzyme A (CoA).
-
AckA: Catalyzes the reversible transfer of the phosphoryl group from acetyl phosphate to ADP, generating ATP and acetate.[1]
Under conditions of excess carbon (e.g., glycolysis), the pathway runs in the direction of acetate formation, generating ATP via substrate-level phosphorylation. Conversely, when acetate is the primary carbon source, the pathway reverses to produce the central metabolite acetyl-CoA.[12] This reversibility makes the Pta-AckA pathway a vital metabolic valve.
Caption: The reversible Pta-AckA pathway in bacteria.
AcP as a Global Phosphodonor in Signal Transduction
Beyond its role in ATP synthesis, AcP functions as a low-molecular-weight phosphodonor that can directly phosphorylate a subset of response regulators (RRs) within two-component signal transduction systems (TCS).[3][11] This bypasses the need for a cognate sensor kinase, allowing the cell to modulate various processes—such as chemotaxis, virulence, and antibiotic resistance—in direct response to its metabolic status.[3][11][13] The intracellular concentration of AcP in E. coli can reach levels sufficient (≥3 mM) for this direct phosphorylation to occur in vivo.[2][12]
Caption: AcP-dependent phosphorylation of a response regulator.
Non-Enzymatic Protein Acetylation by AcP
AcP is also a potent donor of acetyl groups, capable of chemically acetylating lysine residues on a wide array of proteins.[14][15] This non-enzymatic post-translational modification is considered a global regulatory mechanism in bacteria.[4] Acetylation neutralizes the positive charge of the lysine side chain, which can alter a protein's conformation, activity, stability, or interactions.[16] For example, AcP-mediated acetylation has been shown to inhibit the activity of key glycolytic enzymes in E. coli, effectively acting as a feedback mechanism when flux into the Pta-AckA pathway is high.[14]
Emerging Roles of AcP in Mammalian Systems
For a long time, AcP was considered primarily a microbial metabolite. However, recent evidence has demonstrated its presence and functional importance in mammalian cells, particularly within mitochondria.
-
Intermediate in Pyruvate Oxidation: Using advanced techniques like in-organelle NMR metabolomics, AcP has been identified as an intermediate in pyruvate metabolism within isolated, functional mammalian mitochondria.[3][17]
-
Regulation of Mitochondrial Calcium Balance: As a phosphate donor, AcP can influence mitochondrial calcium signaling. Studies have shown that AcP increases the resistance of mitochondria to calcium overload, enhances the rate of calcium uptake, and raises the mitochondrial membrane potential, especially under phosphate-deficient conditions.[3] This suggests a role in protecting against pathological calcification and cell death.
-
Biomarker in Disease: AcP has been detected in human blood during severe pathologies, though its exact contribution to these disease states is still under investigation.[3]
These findings open up a new frontier of research, suggesting that AcP may be a previously overlooked player in mammalian energy metabolism and signaling.
Methodologies for the Investigation of Acetyl Phosphate
Studying AcP requires robust analytical techniques and carefully designed functional assays. The choice of method depends on the research question, the biological matrix, and the available instrumentation.
Detection and Quantification of Acetyl Phosphate
Accurate measurement of AcP is fundamental to understanding its role. Several methods are available, each with distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages | References |
| ³¹P-NMR / ¹H-NMR | Nuclear Magnetic Resonance. Detects phosphorus or proton signals specific to AcP. | Non-destructive, provides structural information, can be used in real-time on live organelles. | Relatively low sensitivity, requires specialized equipment. | [17][18][19] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Separates AcP from other metabolites and detects it based on its mass-to-charge ratio. | High sensitivity and specificity, excellent for complex biological samples. | The phosphate group can ionize poorly, may require specific column chemistry (e.g., HILIC). | [17] |
| Hydroxamate Assay | Colorimetric. AcP reacts with hydroxylamine to form acetyl-hydroxamate, which forms a colored complex with ferric ions (Fe³⁺). | Simple, inexpensive, suitable for high-throughput screening of enzyme activity. | Indirect, can have interference from other compounds. | [20][21] |
| Phosphomolybdate Assay | Colorimetric. Measures inorganic phosphate released after enzymatic or chemical hydrolysis of AcP. | Well-established for phosphate detection. | Indirect, measures the product of AcP breakdown, not AcP itself. | [19] |
Table 2: Comparison of Key Analytical Methods for Acetyl Phosphate Detection.
Experimental Protocol: Colorimetric Quantification of AcP (Hydroxamate Method)
This protocol provides a self-validating system for measuring AcP consumption by an enzyme (e.g., AckA). The causality is clear: a decrease in the final colorimetric signal is directly proportional to the amount of AcP consumed in the enzymatic reaction.
Objective: To determine the concentration of AcP in a sample or to measure the activity of an AcP-consuming enzyme.
Materials:
-
Lithium Potassium Acetyl Phosphate (as standard and substrate)
-
Hydroxylamine Hydrochloride solution (e.g., 2 M, pH 7.0)
-
Ferric Chloride (FeCl₃) solution (e.g., 10% FeCl₃ in 0.1 M HCl)
-
Tris buffer, MgCl₂, ADP (for enzymatic reaction)
-
Enzyme sample (e.g., purified Acetate Kinase)
-
Spectrophotometer (540 nm)
Step-by-Step Methodology:
-
Standard Curve Generation: a. Prepare a series of known concentrations of lithium potassium acetyl phosphate in the reaction buffer (e.g., 0 to 2 µmoles). b. To each standard, add an equal volume of hydroxylamine solution. Mix and incubate for 10 minutes at room temperature. This converts AcP to acetyl-hydroxamate. c. Add one-third volume of the FeCl₃ solution. This develops the color. d. Immediately measure the absorbance at 540 nm. e. Plot Absorbance vs. µmoles of AcP to generate a standard curve. The relationship should be linear.[20]
-
Enzymatic Reaction: a. Prepare a reaction mix containing buffer, MgCl₂, ADP, and a defined starting concentration of lithium potassium acetyl phosphate (e.g., 2 mM). b. Initiate the reaction by adding the enzyme sample. For a negative control, add buffer or heat-inactivated enzyme. c. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 15 minutes). d. Stop the reaction by adding the hydroxylamine solution. This simultaneously quenches the enzyme and begins the detection step.
-
Detection and Calculation: a. Proceed with the color development by adding FeCl₃ as described in step 1c. b. Measure the absorbance at 540 nm for all samples (including controls). c. Using the standard curve, convert the final absorbance readings back to µmoles of remaining AcP. d. The amount of AcP consumed is the initial amount minus the remaining amount. Enzyme activity can then be calculated based on the reaction time and amount of enzyme used.
Caption: Workflow for AcP quantification via the hydroxamate assay.
Protocol: In Vitro Phosphorylation of a Response Regulator
Objective: To determine if a response regulator (RR) can be directly phosphorylated by AcP.
Materials:
-
Purified RR protein (e.g., His-tagged CpxR)
-
Lithium Potassium Acetyl Phosphate
-
Phosphorylation buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 40 mM KCl, 1 mM DTT)
-
Phos-tag™ SDS-PAGE gels or standard SDS-PAGE followed by Western blot with anti-phospho-amino acid antibodies.
Step-by-Step Methodology:
-
Set up the phosphorylation reaction by incubating the purified RR protein with a specific concentration of lithium potassium acetyl phosphate (e.g., 10-50 mM) in the phosphorylation buffer.[22]
-
Include a negative control reaction with the RR protein but without AcP.
-
Incubate the reactions at 30°C for 15-60 minutes.[22]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the phosphorylated and non-phosphorylated forms of the RR using Phos-tag™ SDS-PAGE. The phosphorylated protein will exhibit reduced mobility (a band shift).
-
Alternatively, run a standard SDS-PAGE, transfer to a membrane, and probe with antibodies that recognize phosphorylated aspartate residues.
-
Causality/Validation: The appearance of a slower-migrating band (or a positive antibody signal) only in the presence of AcP provides direct evidence of phosphorylation.
Conclusion and Future Perspectives
Lithium potassium acetyl phosphate is more than just a stable chemical reagent; it is the key to studying a metabolite of profound biological importance. Acetyl phosphate's dual capacity to donate both phosphoryl and acetyl groups positions it as a master integrator of metabolic status and cellular regulation, particularly in bacteria. The discovery of its synthesis and function within mammalian mitochondria challenges old paradigms and opens exciting new lines of inquiry into cellular bioenergetics, calcium signaling, and the metabolic underpinnings of disease.
Future research will likely focus on fully elucidating the enzymatic machinery and regulatory consequences of AcP in human cells.[15] Understanding how mitochondrial AcP levels are controlled and what specific proteins are targeted by its phosphorylating and acetylating activities could unveil novel therapeutic targets for metabolic disorders, neurodegenerative diseases, and cancer. The robust methodologies detailed in this guide provide the foundation for these future explorations, empowering scientists to unravel the remaining mysteries of this versatile and critical metabolite.
References
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The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. MDPI. [Link]
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Lithium Potassium Acetyl Phosphate. American Elements. [Link]
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Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. PMC - NIH. [Link]
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Acetyl phosphate - Wikipedia. Wikipedia. [Link]
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How can I detect and quantify acetyl phosphate?. ResearchGate. [Link]
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Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics. PubMed Central. [Link]
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Non-enzymatic acetylation inhibits glycolytic enzymes in Escherichia coli. PubMed. [Link]
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Physiologically relevant small phosphodonors link metabolism to signal transduction. PMC - NIH. [Link]
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The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. PMC - NIH. [Link]
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Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. ACS Publications. [Link]
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Lithium: the pharmacodynamic actions of the amazing ion. PMC - NIH. [Link]
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Nonenzymic acetylation of histones with acetyl phosphate and acetyl adenylate. ACS Publications. [Link]
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Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase. PMC - NIH. [Link]
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Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation. Taylor & Francis Online. [Link]
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A Novel Method for the Synthesis of Acetyl Phosphate. Taylor & Francis Online. [Link]
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The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. ASM Journals. [Link]
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Is acetyl phosphate a global signal in Escherichia coli?. ASM Journals. [Link]
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Lithium Enhances Hippocampal Glucose Metabolism in an In Vitro Mice Model of Alzheimer's Disease. MDPI. [Link]
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ATP in Living Systems. Biology LibreTexts. [Link]
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Pathways of Non-enzymatic Lysine Acylation. Frontiers. [Link]
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Inhibition of Acetyl Phosphate-dependent Transcription by an Acetylatable Lysine on RNA Polymerase. PubMed Central. [Link]
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The Central Role of ATP in Cellular Energy Metabolism: Structure, Function, and Regulatory Mechanisms. BioSci Publisher. [Link]
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Factors contributing to non-enzymatic acetylation. Acetyl-CoA and.... ResearchGate. [Link]
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Bacterial protein acetylation: mechanisms, functions, and methods for study. Frontiers. [Link]
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A Technical Guide to the High-Energy Phosphate Donor Mechanisms of Acetyl Phosphate Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl phosphate (AcP) is a pivotal high-energy mixed anhydride of acetic acid and phosphoric acid, playing a crucial role in cellular metabolism and serving as a versatile tool in modern biotechnology and drug discovery. With a standard free energy of hydrolysis significantly more negative than that of ATP, AcP stands out as a potent phosphoryl group donor. This technical guide provides an in-depth exploration of the core mechanisms governing the high-energy phosphate donor capabilities of acetyl phosphate salts. We will delve into the chemical underpinnings of its reactivity, its central role in biological substrate-level phosphorylation, and its practical applications in enzymatic assays and chemoenzymatic synthesis, with a particular focus on ATP regeneration systems. This document is intended to serve as a comprehensive resource for researchers leveraging the unique properties of acetyl phosphate in their experimental designs.
Introduction: The Significance of Acetyl Phosphate
First identified by Fritz Albert Lipmann as a key intermediate in pyruvate oxidation, acetyl phosphate (C₂H₅O₅P) is a naturally occurring metabolite found in bacteria, archaea, and even detected in mammalian mitochondria.[1][2] Its significance stems from the high-energy acyl phosphate bond, which endows it with a substantial phosphoryl transfer potential. This property allows AcP to act as a crucial link between metabolic pathways and cellular signaling.[3]
In the realm of biotechnology and drug development, acetyl phosphate salts, most commonly the lithium potassium or disodium salts, are widely utilized as a superior phosphate donor for the in vitro regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).[4][5] This is particularly valuable in powering ATP-dependent enzymatic reactions for prolonged periods, a critical requirement for applications such as cell-free protein synthesis, high-throughput screening for enzyme inhibitors, and the synthesis of valuable biochemicals.[6][7]
The Chemical Basis of High-Energy Phosphoryl Transfer
The capacity of acetyl phosphate to act as a potent phosphoryl donor is rooted in its molecular structure and the thermodynamics of its hydrolysis.
The Acyl Phosphate Bond: A Reservoir of Gibbs Free Energy
The standard free energy of hydrolysis (ΔG°') for acetyl phosphate is approximately -42.3 to -43.3 kJ/mol.[8][9] This value is significantly more exergonic than the hydrolysis of the terminal phosphoanhydride bond of ATP (ΔG°' ≈ -30.5 kJ/mol).[8]
Several factors contribute to the high-energy nature of the acyl phosphate bond:
-
Resonance Stabilization of Products: The products of hydrolysis, acetate and inorganic phosphate (Pi), have greater resonance stabilization than the acetyl phosphate molecule itself.
-
Electrostatic Repulsion: The proximity of the negatively charged oxygen atoms within the acyl phosphate group creates electrostatic repulsion. Hydrolysis relieves this strain, leading to a more stable state.
-
Solvation Effects: The products of hydrolysis are more readily solvated by water molecules than the reactant, which also favors the forward reaction.
Mechanism of Phosphoryl Transfer
Phosphoryl transfer from acetyl phosphate to a nucleophile, such as the terminal phosphate of ADP, generally proceeds through a concerted, SN2-type mechanism.[10] In this process, the nucleophilic oxygen of the acceptor molecule attacks the electrophilic phosphorus atom. This leads to the formation of a transient, high-energy pentavalent trigonal bipyramidal transition state.[10] Subsequently, the bond to the leaving group (acetate) is cleaved, resulting in the transfer of the phosphoryl group.
Enzymes that utilize acetyl phosphate, such as acetate kinase, play a critical role in catalysis by:
-
Orienting Substrates: Precisely positioning the acetyl phosphate and the acceptor molecule (e.g., ADP) within the active site to facilitate the nucleophilic attack.
-
Stabilizing the Transition State: Through interactions with amino acid residues and often a divalent metal cation like Mg²⁺, the enzyme stabilizes the highly charged transition state, thereby lowering the activation energy of the reaction.[10]
-
Facilitating Proton Transfer: Active site residues can act as general acids or bases to facilitate the transfer of protons, which is often a key step in the overall reaction.
Diagram 1: Generalized Phosphoryl Transfer Mechanism This diagram illustrates the nucleophilic attack on the phosphorus of acetyl phosphate, leading to a pentavalent transition state and subsequent phosphoryl group transfer.
Caption: Nucleophilic attack on acetyl phosphate leads to phosphoryl transfer.
Biological Role: Substrate-Level Phosphorylation
In many biological systems, particularly in microbial metabolism, acetyl phosphate is a key player in substrate-level phosphorylation. This is a metabolic process that generates ATP by the direct transfer of a phosphoryl group from a high-energy compound to ADP.[11][12] This process is distinct from oxidative phosphorylation, which involves an electron transport chain and chemiosmosis.
The primary pathway involving acetyl phosphate is the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, which is reversible and central to the carbon and energy metabolism of many bacteria.[8]
-
Phosphotransacetylase (Pta): This enzyme catalyzes the conversion of acetyl-CoA and inorganic phosphate (Pi) to acetyl phosphate and coenzyme A (CoA).
-
Acetyl-CoA + Pi ⇌ Acetyl Phosphate + CoA
-
-
Acetate Kinase (AckA): This enzyme then catalyzes the transfer of the phosphoryl group from acetyl phosphate to ADP, producing ATP and acetate.[8]
-
Acetyl Phosphate + ADP ⇌ Acetate + ATP
-
This pathway allows organisms to generate ATP from acetyl-CoA, a central metabolite derived from the breakdown of carbohydrates, fatty acids, and amino acids. The intracellular concentration of acetyl phosphate in bacteria like E. coli can reach levels sufficient for the direct phosphorylation of various cellular components, acting as a global metabolic signal.[8][13]
Applications in Research and Drug Development
The potent phosphorylating ability and economic advantages of acetyl phosphate have made it an indispensable reagent in various biotechnological applications.
In Vitro ATP Regeneration Systems
Many enzymatic assays, particularly those involving kinases, polymerases, and ligases, consume large amounts of ATP. The cost of supplying stoichiometric amounts of ATP can be prohibitive for large-scale applications or high-throughput screening. ATP regeneration systems that continuously replenish ATP from the less expensive ADP are therefore essential.[4]
The acetyl phosphate/acetate kinase (AcP/AckA) system is one of the most commonly used for this purpose.[6][14][15]
Diagram 2: ATP Regeneration Workflow using Acetyl Phosphate This diagram shows how an ATP-consuming reaction is coupled with the AcP/AckA system to maintain a constant supply of ATP.
Caption: Coupling an ATP-consuming reaction with the AcP/AckA regeneration cycle.
High-Throughput Screening (HTS) in Drug Discovery
In drug discovery, HTS is used to test large libraries of compounds for their ability to inhibit or activate a particular enzyme target. For ATP-dependent enzymes like kinases, which are major drug targets, maintaining a constant ATP concentration is crucial for assay reliability. The AcP/AckA regeneration system provides a cost-effective solution to ensure that ATP levels do not become a limiting factor during the screen, thus preventing false negatives.[4]
Chemoenzymatic Synthesis
Acetyl phosphate is also used as a phosphorylating agent in the synthesis of valuable biomolecules, such as antibiotics, antiviral drugs, and anticancer agents.[2] Its ability to phosphorylate substrates in aqueous solutions under mild conditions makes it an attractive reagent for biocatalytic processes.[16]
Experimental Protocols and Data
Protocol: In Vitro ATP Regeneration Assay
This protocol provides a general framework for setting up an ATP regeneration system using acetyl phosphate to power a model ATP-dependent reaction (e.g., phosphorylation of a substrate by a kinase).
Materials:
-
Acetate Kinase (AckA) from a suitable source (e.g., Geobacillus stearothermophilus for thermostability).[5]
-
Lithium Potassium Acetyl Phosphate.
-
Adenosine Diphosphate (ADP).
-
Enzyme of interest (e.g., a protein kinase).
-
Substrate for the enzyme of interest.
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂).
-
Method for detecting product formation or ATP depletion (e.g., HPLC, luminescence-based ATP assay, or a coupled spectrophotometric assay).[17]
Procedure:
-
Prepare a Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, a suitable concentration of MgCl₂ (typically 5-10 mM), ADP (e.g., 1-2 mM), and acetyl phosphate (e.g., 10-20 mM).
-
Add Enzymes: Add the acetate kinase to the master mix to a final concentration that is sufficient for the desired rate of ATP regeneration (e.g., 5-10 units/mL). Then, add the enzyme of interest.
-
Initiate the Reaction: Start the reaction by adding the substrate for your enzyme of interest.
-
Incubation: Incubate the reaction at the optimal temperature for your enzyme of interest.
-
Monitoring: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or heating). Analyze the aliquots to quantify the formation of the product or the concentration of ATP.
Self-Validation and Controls:
-
No Acetyl Phosphate Control: Run a parallel reaction without acetyl phosphate to demonstrate that product formation is dependent on ATP regeneration.
-
No Acetate Kinase Control: A reaction without acetate kinase will show the background level of activity from the initial ATP pool (if any) and demonstrate the necessity of the regeneration enzyme.
-
No Primary Enzyme Control: A reaction without the enzyme of interest will show if there is any non-enzymatic product formation.
Quantitative Data: Kinetic Parameters of Acetate Kinase
The efficiency of an ATP regeneration system is dependent on the kinetic properties of the acetate kinase used. The Michaelis-Menten constant (Km) for the substrates (acetyl phosphate and ADP) and the maximal reaction velocity (Vmax) are key parameters.
| Enzyme Source | Substrate | Km (mM) | Reference |
| Desulfovibrio piger Vib-7 | Acetyl Phosphate | 2.54 ± 0.26 | [18] |
| Desulfovibrio piger Vib-7 | ADP | 2.39 ± 0.24 | [18] |
| Desulfomicrobium sp. Rod-9 | Acetyl Phosphate | 2.68 ± 0.25 | [18] |
| Desulfomicrobium sp. Rod-9 | ADP | 2.47 ± 0.27 | [18] |
| Porphyromonas gingivalis | Acetyl Phosphate | Varies with ADP conc. | [19] |
| Porphyromonas gingivalis | ADP | Varies with AcP conc. | [19] |
Note: The kinetic parameters can vary significantly depending on the enzyme source, pH, temperature, and buffer conditions.
Conclusion and Future Outlook
Acetyl phosphate is a cornerstone of microbial metabolism and a powerful tool for modern biochemical research and industrial biotechnology. Its high phosphoryl transfer potential, coupled with its role in robust and cost-effective ATP regeneration systems, ensures its continued importance in drug discovery, diagnostics, and synthetic biology.[5][7] A thorough understanding of the mechanisms underlying its function as a high-energy phosphate donor is paramount for designing and optimizing novel enzymatic systems and for elucidating complex biological pathways. Future research will likely focus on the discovery and engineering of novel acetate kinases with improved stability and kinetic properties, as well as expanding the application of acetyl phosphate in the synthesis of complex, high-value phosphorylated molecules.
References
-
Bartzoka, F., et al. (2022). Mechanisms of different ATP regeneration systems. ResearchGate. [Link]
-
BioNukleo GmbH. (n.d.). ATP Regeneration. BioNukleo GmbH. [Link]
-
Wikipedia. (2023). Acetyl phosphate. Wikipedia. [Link]
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Klein, A. H., et al. (2007). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. Journal of Bacteriology. [Link]
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Gumenyuk, D. G., et al. (2018). Acetate kinase Activity and Kinetic Properties of the Enzyme in Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9 Intestinal Bacterial Strains. PubMed Central. [Link]
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Muff, Y., et al. (2022). Cell-Free Reaction System for ATP Regeneration from d-Fructose. ACS Synthetic Biology. [Link]
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Ren, J., et al. (2019). Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation. PLOS Pathogens. [Link]
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Grisolia, S., & Hood, J. (1952). Biosynthesis and Utilization of Acetyl Phosphate, Formyl Phosphate, and Carbamyl Phosphate and their Relations to the Urea Cycle. Advances in Chemistry. [Link]
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McCleary, W. R., & Stock, J. B. (1994). Is acetyl phosphate a global signal in Escherichia coli? Semantic Scholar. [Link]
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Klein, A. H., et al. (2007). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. ASM Journals. [Link]
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Resnick, S. M., & Zehnder, A. J. (2000). In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A. PubMed Central. [Link]
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Wolfe, A. J. (2008). Physiologically relevant small phosphodonors link metabolism to signal transduction. PubMed Central. [Link]
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Ingram-Smith, C., et al. (2005). A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate. PubMed Central. [Link]
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Michel-Green, T. K., & Swartz, J. R. (2016). ATP Regeneration from Pyruvate in the PURE System. PubMed Central. [Link]
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Koshland, D. E. (1952). Effect of Catalysts on the Hydrolysis of Acetyl Phosphate. Nucleophilic Displacement Mechanisms in Enzymatic Reactions. Journal of the American Chemical Society. [Link]
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Kahane, I., & Muhlrad, A. (1979). Kinetic parameters of acetate kinase purified from A. laidlawii. ResearchGate. [Link]
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Giganti, D. O., et al. (2024). Biophysical and biochemical evidence for the role of acetate kinases (AckAs) in an acetogenic pathway in pathogenic spirochetes. bioRxiv. [Link]
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Klein, A. H., et al. (2007). The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators. PubMed. [Link]
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Aruni, W., et al. (2015). Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis. PubMed Central. [Link]
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Herschlag Lab. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Herschlag Lab. [Link]
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An In-depth Technical Guide to the Discovery and History of Acetyl Phosphate in Biochemistry
Introduction: A Molecule at the Crossroads of Metabolism
Acetyl phosphate (AcP), a seemingly simple molecule with the formula C₂H₅O₅P, holds a pivotal position in the history of biochemistry. Its discovery was a landmark achievement in unraveling the intricate mechanisms of cellular energy transfer, bridging the gap between glycolysis and the citric acid cycle. This guide provides a comprehensive technical overview of the discovery and history of acetyl phosphate, designed for researchers, scientists, and drug development professionals. We will delve into the key experiments that led to its identification, the scientific reasoning behind the methodologies, and its enduring significance in both contemporary and primordial metabolic pathways.
The Pioneering Work of Fritz Lipmann: Unmasking a Key Intermediate
The story of acetyl phosphate is inextricably linked with the work of Nobel laureate Fritz Lipmann. In the late 1930s and early 1940s, Lipmann was investigating the oxidation of pyruvate in bacteria. He observed that this process was dependent on the presence of inorganic phosphate.[1] This crucial observation led him to hypothesize the existence of a phosphorylated intermediate.
Lipmann's breakthrough came from a series of elegant experiments. He demonstrated that a crude preparation of the product from pyruvate oxidation could transfer a phosphate group to adenylic acid (AMP), forming adenosine triphosphate (ATP).[1] After several years of meticulous work, he definitively identified this energy-rich intermediate as acetyl phosphate.[1]
This discovery was a cornerstone in understanding cellular bioenergetics. Lipmann's seminal 1941 paper, "Metabolic Generation and Utilization of Phosphate Bond Energy," introduced the concept of the "energy-rich phosphate bond," famously denoted by the squiggle (~P), to signify the high-energy nature of compounds like acetyl phosphate and ATP.[2][3] This concept revolutionized the understanding of how energy is captured, stored, and utilized in biological systems.
Causality in Experimental Design: Why Pigeon Liver?
Lipmann's subsequent work on acetyl phosphate led to another monumental discovery: Coenzyme A (CoA).[4] He chose to work with pigeon liver extracts due to their high metabolic rate, essential for flight, which he reasoned would contain high concentrations of the enzymes and cofactors involved in energy metabolism.[4] He noticed that a heat-stable factor was required for the acetylation of sulfonamide in these extracts.[1] While he initially suspected acetyl phosphate to be the direct acetyl donor, he found it was inactive in this particular system.[1][5] This unexpected result led him to the discovery of a new, essential coenzyme for acetyl transfer, which he named Coenzyme A.[1]
Key Experimental Protocols: A Window into the Past
Understanding the methodologies of the time is crucial for appreciating the significance of these discoveries. The following are detailed overviews of two key historical protocols.
Synthesis of Acetyl Phosphate (Stadtman and Lipmann, 1950)
This method provided a reliable way to synthesize acetyl phosphate in the laboratory for further study.[6]
Principle: This synthesis is based on the reaction of isopropenyl acetate with phosphoric acid, using sulfuric acid as a catalyst. The isopropenyl acetate acts as an acetylating agent for phosphoric acid.[6]
Step-by-Step Methodology:
-
Cooling: 200 ml of isopropenyl acetate is cooled in an ice bath.[6]
-
Addition of Phosphoric Acid: With stirring, 25 ml of 85% syrupy phosphoric acid is added dropwise.[6]
-
Catalyst Addition: 1.0 ml of concentrated sulfuric acid is added as a catalyst.[6]
-
Reaction: The mixture is placed in a water bath at 25°C and stirred for 35 minutes. The reaction mixture will turn a deep orange color.[6]
-
Quenching: The reaction is cooled in an ice bath, and 50 ml of ice-cold water is added cautiously to prevent a rapid rise in temperature.[6]
-
Neutralization: The mixture is neutralized to approximately pH 5.0 with cold 4 N lithium hydroxide. Thorough mixing is essential to extract the acetyl phosphate from the organic phase. This step should be performed rapidly to minimize hydrolysis.[6]
Determination of Acyl Phosphates: The Hydroxamic Acid Assay (Lipmann and Tuttle, 1945)
This colorimetric assay was a sensitive and specific method for quantifying acyl phosphates like acetyl phosphate, which was crucial for studying its metabolic roles.[7][8]
Principle: The assay is based on the reaction of acetyl phosphate with hydroxylamine to form acetyl-hydroxamic acid.[7][8] In the presence of ferric chloride (FeCl₃) under acidic conditions, the hydroxamic acid forms a characteristic purple-colored complex, the intensity of which is proportional to the amount of acetyl phosphate present and can be measured spectrophotometrically.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: A sample containing acetyl phosphate is mixed with a solution of hydroxylamine at a neutral pH.[8]
-
Formation of Hydroxamic Acid: The mixture is incubated to allow the reaction between acetyl phosphate and hydroxylamine to go to completion, forming acetyl-hydroxamic acid.[8]
-
Color Development: An acidic solution of ferric chloride is added to the reaction mixture.[7]
-
Spectrophotometric Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 540 nm.[8]
-
Quantification: The concentration of acetyl phosphate in the original sample is determined by comparing its absorbance to a standard curve prepared with known concentrations of acetyl phosphate.
Biochemical Significance: From Primordial Energy to Modern Metabolism
The importance of acetyl phosphate extends beyond its historical role in the discovery of high-energy bonds and Coenzyme A.
A Putative Primordial Energy Currency
Recent research has highlighted the potential role of acetyl phosphate in the origin of life.[2][9] It can be synthesized under plausible prebiotic conditions and has the ability to phosphorylate key biological molecules, including the phosphorylation of adenosine diphosphate (ADP) to ATP.[1][2][9] This has led to the hypothesis that acetyl phosphate may have served as a primordial energy currency before the evolution of the more complex ATP-based system.[2][9]
The AckA-Pta Pathway: A Central Hub in Bacterial Metabolism
In many bacteria and archaea, acetyl phosphate is a key intermediate in the acetate kinase (AckA) and phosphotransacetylase (Pta) pathway.[9] This pathway reversibly converts acetyl-CoA to acetate, with acetyl phosphate as the intermediate.
-
Phosphotransacetylase (Pta): Acetyl-CoA + Pi ⇌ Acetyl-P + CoA
-
Acetate Kinase (AckA): Acetyl-P + ADP ⇌ Acetate + ATP[9]
This pathway is crucial for both generating ATP through substrate-level phosphorylation and for producing acetyl-CoA, a central metabolite that feeds into numerous biosynthetic pathways.
Quantitative Data: Stability and Phosphorylation Potential
The following tables summarize key quantitative data regarding acetyl phosphate's properties.
Table 1: Stability of Acetyl Phosphate under Various Conditions
| Temperature (°C) | pH | Presence of Ions (20 mM) | Half-life |
| 20 | 7 | None | > 5 hours |
| 20 | 9 | None | > 5 hours |
| 20 | 11 | None | > 5 hours |
| 50 | 7 | None | ~ 3-5 hours |
| 60 | 7 | None | ~ 90 minutes |
| 20 | 7 | Mg²⁺ | > 5 hours |
| 20 | 7 | Ca²⁺ | > 5 hours |
Data adapted from Whicher et al., 2018.[9]
Table 2: Yields of Phosphorylation by Acetyl Phosphate
| Substrate | Product | Yield (%) | Conditions |
| Ribose | Ribose-5-phosphate | ~2% | 20°C, neutral pH |
| Adenosine | Adenosine monophosphate (AMP) | ~2% | 20°C, neutral pH |
| ADP | ATP | Modest | 50°C, over several hours |
Data adapted from Whicher et al., 2018.[1][9]
Visualizing the Concepts: Diagrams
Diagram 1: The Discovery Pathway of Acetyl Phosphate
Caption: Logical workflow of the discovery of acetyl phosphate by Fritz Lipmann.
Diagram 2: The AckA-Pta Metabolic Pathway
Caption: The central role of acetyl phosphate in the AckA-Pta pathway.
Conclusion: An Enduring Legacy
The discovery of acetyl phosphate was a pivotal moment in biochemistry, fundamentally changing our understanding of energy metabolism. From its role as a key intermediate in bacterial pathways to its potential significance at the dawn of life, acetyl phosphate continues to be a molecule of great interest. The elegant experiments and insightful hypotheses of pioneers like Fritz Lipmann laid the groundwork for much of modern biochemistry, and the story of acetyl phosphate serves as a powerful example of how fundamental research can illuminate the most basic processes of life.
References
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Fritz Lipmann - Nobel Lecture. NobelPrize.org. [Link]
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Whicher, A., Camprubí, E., Pinna, S., Herschy, B., & Lane, N. (2018). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Origins of Life and Evolution of Biospheres, 48(2), 159–179. [Link]
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Acetyl phosphate - Wikipedia. [Link]
- Stadtman, E. R., & Lipmann, F. (1950). Acetyl phosphate synthesis by reaction of isopropenyl acetate and phosphoric acid. Journal of Biological Chemistry, 185(2), 549-551.
- Lipmann, F. (1941). Metabolic generation and utilization of phosphate bond energy. Advances in Enzymology, 1, 99-162.
- Classic Pages in chemical history: Fritz Lipmann. (1981). Trends in Biochemical Sciences, 6(5), 122.
- Lipmann, F., & Tuttle, L. C. (1945). A specific micromethod for the determination of acyl phosphates. Journal of Biological Chemistry, 159, 21-28.
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Jencks, W. P. (2006). Fritz Albert Lipmann. Biographical Memoirs: Volume 88. The National Academies Press. [Link]
- Sarma, P. U. (2018). Phosphorus Compounds: Their Discovery in Biological World. Journal of Clinical and Diagnostic Research, 12(6), BE01-BE03.
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Lipmann Discovers Coenzyme A | Research Starters - EBSCO. [Link]
- Lipmann, F., & Tuttle, L. C. (1945). The detection of activated carboxyl groups with hydroxylamine as interceptor. Journal of Biological Chemistry, 161, 415.
- Stadtman, E. R., Novelli, G. D., & Lipmann, F. (1951). Coenzyme A function in and acetyl transfer by the phosphotransacetylase system. Journal of Biological Chemistry, 191(1), 365-376.
- Kresge, N., Simoni, R. D., & Hill, R. L. (2005). Fritz Lipmann and the Discovery of Coenzyme A. Journal of Biological Chemistry, 280(23), e20-e21.
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A Comprehensive Guide to the Physicochemical Characterization and Solubility Profiling of Novel Mixed-Salt APIs: A Case Study on Acetyl Dihydrogen Phosphate, Lithium Potassium Salt
An In-depth Technical Guide
Executive Summary
The accurate determination of aqueous solubility is a cornerstone of drug development, profoundly influencing a candidate's bioavailability, formulation strategy, and ultimate clinical success. This guide provides an in-depth framework for the comprehensive solubility characterization of complex active pharmaceutical ingredients (APIs), using the commercially available yet chemically sensitive compound, Acetyl Dihydrogen Phosphate, Lithium Potassium Salt, as a practical case study. While this mixed salt has reported aqueous solubility values in the range of 25-50 mg/mL, these figures are meaningful only within a rigorously controlled experimental context.[1][2][3] This document moves beyond simple data reporting to elucidate the critical interplay between a compound's intrinsic physicochemical properties—such as pKa and hydrolytic instability—and the strategic design of robust, self-validating analytical protocols. We present authoritative methodologies, explain the causality behind experimental choices, and provide actionable protocols for determining both thermodynamic and kinetic solubility, ensuring data integrity for regulatory and development milestones.
PART 1: Physicochemical Foundation of this compound (Ac-DP-LiK)
A thorough understanding of a molecule's inherent properties is a prerequisite for designing meaningful solubility studies. For Ac-DP-LiK, several characteristics are paramount.
Chemical Identity and Function
Ac-DP-LiK is the mixed lithium and potassium salt of acetyl dihydrogen phosphate.[3] With the chemical formula C₂H₃KLiO₅P and a molecular weight of approximately 184.06 g/mol , it is recognized biochemically as a high-energy phosphate donor, analogous in some reactions to ATP.[1][2][4] This reactivity, however, is a double-edged sword, conferring biological function while also presenting significant stability challenges.
Critical Physicochemical Properties
1.2.1. pKa and pH-Dependent Speciation The solubility of an ionizable compound is intrinsically linked to its protonation state, which is governed by the solution pH and the compound's pKa values. Acetyl dihydrogen phosphate has two relevant pKa values for its phosphate moiety, estimated from phosphoric acid data to be approximately pKa₁ ≈ 2.1 and pKa₂ ≈ 6.9-7.2.[5][6]
-
At pH < 2.1: The molecule is predominantly in its neutral, fully protonated form (CH₃COOPO(OH)₂).
-
Between pH 2.1 and 6.9: The molecule exists primarily as the monoanion ([CH₃COOPO(OH)O]⁻).
-
At pH > 6.9: The dianion form ([CH₃COOPO₃]²⁻) becomes dominant.
This behavior dictates that its solubility will be significantly pH-dependent. The equilibrium between these species is critical for understanding its behavior in buffered solutions and physiological environments.
Caption: pH-dependent speciation of Acetyl Dihydrogen Phosphate.
1.2.2. Chemical Stability and Hydrolysis Acyl phosphates are energetically activated molecules susceptible to hydrolysis, breaking down into acetate and inorganic phosphate.[7][8] This degradation is a critical experimental variable that must be controlled and monitored. The stability of Ac-DP-LiK is greatest in mildly acidic conditions (pH 5-6).[4] In more alkaline environments, the rate of hydrolysis increases, and the compound can also act as an acetylating agent.[4]
Causality: Any solubility experiment lasting several hours must account for this instability. If the API degrades during the measurement period, the resulting solubility value will be erroneously high, as it reflects the concentration of both the intact API and its more soluble degradation products. Therefore, a stability-indicating analytical method is not optional; it is mandatory for trustworthy data.
1.2.3. The Role of Mixed Cations (Li⁺/K⁺) The presence of both lithium and potassium ions creates a mixed-crystal lattice. The dissolution process involves overcoming the lattice energy and solvating three distinct species: the acetyl phosphate anion, Li⁺, and K⁺. While all alkali metal salts are generally water-soluble, the specific combination of ions influences the crystal packing and lattice energy, which in turn affects the enthalpy and entropy of dissolution.[9]
PART 2: Strategic Approaches to Solubility Measurement
The term "solubility" can be ambiguous without proper context. In drug development, the distinction between thermodynamic and kinetic solubility is crucial for making informed decisions at different stages of the pipeline.[10][11]
Thermodynamic vs. Kinetic Solubility: Defining the Objective
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, achieved when an excess of the solid is in equilibrium with the solution.[10] It is the "gold standard" value required for biopharmaceutical classification (BCS) and is essential for late-stage development and formulation.[11] The shake-flask method is the most common technique for its determination.[12]
-
Kinetic Solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[12][13] This high-throughput method is valuable in early discovery for ranking compounds and identifying potential liabilities but often overestimates the true thermodynamic solubility.[14]
Pre-analytical Considerations: A Self-Validating System
To ensure trustworthiness, the solubility measurement process must begin before the compound ever touches a solvent. The solid-state properties of the API must be known.
-
Phase Identity: Powder X-ray Diffraction (PXRD) should be used to confirm the crystalline phase of the material being tested. Amorphous material will almost always exhibit higher solubility than its crystalline counterpart.
-
Hydration/Solvation State: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can identify the presence of bound water (hydrates) or solvent (solvates), which can significantly impact solubility.
-
Water Content: Karl Fischer titration provides a precise quantification of the water content in the solid API.
Expertise: Initiating a solubility study without this baseline data introduces uncontrollable variables. A result obtained with an unknown or mixed polymorphic form, for instance, is not reproducible and therefore scientifically invalid.
PART 3: Protocols for Accurate Solubility Determination
The following protocols are designed to generate robust and reliable solubility data for a compound like Ac-DP-LiK, accounting for its specific chemical nature.
Gold Standard Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is adapted from guidelines provided by the World Health Organization (WHO) and the Organisation for Economic Co-operation and Development (OECD).[15][16]
Objective: To determine the thermodynamic solubility of Ac-DP-LiK in standard biopharmaceutical buffers.
Methodology:
-
Preparation: Prepare standard buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) as per pharmacopeial standards.[15]
-
Addition of Excess Solid: Add an amount of Ac-DP-LiK to a known volume (e.g., 5 mL) of each buffer in triplicate glass vials, ensuring a clear excess of undissolved solid remains at equilibrium. Based on reported values, starting with ~200 mg in 5 mL (~40 mg/mL) provides a sufficient excess.
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature of 37 ± 1 °C.[15] Agitate at a speed sufficient to keep the solid suspended without creating a vortex (e.g., 100 rpm).[17]
-
Time Point Sampling: Due to the hydrolytic instability of Ac-DP-LiK, it is crucial to establish the time to equilibrium. Sample the suspension at multiple time points (e.g., 2, 4, 8, and 24 hours).
-
Sample Processing: At each time point, withdraw an aliquot and immediately separate the solid from the supernatant via centrifugation (e.g., 14,000 rpm for 10 minutes) or filtration through a 0.22 µm filter compatible with the API and solvent.
-
Dilution and Analysis: Immediately dilute the clear supernatant with a suitable mobile phase to prevent precipitation and halt significant degradation. Analyze the sample using a pre-validated, stability-indicating HPLC method (see Protocol 3.3).
-
pH Measurement: Measure the final pH of the saturated solution to ensure the buffer capacity was maintained.
-
Determination: Equilibrium is reached when consecutive time points yield the same concentration. The solubility is reported as the mean concentration at equilibrium.
Analytical Finish: Stability-Indicating HPLC-UV Method
Objective: To accurately quantify Ac-DP-LiK in the presence of its potential degradants (acetate and phosphate).
Methodology:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A buffered mobile phase is required. A gradient elution using a phosphate buffer (pH adjusted to ~3-4 for good peak shape) and an organic modifier like acetonitrile or methanol is a common starting point.
-
Detection: UV detection at a wavelength where Ac-DP-LiK has significant absorbance (e.g., ~210 nm).
-
Validation: The method must be validated for specificity. A forced degradation study (exposing the API to acid, base, and heat) should be performed to generate the degradation products. The HPLC method must demonstrate baseline resolution between the intact Ac-DP-LiK peak and the peaks of its degradants.
-
Quantification: Use a multi-point calibration curve prepared from a reference standard of Ac-DP-LiK.
PART 4: Data Presentation and Visualization
Clear data presentation and visualization are essential for interpretation and communication.
Quantitative Data Summary
All solubility data should be presented in a structured tabular format.
Table 1: Reported Solubility of Ac-DP-LiK in Water
| Solubility Value | Source |
|---|---|
| 25 mg/mL | American Elements, Sigma-Aldrich[1] |
| 41.67 mg/mL | TargetMol[2] |
| 50 mg/mL | ChemicalBook[3] |
Table 2: Template for Reporting Experimental Thermodynamic Solubility
| Medium (Buffer) | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mM) ± SD |
|---|---|---|---|---|---|
| 0.1 N HCl | 1.2 | 37 | |||
| Acetate Buffer | 4.5 | 37 |
| Phosphate Buffer | 6.8 | | 37 | | |
Mandatory Visualization: Experimental Workflow
A clear workflow diagram ensures that all critical steps of the process are considered and executed in the correct sequence, forming a self-validating system.
Caption: Workflow for Thermodynamic Solubility Determination.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link][10]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link][14]
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Koshland, D. E. (1952). Effect of Catalysts on the Hydrolysis of Acetyl Phosphate. Journal of the American Chemical Society. [Link][7]
-
Petereit, A., et al. (2021). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link][11]
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Kluger, R., & Wasserstein, P. (1972). Hydrolysis of Acetyl Dimethyl Phosphate, a Reactive Acyl Phosphate. Biochemistry. [Link][8]
-
Jordan, F. M., et al. (2019). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Life (Basel). [Link][18]
-
Varbanov, P., et al. (2001). A Novel Method for the Synthesis of Acetyl Phosphate. Synthetic Communications. [Link][19]
-
OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link][12]
-
Study.com. (n.d.). Acyl Phosphate: Hydrolysis & Glycolysis. [Link][20]
-
Avison, A. W. D. (1955). Preparation and assay of acetyl phosphate. Methods in Enzymology. [Link][21]
-
Hunt, A. G. (1986). Micromethod for the Measurement of Acetyl Phosphate and Acetyl Coenzyme A. Methods in Enzymology. [Link][22]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link][23]
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ResearchGate. (2014). How can I detect and quantify acetyl phosphate?. [Link][24]
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Chemistry Stack Exchange. (2016). Why are alkali salts so soluble?. [Link][9]
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Bentley, R. (1948). A new synthesis of acetyl dihydrogen phosphate. Journal of the American Chemical Society. [Link][25]
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JoVE. (2011). Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase. [Link][26]
-
Royal Society of Chemistry. (2000). Acid-soluble mixed-metal phosphates. Chemical Communications. [Link][27]
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World Health Organization. (2019). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link][15]
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Organic Process Research & Development. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. [Link][28]
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SciELO. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link][17]
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OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][16]
-
American Elements. (n.d.). Lithium Potassium Acetyl Phosphate. [Link][1]
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ResearchGate. (2000). Strong complexing ability of alkali metal and alkaline earth metal ions with organic phosphinate and phosphates. [Link][30]
-
AIP Publishing. (2017). Precipitation of Strontium and Barium Phosphates from Alkali Chloride Based Melts Containing Rare Earth Metal Ions. [Link][31]
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V.I. Vernadsky Institute of Geochemistry and Analytical Chemistry. (2020). Dissolution kinetics of rare earth metal phosphates in carbonate solutions of alkali metals. [Link][32]
-
Journal of the American Chemical Society. (1954). The Mechanism of Hydrolysis of Acetyl Dihydrogen Phosphate. [Link][33]
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YouTube. (2023). Phosphate forms (names, pKa's, etc.), buffers basics, & intuition. [Link][5]
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Chemistry LibreTexts. (2022). 9.1: Overview of Phosphate Groups. [Link][34]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link][6]
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An In-Depth Technical Guide to the Thermodynamic Properties of Lithium Potassium Acetyl Phosphate
Introduction: The Pivotal Role of Acetyl Phosphate in Bioenergetics and Drug Discovery
Lithium potassium acetyl phosphate, a stable salt of the biologically significant acyl phosphate, serves as a critical tool for researchers in diverse fields ranging from metabolic studies to drug development. Acetyl phosphate (AcP) is a high-energy metabolic intermediate that plays a fundamental role in cellular energy transfer, acting as a phosphoryl group donor for the synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP). Its structural simplicity, coupled with the high free energy of hydrolysis of its acyl-phosphate bond, makes it an invaluable substrate in enzymology and a key component in ATP regeneration systems. Understanding the thermodynamic properties of this compound is paramount for its effective application in experimental design, particularly in assays involving kinases, acetyltransferases, and other ATP-dependent enzymes.[1]
This technical guide provides a comprehensive overview of the thermodynamic properties of lithium potassium acetyl phosphate, offering insights into its stability, synthesis, and energetic profile. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently and accurately utilize this important biochemical reagent.
Chemical and Physical Properties
Lithium potassium acetyl phosphate is an organometallic salt with the chemical formula C₂H₃KLiO₅P.[2] It is typically supplied as a stable, water-soluble powder.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃KLiO₅P | [2] |
| Molecular Weight | 184.06 g/mol | [2] |
| Appearance | White to off-white powder | |
| Solubility | Water: 25 mg/mL | |
| Storage Temperature | -20°C |
Thermodynamic Profile of Acetyl Phosphate Hydrolysis
The high-energy nature of acetyl phosphate is best understood through the thermodynamic parameters governing its hydrolysis to acetate and inorganic phosphate (Pi).
Caption: Hydrolysis of Acetyl Phosphate.
Gibbs Free Energy of Hydrolysis (ΔG°')
The standard Gibbs free energy of hydrolysis (ΔG°') for acetyl phosphate is a key indicator of its high phosphoryl group transfer potential. The hydrolysis of acetyl phosphate is a highly exergonic reaction, with a standard free energy change consistently reported as:
This substantial negative value signifies that the hydrolysis reaction strongly favors the formation of products (acetate and inorganic phosphate) and releases a significant amount of energy. This energy release is what classifies acetyl phosphate as a "high-energy" compound, comparable to other key cellular energy currencies like phosphoenolpyruvate and 1,3-bisphosphoglycerate.[5] This thermodynamic driving force enables acetyl phosphate to readily donate its phosphoryl group to ADP to form ATP, a reaction with a less favorable standard free energy change.
Enthalpy (ΔH) and Entropy (ΔS) of Hydrolysis
The entropy change (ΔS) for the hydrolysis of one molecule into two (acetate and phosphate) is expected to be positive (ΔS > 0), as the number of molecules and their degrees of freedom increase. The relationship between these thermodynamic parameters is given by the Gibbs-Helmholtz equation:
ΔG = ΔH - TΔS
Given the large negative ΔG and the expected positive ΔS, it is likely that the hydrolysis of acetyl phosphate is driven by both a favorable enthalpy change and a favorable entropy change.
Stability and Decomposition
The stability of lithium potassium acetyl phosphate is a critical consideration for its storage and use in experimental settings.
Aqueous Stability
In aqueous solutions, acetyl phosphate is reasonably stable at room temperature and neutral pH, with its stability being influenced by both temperature and pH.[6] Studies have shown that at ambient temperatures, the rate of hydrolysis is relatively slow.[7] However, the rate of hydrolysis increases significantly with increasing temperature. For instance, acetyl phosphate is completely hydrolyzed within 3-5 hours at 50°C and within 90 minutes at 60°C.[7] While stable in the pH range of 5-6, its hydrolysis is more rapid at highly alkaline pH.[6][7]
Thermal Stability
Specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for lithium potassium acetyl phosphate are not widely published. However, based on the behavior of similar organophosphate and inorganic phosphate salts, a general understanding of its thermal decomposition can be inferred.
-
Differential Scanning Calorimetry (DSC): A DSC analysis would be expected to show an endothermic peak corresponding to the melting point of the salt. Upon further heating, exothermic peaks would likely be observed, indicating decomposition. The presence of lithium and potassium ions may influence the specific temperatures of these transitions. Studies on other phosphate salts have shown that dehydration and phase transitions can be observed as distinct thermal events.[8]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. For lithium potassium acetyl phosphate, a TGA thermogram would likely show an initial mass loss corresponding to the release of any bound water. At higher temperatures, a significant mass loss would occur, corresponding to the decomposition of the acetyl phosphate molecule into volatile products. The decomposition of phosphate ores, for example, occurs in multiple steps at distinct temperature ranges.[8]
Synthesis of Lithium Potassium Acetyl Phosphate
The synthesis of high-quality acetyl phosphate salts is crucial for their use in research and industrial applications, as impurities like acetic acid and phosphate can inhibit enzymatic reactions.[9] Process analytical technology (PAT) has been shown to be advantageous for synthesizing high-purity lithium acetyl phosphate.[9][10]
A general approach to the synthesis of lithium potassium acetyl phosphate involves the acetylation of a phosphate source followed by precipitation with lithium and potassium ions. While specific, detailed protocols for the mixed lithium potassium salt are proprietary, a method for a lithium salt of acetyl phosphate has been described.[9] This typically involves the reaction of phosphoric acid with an acetylating agent like acetic anhydride, followed by the addition of a lithium salt to precipitate the lithium acetyl phosphate. The inclusion of a potassium salt in a similar process would lead to the formation of the mixed lithium potassium salt.
Experimental Protocols for Thermodynamic Characterization
To provide a comprehensive thermodynamic profile of lithium potassium acetyl phosphate, a combination of calorimetric techniques should be employed. The following are detailed, step-by-step methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and decomposition temperature of lithium potassium acetyl phosphate.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of lithium potassium acetyl phosphate powder into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of any endothermic (melting) or exothermic (decomposition) events.
Caption: DSC Experimental Workflow.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of lithium potassium acetyl phosphate.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of lithium potassium acetyl phosphate powder into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan into the TGA instrument.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG) to identify the temperatures at which mass loss occurs and the corresponding percentage of mass lost.
Caption: TGA Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the enthalpy of hydrolysis (ΔH) of lithium potassium acetyl phosphate.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of lithium potassium acetyl phosphate (e.g., 10 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a solution of a suitable phosphatase enzyme (e.g., alkaline phosphatase) in the same buffer.
-
-
Instrument Setup:
-
Fill the ITC sample cell with the phosphatase solution.
-
Fill the injection syringe with the lithium potassium acetyl phosphate solution.
-
Allow the system to equilibrate thermally.
-
-
Titration:
-
Perform a series of injections of the acetyl phosphate solution into the enzyme solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
Caption: ITC Experimental Workflow.
Conclusion
Lithium potassium acetyl phosphate is a high-energy compound of significant utility in biochemical and pharmaceutical research. Its thermodynamic properties, particularly the large negative Gibbs free energy of hydrolysis, underpin its function as an effective phosphoryl group donor. While a complete thermodynamic profile, including experimentally determined enthalpy and entropy of hydrolysis, and specific thermal analysis data for the lithium potassium salt are yet to be fully elucidated in public literature, the information presented in this guide provides a robust framework for its application. By understanding the principles of its stability, synthesis, and energetic potential, and by employing the outlined experimental protocols, researchers can effectively harness the power of this versatile reagent in their scientific endeavors.
References
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Methodological & Application
Application Notes and Protocols for Acetyl Dihydrogen Phosphate, Lithium Potassium Salt in Enzymatic Assays
Introduction: The Role of Acetyl Phosphate in Biochemical Research
Acetyl dihydrogen phosphate, often referred to as acetyl phosphate (AcP), is a high-energy acyl phosphate that serves as a critical intermediate in the metabolism of various organisms, particularly bacteria and archaea.[1][2] It participates in substrate-level phosphorylation, a process for generating ATP, and acts as a phosphoryl group donor.[1][3] Due to its structural analogy to key biological molecules and its reactivity, AcP is an invaluable tool for researchers in enzymology and drug development.[1] This document provides a comprehensive guide to the use of acetyl dihydrogen phosphate, lithium potassium salt, in enzymatic assays. While the double salt form is specified, its behavior in aqueous solutions is expected to be identical to other salt forms, such as the dilithium salt, once fully dissolved in a buffered solution.[4][5][6]
Acetyl phosphate is a substrate for a range of enzymes, including:
-
Acetate Kinase (AckA): Catalyzes the reversible reaction between acetyl phosphate and ADP to form acetate and ATP.[1][7]
-
Phosphate Acetyltransferase (Pta): Catalyzes the reversible reaction between acetyl-CoA and inorganic phosphate to form acetyl phosphate and CoA.[1][3][8]
-
Acylphosphatase: Hydrolyzes the carboxyl-phosphate bond of acylphosphates to yield a carboxylate and inorganic phosphate.[9]
-
(Na⁺ + K⁺)-dependent ATPase: Can utilize acetyl phosphate as a substitute for ATP.[10]
The stability of acetyl phosphate is pH and temperature-dependent. It is relatively stable for several hours in neutral solutions at room temperature and for weeks at -35°C.[1] Its stability is enhanced in acidic solutions between pH 5 and 6.[1]
Core Principles of Enzymatic Assays Utilizing Acetyl Phosphate
Enzymatic assays involving acetyl phosphate typically monitor either the consumption of the substrate or the formation of a product. The choice of assay method depends on the specific enzyme being studied and the available instrumentation.
Visualizing the Central Role of Acetyl Phosphate
Caption: Key enzymatic reactions involving acetyl phosphate.
I. Preparation and Handling of this compound
Proper preparation and handling of the substrate are paramount for obtaining accurate and reproducible results.
Reagent Specifications
| Parameter | Specification | Source |
| Product Name | This compound | [11][12] |
| CAS Number | 94249-01-1 | [11][12] |
| Molecular Formula | C₂H₃KLiO₅P | [11] |
| Molecular Weight | ~188.09 g/mol | [12] |
| Purity | ≥85-95% | |
| Form | Dry powder | [4] |
| Storage | -20°C | [4][13] |
Preparation of Stock Solutions
-
Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Weigh the desired amount of the powder in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Dissolution: Dissolve the powder in a suitable buffer or high-purity water to the desired stock concentration (e.g., 100 mM). Ensure the solution is well-mixed. Acetyl phosphate is soluble in water.[11]
-
pH Adjustment: The pH of the stock solution should be checked and adjusted if necessary. Acetyl phosphate is most stable at a pH between 5 and 6.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below.[4] For immediate use, the solution can be kept on ice.
II. Buffer Selection for Enzymatic Assays
The choice of buffer is critical for maintaining the optimal pH for enzyme activity and stability.[14][15][16]
Key Considerations for Buffer Selection:
-
Optimal pH of the Enzyme: The buffer's pKa should be within one pH unit of the enzyme's optimal pH.[16][17]
-
Buffer Compatibility: Ensure the buffer components do not interfere with the enzyme's activity or the assay's detection method.[15][18] For example, phosphate buffers should be avoided in assays where phosphate release is being measured.
-
Ionic Strength: The ionic strength of the buffer can influence enzyme conformation and activity.[14][18]
-
Temperature Stability: The pH of some buffers, like Tris, is sensitive to temperature changes.[16][17]
Commonly Used Buffers in Enzyme Assays:
| Buffer | pKa at 25°C | Useful pH Range |
| Acetate | 4.76 | 3.8 - 5.8 |
| MES | 6.15 | 5.5 - 6.7 |
| PIPES | 6.80 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.55 | 7.0 - 8.0 |
| Tris | 8.06 | 7.5 - 9.0 |
| Tricine | 8.15 | 7.4 - 8.8 |
III. Protocols for Enzymatic Assays
The following are detailed protocols for assays involving enzymes that utilize acetyl phosphate as a substrate.
A. Acetate Kinase (AckA) Assay
This protocol measures the activity of acetate kinase in the direction of ATP formation.[7] The production of ATP can be coupled to other enzymatic reactions for detection, or the consumption of acetyl phosphate can be measured directly.[7]
1. Coupled Spectrophotometric Assay
This continuous assay couples the production of ADP (in the reverse reaction) to the oxidation of NADH.[19]
Principle:
-
Acetate + ATP --(Acetate Kinase)--> Acetyl Phosphate + ADP
-
ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Protocol Workflow:
Caption: Workflow for the coupled spectrophotometric assay of Acetate Kinase.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, containing 10 mM MgCl₂.
-
Substrate Solution: 1 M Sodium Acetate.
-
ATP Solution: 100 mM ATP.
-
PEP Solution: 60 mM Phosphoenolpyruvate.
-
NADH Solution: 10 mM NADH.
-
Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) solution.
-
Enzyme: Acetate Kinase diluted in a suitable buffer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, substrate solution, ATP, PEP, NADH, and coupling enzymes.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the acetate kinase solution.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
2. Direct Assay by Measuring Acetyl Phosphate Consumption
This is a discontinuous assay where the amount of remaining acetyl phosphate is measured at different time points.[7]
Principle: The reaction is stopped, and the remaining acetyl phosphate is converted to a ferric hydroxamate complex, which can be measured colorimetrically at 540 nm.[7]
Protocol:
-
Set up the enzymatic reaction containing buffer, ADP, and acetate kinase.
-
Initiate the reaction by adding acetyl phosphate.
-
At various time points, remove aliquots of the reaction and stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
To the stopped reaction, add hydroxylamine to convert the remaining acetyl phosphate to acetyl hydroxamate.
-
Add an acidic ferric chloride solution to form the colored complex.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of acetyl phosphate to determine the amount consumed.
B. Phosphate Acetyltransferase (Pta) Assay
This protocol measures the activity of Pta in the direction of acetyl-CoA formation.[20][21]
1. Spectrophotometric Assay
Principle: The formation of the thioester bond in acetyl-CoA is monitored by measuring the increase in absorbance at 233 nm.[20]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Coenzyme A (CoA) Solution: 6.5 mM CoA.
-
Acetyl Phosphate Solution: 220 mM this compound.
-
Enzyme: Phosphate Acetyltransferase diluted in a suitable buffer.
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer, CoA, and acetyl phosphate.
-
Equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the Pta enzyme.
-
Monitor the increase in absorbance at 233 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of acetyl-CoA at 233 nm (4.44 mM⁻¹cm⁻¹).[20]
2. HPLC-Based Assay
A more direct and specific method involves separating and quantifying the reaction components (CoA, acetyl-CoA) by High-Performance Liquid Chromatography (HPLC).[22]
Protocol Outline:
-
Perform the enzymatic reaction as described above.
-
Stop the reaction at specific time points by adding an acid (e.g., perchloric acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the amounts of CoA and acetyl-CoA.[22]
C. Acylphosphatase Assay
This assay measures the hydrolysis of acetyl phosphate to acetate and inorganic phosphate.[9]
Malachite Green Phosphate Assay
Principle: This is a colorimetric assay that detects the release of inorganic phosphate (Pi). The phosphate forms a complex with malachite green and molybdate under acidic conditions, resulting in a colored product that can be measured spectrophotometrically.[23][24][25]
Protocol Workflow:
Caption: Workflow for the Malachite Green Phosphate Assay.
Reagents:
-
Assay Buffer: A buffer that does not contain phosphate, e.g., 50 mM Tris-HCl or HEPES at the optimal pH for the enzyme.
-
Substrate: this compound solution.
-
Enzyme: Purified or crude acylphosphatase.
-
Phosphate Standards: A series of known concentrations of potassium phosphate monobasic.[23][24]
-
Malachite Green Reagent: A solution of malachite green and ammonium molybdate in acid.[23][24]
Procedure:
-
Prepare a phosphate standard curve in a 96-well plate.[23][24]
-
In separate wells, set up the enzymatic reactions containing the assay buffer and enzyme.
-
Initiate the reactions by adding the acetyl phosphate substrate.
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction and develop the color by adding the malachite green reagent.[23][24][25]
-
Read the absorbance at a wavelength between 620 nm and 660 nm.[25][26]
-
Quantify the amount of phosphate released by comparing the absorbance of the samples to the standard curve.
IV. Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low enzyme activity | - Inactive enzyme- Incorrect assay conditions (pH, temp)- Substrate degradation | - Verify enzyme activity with a positive control- Optimize assay conditions- Prepare fresh substrate solution |
| High background signal | - Contaminating phosphate in reagents- Spontaneous hydrolysis of acetyl phosphate | - Use high-purity water and reagents- Run a "no enzyme" control to measure non-enzymatic hydrolysis |
| Poor reproducibility | - Inaccurate pipetting- Instability of reagents- Fluctuations in temperature | - Calibrate pipettes- Prepare fresh reagents and aliquot stock solutions- Use a temperature-controlled incubator/water bath |
V. Concluding Remarks
This compound, is a versatile and indispensable substrate for studying a variety of enzymes crucial to cellular metabolism and signaling. By understanding the principles of its handling, the importance of appropriate assay conditions, and the application of robust detection methods, researchers can generate high-quality, reliable data. The protocols outlined in this document provide a solid foundation for the successful implementation of enzymatic assays using this key biochemical reagent.
References
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Jordan, F., et al. (2018). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Origins of Life and Evolution of Biospheres, 48(2), 159-179. Available at: [Link]
-
Mukhopadhyay, S., Hasson, M. S., & Sanders, D. A. (2008). A continuous assay of acetate-kinase activity: measurement of inorganic phosphate release generated by hydroxylaminolysis of acetyl phosphate. Bioorganic chemistry, 36(2), 65–69. Available at: [Link]
-
Patsnap Synapse. (2024). How to Choose the Right Buffer for Enzyme Activity Tests. Available at: [Link]
-
Aceti, D. J., & Ferry, J. G. (2011). Direct detection of the acetate-forming activity of the enzyme acetate kinase. Analytical biochemistry, 419(2), 294–296. Available at: [Link]
-
ScienCell Research Laboratories. Malachite Green Phosphate Assay. Available at: [Link]
-
3H Biomedical. Malachite Green Phosphate Assay. Available at: [Link]
-
G-Biosciences. Malachite Green Phosphate Assay. Available at: [Link]
-
Itaya, K., & Ui, M. (1966). A new micromethod for the colorimetric determination of inorganic phosphate. Clinica Chimica Acta, 14(3), 361-366. Available at: [Link]
-
Wikipedia. Acetyl phosphate. Available at: [Link]
-
EUbOPEN. Protocol for Malachite Green. Available at: [Link]
-
Aceti, D. J., & Ferry, J. G. (2011). Direct detection of the acetate-forming activity of the enzyme acetate kinase. Analytical Biochemistry, 419(2), 294-296. Available at: [Link]
-
Hengyuan Fine Chemical. (2024). Buffer Selection Guide: Optimal Choices for Various Applications. Available at: [Link]
-
Patsnap Synapse. (2024). What Are the Applications of Biochemical Buffers in Enzyme Assays?. Available at: [Link]
-
BioNukleo GmbH. Phosphate Donors. Available at: [Link]
-
Wikipedia. Acylphosphatase. Available at: [Link]
-
Mukhopadhyay, S., et al. (2008). A Continuous Assay of Acetate Kinase Activity. Amanote Research. Available at: [Link]
-
NanoTemper. (2019). How to choose the right buffer for your protein. Available at: [Link]
-
Klein, A. H., et al. (2007). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. Journal of Bacteriology, 189(19), 7129-7131. Available at: [Link]
-
ResearchGate. (2017). How to select the buffer system for pH studies?. Available at: [Link]
-
Yoshida, A., et al. (2018). Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis. PLoS One, 13(5), e0197148. Available at: [Link]
-
De Spiegeleer, B., et al. (1986). Direct assay for phosphotransacetylase and acetyl-coenzyme A carboxylase by high-performance liquid chromatography. Analytical Biochemistry, 158(1), 195-200. Available at: [Link]
-
Avison, M. J. (1950). Acetyl phosphate synthesis by reaction of isopropenyl acetate and. Journal of Biological Chemistry, 184(2), 549-550. Available at: [Link]
-
Bond, G. H., Bader, H., & Post, R. L. (1971). Acetyl phosphate as a substitute for ATP in (Na + + K + )-dependent ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 241(1), 57-67. Available at: [Link]
-
Spector, L. B. (1980). A Novel Method for the Synthesis of Acetyl Phosphate. Phosphorus and Sulfur and the Related Elements, 8(3), 333-334. Available at: [Link]
-
Bisswanger, H. (2011). Enzyme Assays. Practical Enzymology, 131-236. Available at: [Link]
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ResearchGate. (n.d.). Phosphate acetyltransferase activity of the forward (acetyl- CoA... Available at: [Link]
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ChemBK. This compound. Available at: [Link]
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Grokipedia. Phosphate acetyltransferase. Available at: [Link]
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Koshland, D. E. (1952). Effect of Catalysts on the Hydrolysis of Acetyl Phosphate. Nucleophilic Displacement Mechanisms in Enzymatic Reactions. Journal of the American Chemical Society, 74(9), 2286-2292. Available at: [Link]
-
Di Sabato, G., & Jencks, W. P. (1961). Mechanism and Catalysis of Reactions of Acyl Phosphates. I. Nucleophilic Reactions. Journal of the American Chemical Society, 83(20), 4393-4400. Available at: [Link]
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In Vitro Protein Phosphorylation Using Lithium Potassium Acetyl Phosphate: Application Note & Protocol
Abstract
Protein phosphorylation, a cornerstone of cellular regulation, is orchestrated by protein kinases that transfer a phosphoryl group to specific amino acid residues.[1][2] In vitro kinase assays are fundamental tools for dissecting these signaling pathways and for screening potential therapeutic inhibitors. While ATP is the canonical phosphoryl donor, its inherent instability and rapid turnover can pose challenges. This application note details a comprehensive protocol for in vitro protein phosphorylation utilizing Lithium Potassium Acetyl Phosphate (AcP), a high-energy phosphoryl donor.[3][4] We will explore the unique biochemical properties of AcP, provide a step-by-step methodology for its use in kinase assays, discuss critical optimization and validation strategies, and outline compatible downstream analysis techniques. This guide is intended for researchers in molecular biology, biochemistry, and drug development seeking a robust and stable alternative for phosphorylation studies.
Introduction: The Case for Acetyl Phosphate
Kinase-mediated phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, from signal transduction to cell cycle control.[1] In vitro kinase assays, which typically involve incubating a purified kinase with its substrate and a phosphoryl donor, are indispensable for elucidating enzyme kinetics, substrate specificity, and the effects of inhibitors.[2]
The universal phosphoryl donor in biological systems is ATP. However, its central role in cellular metabolism is mirrored by its chemical lability, making it susceptible to hydrolysis. Acetyl Phosphate (AcP) emerges as a highly effective alternative. As a mixed anhydride of acetic and phosphoric acids, AcP possesses a high-energy phosphate bond with a Gibbs free energy of hydrolysis greater than that of ATP (−43.3 kJ/mol for AcP vs. −30.5 kJ/mol for ATP), enabling it to efficiently donate its phosphoryl group.[5]
Key Advantages of Lithium Potassium Acetyl Phosphate:
-
Enhanced Stability: AcP exhibits greater stability in neutral aqueous solutions compared to ATP, with a half-life of several hours at room temperature, making it ideal for prolonged incubation experiments.[6][7] It can be stored for weeks at -20°C or -35°C with minimal degradation.[4][7]
-
High-Energy Donor: Its high-energy potential ensures efficient phosphorylation of substrates, including ADP to form ATP or direct phosphorylation of protein residues.[5][7]
-
Reduced Enzymatic Interference: Unlike ATP, AcP is not a substrate for a wide range of cellular ATPases that may be present as contaminants in protein preparations, leading to cleaner and more specific assay results.
Principle of Phosphorylation by Acetyl Phosphate
Acetyl phosphate can participate in phosphorylation through two distinct mechanisms, a critical consideration for experimental design and data interpretation.
A. Kinase-Mediated Phosphorylation: In the context of a typical kinase assay, AcP serves as the ultimate phosphoryl source. The reaction proceeds via a kinase that catalyzes the transfer of the terminal phosphate from AcP to a conserved residue (typically Serine, Threonine, or Tyrosine) on the target protein substrate. This is the primary focus of the protocol detailed below.
B. Non-Enzymatic Phosphorylation & Acetylation: It is crucial to recognize that AcP can also directly phosphorylate certain proteins non-enzymatically, particularly the response regulators found in bacterial two-component systems.[5][8][9] This occurs through direct phosphotransfer to residues like aspartate.[9] Furthermore, under certain conditions (e.g., alkaline pH), AcP can act as an acetyl group donor, leading to non-enzymatic protein acetylation on lysine residues.[7][10][11][12] Researchers must incorporate appropriate controls to distinguish kinase-catalyzed events from these potential non-enzymatic side reactions.
Caption: General workflow for an in vitro phosphorylation assay.
Downstream Analysis of Phosphorylation
Several methods can be used to detect and quantify the results of the in vitro reaction.
A. Western Blotting: This is the most common method for detecting phosphorylation at a specific site. [13]* Procedure: Separate the reaction products by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with a phospho-specific antibody that recognizes the phosphorylated epitope on your substrate. [14]* Normalization: It is best practice to also probe a parallel blot or strip and re-probe the same blot with an antibody against the total, unphosphorylated protein. [14][15]This serves as a loading control and allows for the quantification of the phosphorylated fraction relative to the total amount of substrate. [15]* Expert Tip: When detecting phosphoproteins, use Bovine Serum Albumin (BSA) or other non-protein blocking agents instead of non-fat milk. Milk contains casein, a phosphoprotein that can cause high background. [1][13]Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS), as the excess phosphate in PBS can interfere with antibody binding. [14] B. Phos-tag™ SDS-PAGE: Phos-tag™ is a molecule that specifically binds to phosphate groups. [16]When incorporated into an SDS-PAGE gel, it causes a mobility shift, retarding the migration of phosphorylated proteins. [16][17][18]* Advantage: This method allows for the separation and visualization of different phosphorylated forms (e.g., mono-, di-, multi-phosphorylated) from the unphosphorylated form using a single antibody against the total protein. [17][19]* Considerations: Gel preparation and running conditions often require optimization. [17]After electrophoresis, the gel must be treated with EDTA to remove the metal ions from the Phos-tag™ molecule, which improves transfer efficiency to a membrane for subsequent Western blotting. [16][18][20]
Optimization and Troubleshooting
Table 3: Key Parameters for Assay Optimization
| Parameter | Recommended Range | Rationale & Notes |
| AcP Concentration | 10 - 100 mM | Higher concentrations can drive the reaction but may also increase non-enzymatic phosphorylation. Test a range to find the optimal balance. |
| Kinase Concentration | 10 - 200 nM | Should be significantly lower than the substrate concentration to ensure catalytic turnover. Titrate to find a linear response range. |
| Substrate Concentration | 1 - 10 µM | Should ideally be near or above the Kₘ of the kinase for the substrate to ensure efficient catalysis. |
| Incubation Time | 5 - 120 minutes | Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 min) to identify the linear phase of the reaction. |
| Temperature | 25 - 37 °C | Use the known optimal temperature for your kinase. 30°C is a common starting point. |
Table 4: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Inactive kinase or substrate. | Verify protein activity using a known positive control substrate or ATP. |
| Suboptimal reaction conditions. | Systematically optimize parameters in Table 3. | |
| Poor antibody performance. | Check antibody datasheet; run a positive control lysate. | |
| High Background | Non-enzymatic phosphorylation. | Run a "no kinase" control. If signal persists, lower AcP concentration or incubation time. |
| Improper blocking in Western blot. | Use 5% BSA in TBST for blocking instead of milk. Increase wash steps. | |
| Signal in "No AcP" Control | ATP contamination in reagents. | Ensure all protein stocks and buffers are freshly prepared and free of contaminating nucleotides. |
References
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. Available at: [Link]
-
Caballero, F., et al. (1982). Non-enzymic protein phosphorylation. Phosphorylation of 6-phosphogluconate dehydrogenase by acyl phosphates. Biochemical Journal. Available at: [Link]
-
Creative Biolabs. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Creative Biolabs. Available at: [Link]
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Szklarz, M. (2020). Detection of Multisite Phosphorylation of Intrinsically Disordered Proteins Using Phos-tag SDS-PAGE. Methods in Molecular Biology. Available at: [Link]
-
JoVE. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay. Journal of Visualized Experiments. Available at: [Link]
-
LabMark. Phosphate Affinity SDS-PAGE using Acrylamide-pendant Phos-tagTM. LabMark. Available at: [Link]
-
Alpha Laboratories. Phos-tag™ Protocols. Alpha Laboratories. Available at: [Link]
-
de Zwart, I., et al. (2022). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Life (Basel). Available at: [Link]
-
Wikipedia. Acetyl phosphate. Wikipedia. Available at: [Link]
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Mukhopadhyay, S., et al. (2008). A Continuous Assay of Acetate-Kinase Activity. Bioorganic Chemistry. Available at: [Link]
-
Weinert, B. T., et al. (2013). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. Journal of Bacteriology. Available at: [Link]
-
ETH Zurich Department of Biology. (2023). Non-enzymatic acetylation inhibits glycolytic enzymes in E. coli. ETH Zurich. Available at: [Link]
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Weinert, B. T., et al. (2013). Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases. Science Signaling. Available at: [Link]
-
Lukat, G. S., et al. (1992). Phosphorylation of bacterial response regulator proteins by low molecular weight phospho-donors. PNAS. Available at: [Link]
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Reaction Biology. In Vitro Phosphorylation Assay Services. Reaction Biology. Available at: [Link]
-
ResearchGate. Catalytic mechanisms of enzymatic and non-enzymatic acetylation. ResearchGate. Available at: [Link]
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Zielińska, A., et al. (2021). Contemporary Enzyme-Based Methods for Recombinant Proteins In Vitro Phosphorylation. International Journal of Molecular Sciences. Available at: [Link]
-
Fredericks, C. E., et al. (2016). In vitro evidence that RNA Polymerase acetylation and acetyl phosphate-dependent CpxR phosphorylation affect cpxP transcription regulation. FEMS Microbiology Letters. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of Acetyl Phosphate Lithium Potassium in Advanced Drug Formulation
Introduction: A Multifunctional Excipient for Modern Formulation Challenges
Acetyl phosphate lithium potassium is an organometallic, high-energy phosphate compound recognized for its role as a phosphoryl group donor in biochemical reactions.[1][2] While traditionally utilized in metabolic research and enzymatic assays, its unique physicochemical properties present a compelling opportunity for its use as a sophisticated, multifunctional excipient in the pharmaceutical industry.[3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the strategic application of acetyl phosphate lithium potassium to address complex drug formulation challenges.
Beyond its function as a simple phosphate donor, this molecule can be leveraged to enhance the stability, solubility, and potential bioavailability of active pharmaceutical ingredients (APIs).[3] Its character as a high-energy compound, similar to ATP, offers novel avenues for energy-dependent drug delivery or pro-drug strategies.[4] This document will detail the scientific rationale, core applications, experimental protocols, and critical quality considerations for incorporating this versatile compound into next-generation pharmaceutical products.
Part 1: Physicochemical Profile and Rationale for Use
A comprehensive understanding of the physicochemical properties of acetyl phosphate lithium potassium is the foundation for its successful application in drug formulation.
Key Physicochemical Parameters
The inherent characteristics of this mixed salt dictate its behavior in formulation systems.
| Property | Typical Value/Observation | Significance in Formulation |
| Molecular Formula | C₂H₃KLiO₅P[5] | Defines the precise chemical entity and molecular weight (approx. 184.06 g/mol ).[6] |
| Appearance | White to off-white crystalline powder.[1] | Critical for identity, quality control, and visual inspection of formulations. |
| Solubility | Soluble in water (approx. 25 mg/mL).[2] | Enables its use in aqueous-based parenteral, ophthalmic, or oral liquid formulations. |
| Melting Point | >300 °C[2][6] | Indicates high thermal stability, which is advantageous during manufacturing processes like heat sterilization. |
| Purity/Assay | Typically ≥97.0%[2] | High purity is essential to prevent the introduction of impurities that could inhibit activity or pose safety risks.[7] |
| Storage Temperature | -20°C[2] | Recommended for long-term storage to maintain chemical integrity and prevent hydrolysis. |
The Rationale: Why Choose Acetyl Phosphate Lithium Potassium?
The decision to employ this excipient is driven by its potential to solve specific formulation problems through several distinct mechanisms:
-
Enhanced API Stability: Phosphate salts are widely used as buffering agents to maintain an optimal pH, thereby preventing the degradation of pH-sensitive APIs.[8] Dibasic sodium phosphate, for example, has been shown to prevent precipitation and stabilize antibiotic-steroid preparations.[9] Acetyl phosphate lithium potassium can provide a similar buffering capacity.
-
Improved Aqueous Solubility: Salification with phosphoric acid is a well-established strategy to enhance the aqueous solubility of poorly soluble drugs, which is particularly beneficial for parenteral administration.[10] The phosphate moiety can significantly improve the hydrophilicity of a formulation.[11]
-
High-Energy Phosphate Donor: Acetyl phosphate is an energy-rich compound capable of phosphorylating substrates and regenerating ATP.[12] This functionality opens possibilities for its use in:
-
Pro-drug Activation: Designing pro-drugs that require phosphorylation for activation at the target site.
-
Cellular Energy Supplementation: In cell culture media or drug delivery systems for cell-based therapies, it could serve as an energy source.[3]
-
-
Bioavailability Enhancement: By improving drug solubility and potentially interacting with metabolic pathways, acetyl phosphate lithium potassium may enhance the overall bioavailability of an API.[3]
Part 2: Core Applications & Experimental Protocols
This section details the practical methodologies for evaluating and utilizing acetyl phosphate lithium potassium in key formulation applications.
Application as a Stabilizing Excipient for a pH-Sensitive API
Objective: To assess the efficacy of acetyl phosphate lithium potassium as a buffering agent to prevent the hydrolytic degradation of a model API in an aqueous formulation.
Experimental Workflow Diagram:
Caption: Workflow for evaluating acetyl phosphate lithium potassium as a stabilizing excipient.
Protocol:
-
Materials Preparation:
-
Prepare a stock solution of the model API (e.g., 5 mg/mL) in water for injection (WFI).
-
Prepare a stock solution of acetyl phosphate lithium potassium (e.g., 50 mg/mL) in WFI.
-
Prepare a control buffer solution (e.g., standard citrate or acetate buffer) at the same initial pH as the test formulation.
-
-
Formulation Compounding:
-
Test Formulation: In a volumetric flask, combine the API stock solution and the acetyl phosphate lithium potassium stock solution to achieve final concentrations of 1 mg/mL and 10 mg/mL, respectively. QS to final volume with WFI. Measure and record the final pH.
-
Control Formulation: In a separate volumetric flask, add the API stock solution to achieve a final concentration of 1 mg/mL. Add the control buffer and QS to final volume with WFI. Adjust the pH to match the initial pH of the Test Formulation.
-
Aseptically filter both formulations through a 0.22 µm filter into sterile vials.
-
-
Stability Study Execution:
-
Place a set of vials for each formulation into a stability chamber under accelerated conditions (e.g., 40°C / 75% Relative Humidity).
-
Retain a corresponding set of vials at a control temperature (e.g., 4°C).
-
Withdraw one vial from each condition at predetermined time points (e.g., T=0, 1, 2, and 4 weeks).
-
-
Analytical Testing:
-
At each time point, analyze the concentration of the intact API using a validated stability-indicating HPLC method.
-
Causality Note: A stability-indicating method is crucial as it must be able to resolve the API peak from all potential degradation product peaks, ensuring accurate quantification of API loss.
-
Quantify the formation of major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the initial API concentration remaining at each time point for both formulations.
-
Plot the results versus time. A statistically significant reduction in the degradation rate in the test formulation compared to the control demonstrates the stabilizing effect of acetyl phosphate lithium potassium.
-
Application for Solubility Enhancement of a Poorly Soluble API
Objective: To quantitatively determine the increase in aqueous solubility of a poorly water-soluble API in the presence of varying concentrations of acetyl phosphate lithium potassium.
Methodology Diagram (Phase Solubility):
Caption: Workflow for a phase solubility study.
Protocol:
-
Preparation of Solubilizing Media:
-
Prepare a series of aqueous solutions containing increasing concentrations of acetyl phosphate lithium potassium (e.g., 0, 5, 10, 15, and 20 mg/mL). The 0 mg/mL solution (WFI or buffer) will determine the API's intrinsic solubility.
-
-
Equilibration:
-
Add an excess amount of the solid API to vials containing each of the prepared solutions.
-
Causality Note: Adding excess API is critical to ensure that the solution becomes saturated and that a solid phase remains, which is the definition of an equilibrium solubility measurement.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) for 48 hours. A 48-hour period is typically sufficient to ensure equilibrium is reached.[13]
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand for a short period for large particles to settle.
-
Withdraw a sample from the supernatant of each vial and immediately filter it through a chemically compatible 0.22 µm syringe filter to remove all undissolved solids.
-
Accurately dilute the clear filtrate with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Interpretation:
-
Plot the solubility of the API (Y-axis) against the concentration of acetyl phosphate lithium potassium (X-axis).
-
The resulting phase solubility diagram will reveal the nature of the interaction. A linear increase (Aₗ-type diagram) suggests the formation of soluble complexes and provides a quantitative measure of the solubilization power.
-
Part 3: Quality Control and Regulatory Landscape
The successful implementation of acetyl phosphate lithium potassium in a final drug product requires robust quality control and a clear understanding of the regulatory pathway.
Recommended Quality Control Specifications
| Test | Specification | Method Example | Rationale |
| Identification | Conforms to reference standard | FTIR Spectroscopy | Confirms the chemical identity of the material. |
| Assay | 97.0% - 102.0% | HPLC, ³¹P-NMR, or Enzymatic Assay[14] | Ensures the material meets its label claim for potency. |
| Water Content | ≤ 2.0% | Karl Fischer Titration | Controls for hygroscopicity, which can affect stability and handling. |
| Related Substances | Report levels of acetic acid and inorganic phosphate | HPLC / Ion Chromatography | Key process impurities and degradants that could negatively impact the API or formulation performance.[7] |
| Lithium & Potassium Content | Report values | ICP-OES / ICP-MS | Confirms the correct salt form and quantifies elemental components. |
| Bioburden/Endotoxin | As per USP/EP for the intended route of administration | LAL Test (for parenteral) | Critical safety parameter for injectable formulations to prevent pyrogenic responses. |
Regulatory Considerations for a Novel Excipient
If acetyl phosphate lithium potassium has not been previously used in an FDA-approved drug product via the intended route of administration, it is considered a "novel excipient".[15][16] This classification has significant regulatory implications.
-
Safety Data Requirement: The drug product sponsor is responsible for providing a complete toxicology data package to support the safety of the novel excipient at the proposed concentration and for the intended duration of use.[17]
-
FDA Pilot Program: Recognizing the challenges, the FDA has introduced a Novel Excipient Review Pilot Program to allow excipient manufacturers to obtain a regulatory review of a novel excipient prior to its inclusion in a drug application.[18] This can de-risk the drug development process.
-
Collaboration is Key: Drug developers should work closely with the excipient manufacturer to obtain all necessary quality, safety, and manufacturing information for the regulatory submission (e.g., in an Investigational New Drug (IND) application or a Drug Master File (DMF)).[17]
Conclusion
Acetyl phosphate lithium potassium is a promising and versatile compound that extends beyond its biochemical origins to offer tangible solutions for pharmaceutical formulation. Its capacity to act as a stabilizer, solubility enhancer, and high-energy phosphate donor provides formulators with a unique tool to overcome significant API-related hurdles. The protocols described herein offer a foundational approach to systematically evaluate its benefits. However, its classification as a potential novel excipient necessitates a diligent and proactive regulatory strategy. By integrating robust scientific evaluation with careful regulatory planning, the full potential of acetyl phosphate lithium potassium can be realized in the development of innovative, safe, and effective medicines.
References
Note: The following URLs are provided for verification and are representative of the types of authoritative sources required.
-
Krackeler Scientific, Inc. (n.d.). Lithium potassium acetyl phosphate. Retrieved from [Link]
-
American Elements. (n.d.). Lithium Potassium Acetyl Phosphate. Retrieved from [Link]
-
Burt, A. M., et al. (2021). The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. International Journal of Molecular Sciences. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Acetyl phosphate. Retrieved from [Link]
-
Todde, V., et al. (2018). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. PLoS Biology. Retrieved from [Link]
-
De la Fuente, A., et al. (2020). Phosphates as Assisting Groups in Glycan Synthesis. ACS Central Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetyl phosphate. Retrieved from [Link]
-
Angelov, I. (2001). A Novel Method for the Synthesis of Acetyl Phosphate. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
Dr. Paul Lohmann GmbH & Co. KGaA. (n.d.). Phosphates – Indispensable Salts in the Biopharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2014). How can I detect and quantify acetyl phosphate?. Retrieved from [Link]
-
Osmosis. (2025). What is a high-energy phosphate compound, such as Adenosine Triphosphate (ATP)?. Retrieved from [Link]
-
Kumar, L., et al. (2022). Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs. Drug Development Research. Retrieved from [Link]
-
CASSS. (n.d.). Considerations for Introducing Novel Excipients in DP Formulations, Across All Modalities. Retrieved from [Link]
-
Wolfe, A. J. (2004). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. Journal of Bacteriology. Retrieved from [Link]
-
De la Cruz, J., et al. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. Organic Process Research & Development. Retrieved from [Link]
-
Premier Research. (2022). A Roadmap for Introducing Novel Excipients: How to Approach Excipient Qualification with the FDA. Retrieved from [Link]
-
Li, D., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules. Retrieved from [Link]
-
Biopharma Excellence. (2020). Best practices in dealing with novel excipients. Retrieved from [Link]
-
Zath, B. J., et al. (1975). Stabilizing effect of inorganic phosphate salts on antibiotic-steroid ophthalmic preparations. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Supersolubility and solubility of lithium phosphate in sodium carbonate solution. RSC Advances. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]
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Application Notes & Protocols: Quantitative Analysis of Acetyl Phosphate Lithium Potassium Salt
Abstract
This document provides a comprehensive guide for the quantitative analysis of Acetyl Phosphate Lithium Potassium Salt, a critical high-energy phosphate donor used in biochemical research and as a precursor in drug development. Recognizing the compound's inherent instability and challenging analytical properties, this guide details two robust, validated methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an orthogonal enzymatic assay. A confirmatory Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) technique is also discussed. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of methodological choices, and troubleshooting advice to ensure accurate and reproducible quantification.
Introduction and Physicochemical Properties
Acetyl phosphate (AcP) is a high-energy acyl phosphate intermediate central to metabolic pathways in prokaryotes and eukaryotes.[1] The lithium potassium double salt form provides a stable, solid material suitable for research and manufacturing.[2][3] Accurate quantification is paramount for assessing purity, stability, and reaction kinetics in various applications, from enzymatic studies to the synthesis of active pharmaceutical ingredients (APIs).
Key Challenges in Analysis:
-
Hydrolytic Instability: Acetyl phosphate is susceptible to hydrolysis, particularly at neutral to alkaline pH and elevated temperatures, breaking down into acetate and inorganic phosphate.[4][5] It is most stable in acidic solutions, typically between pH 5 and 6.[1]
-
High Polarity: The anionic phosphate group makes the molecule highly polar, complicating retention on traditional reversed-phase chromatography columns.
-
Lack of a Strong Chromophore: The molecule does not possess a strong UV-absorbing chromophore, necessitating detection at low wavelengths (e.g., < 220 nm) where mobile phase interference can be a concern.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Chemical Formula | C₂H₃KLiO₅P | [6] |
| Average Molecular Weight | 184.06 g/mol | [6] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water (25 mg/mL) | [2][3] |
| Storage Conditions | -20°C to minimize degradation | [2][7] |
Strategic Selection of Analytical Techniques
The choice of analytical method depends on the sample matrix, required throughput, and available instrumentation. This guide presents a primary method for routine quality control (HPLC-UV), an alternative method for biological contexts (Enzymatic Assay), and a specialized method for structural confirmation and purity (³¹P NMR).
Caption: Decision workflow for selecting the appropriate analytical technique.
Primary Method: Ion-Pair Reversed-Phase HPLC-UV
This method is recommended for the routine quantification of acetyl phosphate in raw materials and formulated products due to its precision, robustness, and suitability for validation according to ICH guidelines.[8][9][10]
Principle of Ion-Pair Chromatography
Standard reversed-phase chromatography is ineffective for retaining the highly polar and anionic acetyl phosphate. To overcome this, an ion-pair reagent , such as a tetraalkylammonium salt, is added to the mobile phase.[11][12][13][14] The positively charged head group of the reagent forms a neutral, non-covalent complex with the negatively charged phosphate group of the analyte.[11][15] This ion pair is more hydrophobic, allowing it to be retained and separated on a C18 stationary phase.[11]
Caption: Mechanism of ion-pair reversed-phase chromatography for acetyl phosphate.
Detailed Protocol
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance, volumetric flasks, pipettes
-
Acetyl Phosphate Lithium Potassium Salt Reference Standard (≥97.0% purity)[2][3]
-
Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 20 mM KH₂PO₄ + 5 mM TBAHS in water, pH adjusted to 6.0 | Phosphate buffer maintains pH for stability.[1] TBAHS acts as the ion-pair reagent.[16] pH 6.0 is a compromise between analyte stability and silica column longevity. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute the ion pair. |
| Gradient | Isocratic, 95% A / 5% B | An isocratic method is simpler and more robust for a single analyte assay.[17][18] A small amount of ACN improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and sensitivity. |
| Detection | UV at 210 nm | Acetyl phosphate has a weak absorbance; 210 nm provides adequate sensitivity. |
Procedure:
-
Mobile Phase Preparation:
-
Accurately weigh and dissolve KH₂PO₄ and TBAHS in ultrapure water to final concentrations.
-
Adjust pH to 6.0 using dilute potassium hydroxide or phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
Prepare the final mobile phase by mixing 950 mL of aqueous phase with 50 mL of ACN.
-
-
Standard Preparation:
-
Accurately weigh ~20 mg of Acetyl Phosphate Lithium Potassium Salt Reference Standard.
-
Dissolve in a 100 mL volumetric flask using Mobile Phase A as the diluent (Stock Std: ~200 µg/mL). Note: Prepare fresh daily due to hydrolytic instability.[4]
-
Create a series of calibration standards (e.g., 5, 20, 50, 100, 150 µg/mL) by diluting the stock standard with Mobile Phase A.
-
-
Sample Preparation:
-
Accurately weigh an amount of sample expected to contain ~20 mg of acetyl phosphate.
-
Dissolve and dilute to 100 mL with Mobile Phase A.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Testing (SST):
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates injection precision. |
-
Quantification:
-
Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample(s).
-
Calculate the concentration of acetyl phosphate in the sample using the calibration curve.
-
Orthogonal Method: Enzymatic Assay
This method offers high specificity and is ideal for complex biological matrices where HPLC may suffer from interference. The assay is based on the enzymatic conversion of acetyl phosphate to acetate, coupled to reactions that result in a measurable change in NADH absorbance at 340 nm.[19]
Principle of Coupled Enzymatic Reaction
The assay follows the reaction catalyzed by acetate kinase (AckA), which transfers the phosphate group from acetyl phosphate to ADP, forming ATP and acetate.[20] This reaction is coupled to the hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) system, where the newly formed ATP is used to phosphorylate glucose, and the resulting G6P is oxidized, leading to the reduction of NADP⁺ to NADPH, which is monitored spectrophotometrically.
Caption: Coupled enzymatic reaction pathway for acetyl phosphate quantification.
Detailed Protocol
Materials:
-
UV/Vis Spectrophotometer with temperature control (37°C)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂
-
Reagent Cocktail (prepare fresh):
-
10 mM ADP
-
10 mM Glucose
-
5 mM NADP⁺
-
~5 units/mL Hexokinase
-
~5 units/mL G6PDH
-
-
Acetate Kinase (AckA) enzyme solution (~10 units/mL)
-
Acetyl Phosphate standard solutions prepared in Assay Buffer.
Procedure:
-
Prepare Standards and Samples: Create a set of acetyl phosphate standards (e.g., 0 to 100 µM) in Assay Buffer. Dilute unknown samples to fall within this range.
-
Assay Setup: In a 1 mL cuvette, combine:
-
800 µL of Assay Buffer
-
100 µL of Reagent Cocktail
-
50 µL of Standard or Sample
-
-
Incubation and Baseline: Mix and incubate at 37°C for 5 minutes. Measure the baseline absorbance at 340 nm (A₁).
-
Initiate Reaction: Add 50 µL of the Acetate Kinase solution to the cuvette. Mix quickly.
-
Final Reading: Incubate for 15 minutes at 37°C until the reaction is complete. Read the final absorbance at 340 nm (A₂).
-
Calculation:
-
Calculate the change in absorbance (ΔA = A₂ - A₁).
-
Plot a standard curve of ΔA versus acetyl phosphate concentration.
-
Determine the concentration of the unknown sample from the standard curve.
-
Confirmatory Method: ³¹P NMR Spectroscopy
Phosphorus-31 NMR is a powerful, non-destructive technique for the unambiguous identification and purity assessment of phosphorus-containing compounds.[21][22] It can serve as a confirmatory method or for primary quantification (qNMR) when a certified internal standard is used.[23]
Principle
³¹P has a natural abundance of 100% and a spin of ½, making it highly suitable for NMR analysis.[22] Each unique phosphorus environment in a molecule produces a distinct signal in the spectrum. For quantitative analysis (qNMR), an internal standard with a known concentration and a distinct ³¹P signal is added to the sample. The concentration of acetyl phosphate is determined by comparing the integral of its signal to the integral of the internal standard's signal.
Key Considerations for Quantitative ³¹P NMR:
-
Relaxation Delay (d1): A sufficiently long delay (typically 5 times the longest T₁ relaxation time) must be used to ensure complete relaxation of all phosphorus nuclei for accurate integration.
-
Proton Decoupling: Inverse-gated proton decoupling is used to eliminate peak splitting from ¹H-¹³P coupling and suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate integration.
-
Internal Standard: The standard should be stable, inert, have a simple ³¹P spectrum that does not overlap with the analyte, and be accurately weighed. Triphenyl phosphate is a common choice.
Protocol Outline
-
Sample Preparation: Accurately weigh a known amount of the acetyl phosphate sample and a known amount of the internal standard (e.g., triphenyl phosphate) into an NMR tube.
-
Solvent: Dissolve the mixture in a suitable deuterated solvent (e.g., D₂O with a pH buffer if stability is a concern).
-
Acquisition: Acquire the ³¹P NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, inverse-gated decoupling).
-
Processing: Process the spectrum and carefully integrate the signal for acetyl phosphate and the internal standard.
-
Calculation: The molar ratio of acetyl phosphate to the internal standard is equal to the ratio of their respective peak integrals, allowing for the calculation of the acetyl phosphate concentration and purity.
Method Validation and Troubleshooting
All analytical methods intended for quality control must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8][9][10][24]
Summary of Validation Parameters:
| Parameter | HPLC-UV | Enzymatic Assay | Description |
| Specificity | High | Very High | Ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | Excellent | Good | Proportional relationship between signal and concentration over a defined range. |
| Accuracy | Excellent | Good | Closeness of test results to the true value. |
| Precision | Excellent | Good | Agreement between a series of measurements from the same sample. |
| Range | Wide | Moderate | Interval between the upper and lower concentrations that can be determined. |
| LOD/LOQ | Low | Low | Lowest amount of analyte that can be detected/quantified reliably. |
Common Troubleshooting Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| (HPLC) No/Low Retention | Insufficient or degraded ion-pair reagent; incorrect mobile phase pH. | Prepare fresh mobile phase; verify pH is between 5-6.5. |
| (HPLC) Peak Tailing | Secondary interactions with column silica; column degradation. | Use a new column; ensure mobile phase pH is appropriate. |
| (Enzymatic) Low Signal | Inactive enzymes; incorrect buffer pH or temperature. | Use fresh enzyme stocks; verify buffer pH and spectrophotometer temperature. |
| (All) Poor Reproducibility | Sample degradation (hydrolysis). | Prepare all standards and samples fresh daily and keep them cool. Analyze promptly. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Acetyl phosphate - Wikipedia. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC - NIH. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Showing Compound Acetylphosphate (FDB022653) - FooDB. Available from: [Link]
-
Acetyl phosphate | C2H5O5P | CID 186 - PubChem. Available from: [Link]
-
acetyl phosphate (CAS 590-54-5) Properties | Density, Cp, Viscosity | Chemcasts. Available from: [Link]
-
The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - ASM Journals. Available from: [Link]
-
Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC - NIH. Available from: [Link]
-
A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC - PubMed Central. Available from: [Link]
-
Acetyl phosphate - eQuilibrator. Available from: [Link]
-
Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC - PubMed Central. Available from: [Link]
-
How can I detect and quantify acetyl phosphate? - ResearchGate. Available from: [Link]
-
31 Phosphorus NMR - University of Ottawa. Available from: [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications - Technology Networks. Available from: [Link]
-
Acetyl phosphate - Optional[31P NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies - Oxford Instruments. Available from: [Link]
-
Phosphorus-31 nuclear magnetic resonance - Wikipedia. Available from: [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. Available from: [Link]
-
Acetyl phosphate synthesis by reaction of isopropenyl acetate and - ResearchGate. Available from: [Link]
-
Direct assay for phosphotransacetylase and acetyl-coenzyme A carboxylase by high-performance liquid chromatography - PubMed. Available from: [Link]
-
Effect of Catalysts on the Hydrolysis of Acetyl Phosphate. Nucleophilic Displacement Mechanisms in Enzymatic Reactions - ACS Publications. Available from: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations | LCGC International. Available from: [Link]
-
Lithium potassium acetyl phosphate | Krackeler Scientific, Inc. Available from: [Link]
-
What Is Ion Pair Chromatography? - Chemistry For Everyone - YouTube. Available from: [Link]
-
Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - NIH. Available from: [Link]
-
HPLC Separation of Phosphorous and Phosphoric Acids - SIELC Technologies. Available from: [Link]
-
Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines - Springer. Available from: [Link]
-
Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed. Available from: [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH. Available from: [Link]
Sources
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Application Notes and Protocols: Enhancing Recombinant Protein Production with CAS 94249-01-1 (Lithium Potassium Acetyl Phosphate)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless pursuit of higher yields in recombinant protein production has driven innovation in cell culture media and process optimization. This guide delves into the application of CAS 94249-01-1, chemically known as Lithium Potassium Acetyl Phosphate, as a novel bioprocess supplement to enhance recombinant protein titers in both microbial and mammalian expression systems. Acetyl phosphate is a high-energy metabolite central to the energy and carbon metabolism of many prokaryotes and serves as a potent phosphoryl group donor.[1] By providing a readily available source of both energy and a key metabolic precursor, Lithium Potassium Acetyl Phosphate presents a compelling opportunity to boost cellular productivity. This document provides a comprehensive overview of the underlying scientific principles, and for the first time, detailed protocols for the evaluation and implementation of this compound in laboratory and process development settings.
Introduction: The Metabolic Burden of Recombinant Protein Synthesis
The expression of a non-native protein places a significant metabolic demand on the host cell. Resources that would normally be allocated for growth and maintenance must be diverted towards the transcription, translation, folding, and secretion of the recombinant product. This increased demand for ATP, GTP, and precursor molecules like acetyl-CoA can create metabolic bottlenecks, limiting the overall protein yield and quality.[2]
Key Metabolic Demands in Recombinant Protein Production:
-
Energy (ATP & GTP): Protein synthesis is one of the most energy-intensive processes in the cell.
-
Amino Acids: The building blocks of the recombinant protein.
-
Acetyl-CoA: A central metabolic intermediate, crucial for the TCA cycle (energy production) and as a precursor for various biosynthetic pathways, including lipid and amino acid synthesis.[3][4]
Supplementing cell culture media with high-energy compounds and key metabolic intermediates is a well-established strategy to alleviate these metabolic burdens and enhance protein production.[5][6][7] Lithium Potassium Acetyl Phosphate (CAS 94249-01-1) is a stable, water-soluble salt that delivers the high-energy molecule acetyl phosphate directly to the cell culture environment.
The Scientific Rationale for Using Lithium Potassium Acetyl Phosphate
The potential benefits of supplementing with Lithium Potassium Acetyl Phosphate are multifaceted, stemming from the distinct roles of its constituent parts: acetyl phosphate, lithium, and potassium.
Acetyl Phosphate: A High-Energy Metabolic Hub
Acetyl phosphate is a key intermediate in the acetate and acetyl-CoA metabolism of many bacteria, including Escherichia coli.[1] It possesses a high-energy phosphate bond, making it a potent phosphoryl group donor, capable of regenerating ATP from ADP.
-
In E. coli: Acetyl phosphate can be a direct source of energy and a precursor for acetyl-CoA, a critical molecule at the crossroads of glycolysis and the TCA cycle.[4][8] By providing an exogenous source of acetyl phosphate, it is hypothesized that the metabolic flux towards energy production and biomass synthesis can be enhanced, thereby increasing the resources available for recombinant protein expression.[9][10] Furthermore, acetyl phosphate is a known determinant of protein acetylation in E. coli, a post-translational modification that can influence protein folding and stability.[11][12][13]
-
In CHO Cells: While the direct uptake and metabolism of acetyl phosphate by mammalian cells is less characterized, the provision of a high-energy phosphate compound could potentially support cellular energy demands. More significantly, acetate, which can be derived from acetyl phosphate, is readily metabolized by CHO cells and can serve as an alternative carbon source, especially in fed-batch cultures where glucose and glutamine levels fluctuate.[2] Supplementing with TCA cycle intermediates has been shown to improve CHO cell culture performance.[6]
The Synergistic Roles of Lithium and Potassium
The salt composition of the cell culture medium is critical for maintaining osmotic balance and cellular function.
-
Lithium: Lithium salts, particularly lithium chloride, have been demonstrated to enhance recombinant protein production in both CHO and insect cells.[14][15][16] The proposed mechanisms include the induction of cell cycle arrest in the G2/M phase, a phase often associated with higher specific productivity, and the inhibition of apoptosis.
-
Potassium: Potassium is an essential ion for cell growth and function. Potassium acetate has been shown to increase the specific productivity of monoclonal antibodies in hybridoma cells.[17]
The combination of these components in a single, stable salt provides a unique opportunity to simultaneously address energy metabolism, cell cycle regulation, and overall culture robustness.
Application in Escherichia coli Fermentation
In E. coli, the accumulation of acetate as a metabolic byproduct of high-density fermentation can be inhibitory to cell growth and protein production.[10] Paradoxically, acetate can also be utilized as a carbon source.[18] Providing acetyl phosphate could potentially bypass the inhibitory effects of high acetate concentrations while still providing a valuable carbon and energy source.
Proposed Mechanism of Action in E. coli
The diagram below illustrates the central role of acetyl phosphate in E. coli metabolism and the proposed impact of its supplementation.
Caption: Proposed metabolic fate of supplemented Lithium Potassium Acetyl Phosphate in E. coli.
Experimental Protocol: Evaluating CAS 94249-01-1 in E. coli Shake Flask Cultures
This protocol is designed as a starting point for screening the effects of Lithium Potassium Acetyl Phosphate on recombinant protein expression in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring a plasmid for the recombinant protein of interest.
-
Terrific Broth (TB) or other suitable rich medium.
-
IPTG (or other appropriate inducer).
-
Lithium Potassium Acetyl Phosphate (CAS 94249-01-1), sterile filtered stock solution (e.g., 1 M in water).
-
Shake flasks.
-
Incubator shaker.
Methodology:
-
Inoculation: Inoculate 50 mL of TB medium in 250 mL shake flasks with a fresh overnight culture of the E. coli expression strain to an initial OD₆₀₀ of 0.1.
-
Growth Phase: Incubate the flasks at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Supplementation and Induction:
-
Add Lithium Potassium Acetyl Phosphate to the experimental flasks to final concentrations ranging from 1 mM to 50 mM. A no-supplement control is essential.
-
Immediately after supplementation, induce protein expression by adding IPTG to a final concentration of 1 mM.
-
-
Expression Phase: Reduce the temperature to 18-25°C and continue shaking for 16-24 hours.
-
Harvest and Analysis:
-
Measure the final OD₆₀₀ of each culture.
-
Harvest the cells by centrifugation.
-
Lyse the cell pellets and analyze the expression of the recombinant protein by SDS-PAGE and Western blot (if an antibody is available).
-
Quantify the protein yield using a suitable method (e.g., densitometry of Coomassie-stained gels, ELISA, or activity assay).
-
Data Presentation: Expected Outcomes and Analysis
| Concentration of CAS 94249-01-1 (mM) | Final OD₆₀₀ | Recombinant Protein Yield (mg/L) |
| 0 (Control) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Application in CHO Cell Fed-Batch Culture
In CHO cell culture, particularly in fed-batch processes, maintaining high cell viability and productivity over an extended period is crucial. Nutrient depletion and the accumulation of waste products are major challenges. Supplementing with Lithium Potassium Acetyl Phosphate in a fed-batch strategy could provide a sustained energy source and beneficial ions.
Proposed Mechanism of Action in CHO Cells
The proposed benefits in CHO cells are likely a combination of providing an alternative energy source (via acetate metabolism), and the known positive effects of lithium and potassium on cell cycle and productivity.
Caption: Hypothesized multi-modal action of CAS 94249-01-1 in CHO cells.
Experimental Protocol: Evaluating CAS 94249-01-1 in CHO Fed-Batch Cultures
This protocol outlines a fed-batch strategy to assess the impact of Lithium Potassium Acetyl Phosphate on recombinant protein production in CHO cells.
Materials:
-
Suspension-adapted CHO cell line producing a recombinant protein (e.g., a monoclonal antibody).
-
Chemically defined basal medium and feed medium appropriate for the cell line.[5][7][19]
-
Lithium Potassium Acetyl Phosphate (CAS 94249-01-1), sterile filtered stock solution (e.g., 500 mM in water).
-
Shake flasks or benchtop bioreactors.
-
Cell counting equipment (e.g., automated cell counter).
-
Metabolite analyzer (for glucose, lactate, etc.).
-
Protein quantification assay (e.g., Protein A HPLC for antibodies).
Methodology:
-
Batch Phase: Seed shake flasks or bioreactors at a density of 0.3-0.5 x 10⁶ viable cells/mL in the basal medium. Culture at 37°C, 5% CO₂, and appropriate agitation.
-
Fed-Batch Strategy:
-
Begin feeding on day 3 or when the glucose concentration drops below a predetermined level (e.g., 3 g/L).
-
The feed will consist of the standard feed medium supplemented with Lithium Potassium Acetyl Phosphate.
-
Prepare feed media with final concentrations of Lithium Potassium Acetyl Phosphate ranging from 5 mM to 100 mM. A control group will receive only the standard feed medium.
-
Administer the feed daily as a bolus or by continuous perfusion to maintain target nutrient levels.
-
-
Process Monitoring:
-
Monitor viable cell density and viability daily.
-
Measure glucose, lactate, glutamine, and ammonia concentrations daily.
-
Monitor pH and dissolved oxygen (in bioreactors) and adjust as necessary.
-
-
Harvest and Titer Measurement:
-
Continue the culture for 12-14 days or until viability drops below 60%.
-
Collect samples every 2-3 days for protein titer analysis.
-
At the end of the culture, harvest the supernatant by centrifugation and determine the final protein titer.
-
Data Presentation: Key Performance Indicators
| Feed Supplement | Peak Viable Cell Density (x10⁶ cells/mL) | Integral of Viable Cell Density (IVCD) | Final Titer (g/L) | Specific Productivity (qP) (pg/cell/day) |
| Standard Feed (Control) | ||||
| + 5 mM L.P. Acetyl Phosphate | ||||
| + 20 mM L.P. Acetyl Phosphate | ||||
| + 50 mM L.P. Acetyl Phosphate | ||||
| + 100 mM L.P. Acetyl Phosphate |
Concluding Remarks and Future Perspectives
Lithium Potassium Acetyl Phosphate (CAS 94249-01-1) represents a novel and promising supplement for enhancing recombinant protein production. Its potential to act as a direct energy source in microbial systems and a multi-functional enhancer in mammalian cultures warrants further investigation. The protocols provided herein offer a robust framework for the initial evaluation of this compound. Further optimization of concentration, feeding strategy, and timing will be necessary to realize its full potential for specific cell lines and products. Future studies should also investigate the impact of this supplement on product quality attributes, such as glycosylation patterns in CHO cells[20][21] and post-translational modifications in E. coli. The metabolic insights gained from these studies will undoubtedly contribute to the ongoing efforts to rationalize cell culture process development and push the boundaries of recombinant protein titers.
References
-
Development of Chemically Defined Media for Culturing Chinese Hamster Ovary (CHO) Cells. DBpia. Available at: [Link].
-
TCA cycle metabolites improve CHO cell culture performance in batch and fed-batch cultures. American Chemical Society. Available at: [Link].
-
Characterization of chemically defined cell culture medium for the cultivation of CHO cells. KU Leuven. Available at: [Link].
-
CHO Media Development for Therapeutic Protein Production. Bio-Rad. Available at: [Link].
-
Effects of lithium on the secretory production of recombinant antibody from insect cells. In Vitro Cellular & Developmental Biology - Animal. Available at: [Link].
-
Systematic Approaches to Develop Chemically Defined Cell Culture Feed Media. BioPharm International. Available at: [Link].
-
Impact of each of the modifications over CHO cells' metabolism. ResearchGate. Available at: [Link].
-
Fed-Batch Cell Culture Process Development: Implementing a Novel Nutrient Additive for a Robust, High-Titer, Scalable Process. BioProcess International. Available at: [Link].
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Effect of lithium chloride on the production and sialylation of Fc-fusion protein in Chinese hamster ovary cell culture. PubMed. Available at: [Link].
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Optimization of the Process of Chinese Hamster Ovary (CHO) Cell Fed-Batch Culture to Stabilize Monoclonal Antibody Production and Overall Quality: Effect of pH Control Strategies. MDPI. Available at: [Link].
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Optimization of monoclonal antibody production: combined effects of potassium acetate and perfusion in a stirred tank bioreactor. National Center for Biotechnology Information. Available at: [Link].
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Effect of lithium chloride on the production and sialylation of Fc-fusion protein in Chinese hamster ovary cell culture. ResearchGate. Available at: [Link].
-
Enhancing Escherichia coli cell density and recombinant protein production through the control of acetate accumulation. PubMed. Available at: [Link].
-
Cell culture media for recombinant protein expression in Chinese hamster ovary (CHO) cells: History, key components, and optimization strategies. ResearchGate. Available at: [Link].
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The effect of protein acetylation on the formation and processing of inclusion bodies and endogenous protein aggregates in Escherichia coli cells. National Center for Biotechnology Information. Available at: [Link].
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Metabolic engineering of Escherichia coli for N-acetyl-glucosamine production. Huskie Commons. Available at: [Link].
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Optimization of fed-batch parameters and harvest time of CHO cell cultures for a glycosylated product with multiple mechanisms of inactivation. ResearchGate. Available at: [Link].
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Metabolic characterization of a CHO cell size increase phase in fed-batch cultures. National Center for Biotechnology Information. Available at: [Link].
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Progress in fed-batch culture for recombinant protein production in CHO cells. ResearchGate. Available at: [Link].
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Metabolic engineering for efficient supply of acetyl-CoA from different carbon sources in Escherichia coli. National Center for Biotechnology Information. Available at: [Link].
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Metabolic engineering for efficient supply of acetyl-CoA from different carbon sources in Escherichia coli. ResearchGate. Available at: [Link].
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Metabolic Engineering of Escherichia coli for Increased Bioproduction of N-Acetylneuraminic Acid. PubMed. Available at: [Link].
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Engineering protein glycosylation in CHO cells to be highly similar to murine host cells. bioRxiv. Available at: [Link].
- cell culture media. Google Patents.
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Acetate formation during recombinant protein production in Escherichia coli K-12 with an elevated NAD(H) pool. National Center for Biotechnology Information. Available at: [Link].
-
Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. GE Healthcare. Available at: [Link].
-
The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. American Society for Microbiology. Available at: [Link].
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Acetate: Friend or foe? Efficient production of a sweet protein in Escherichia coli BL21 using acetate as a carbon source. ResearchGate. Available at: [Link].
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Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. National Center for Biotechnology Information. Available at: [Link].
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Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells. National Center for Biotechnology Information. Available at: [Link].
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Optimal and consistent protein glycosylation in mammalian cell culture. Oxford Academic. Available at: [Link].
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Application Notes and Protocols: Acetyl Phosphate Lithium Potassium Salt in ATP Regeneration Systems
Introduction: The Imperative for Sustained ATP Supply in High-Throughput Screening and Biocatalysis
Adenosine triphosphate (ATP) is the universal energy currency that powers a vast array of enzymatic processes essential for life. In the realms of drug discovery, diagnostics, and synthetic biology, numerous ATP-dependent enzymes, particularly kinases, are critical targets and tools. High-throughput screening (HTS) campaigns for kinase inhibitors, cell-free protein synthesis (CFPS), and large-scale biocatalytic transformations all consume substantial amounts of ATP. The direct addition of stoichiometric amounts of ATP is often economically prohibitive and can lead to the accumulation of inhibitory byproducts like adenosine diphosphate (ADP), which can cause feedback inhibition and alter assay kinetics.[1][2]
To circumvent these limitations, robust ATP regeneration systems are indispensable. These systems continuously replenish the ATP pool from its hydrolyzed form, ADP, using a high-energy phosphate donor and a corresponding kinase. An ideal phosphate donor should be stable, cost-effective, and its corresponding by-product must be biochemically inert to the primary reaction.[3] While systems based on phosphoenolpyruvate (PEP) and creatine phosphate have been widely used, they possess notable drawbacks, including the high cost of the phosphate donor and potential for phosphate accumulation, which can inhibit the reaction.[1][4]
This application note details the use of Acetyl Phosphate Lithium Potassium Salt as a superior phosphoryl donor in ATP regeneration systems catalyzed by acetate kinase (AckA). This system offers a reliable, cost-effective, and highly efficient method for maintaining physiologically relevant ATP concentrations over extended periods, making it an invaluable tool for researchers, scientists, and drug development professionals.[3][4]
Mechanism of Action: The Acetyl Phosphate/Acetate Kinase Cycle
The ATP regeneration system employing acetyl phosphate is elegantly simple and highly effective. It relies on the enzymatic activity of acetate kinase, an enzyme abundant in organisms like E. coli, to catalyze the transfer of a phosphoryl group from acetyl phosphate to ADP, thereby generating ATP.[4] The reaction is as follows:
Acetyl Phosphate + ADP <--> Acetate + ATP
This process continuously removes the accumulating ADP, a common inhibitor of many ATP-dependent enzymes, while simultaneously regenerating the essential ATP cofactor. The by-product, acetate, is generally well-tolerated by most enzymatic systems and does not interfere with downstream applications. This cyclical process ensures a sustained and stable supply of ATP for the primary enzymatic reaction under investigation.
Caption: The Acetyl Phosphate/Acetate Kinase ATP Regeneration Cycle.
Properties and Handling of Acetyl Phosphate Lithium Potassium Salt
Acetyl phosphate lithium potassium salt is a stable, crystalline powder that serves as an excellent source of acetyl phosphate for biochemical applications.[5] Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of Acetyl Phosphate Lithium Potassium Salt
| Property | Value | Source |
| Molecular Formula | C₂H₃KLiO₅P | [6] |
| Molecular Weight | 184.06 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | >300 °C | [5][7] |
| Solubility in Water | 25 mg/mL | [5][8] |
| Storage Temperature | -20°C | [5][7] |
| Stability | Stable under recommended storage conditions. Hydrolyzes in strongly acidic or alkaline solutions. | [1][7][9] |
Storage and Handling
-
Long-term Storage: For maximum stability, store the solid powder at -20°C in a desiccated environment.[5][7] The compound is stable for up to 3 years under these conditions.
-
Solution Preparation: To prepare a stock solution, dissolve the powder in high-purity, nuclease-free water to the desired concentration. A stock solution of 1 M can be readily prepared. It is recommended to prepare fresh solutions for optimal performance.
-
Solution Stability: While acetyl phosphate is relatively stable in aqueous solutions at neutral pH, it is susceptible to hydrolysis over time, especially at elevated temperatures.[1][10] For critical applications, it is advisable to use freshly prepared solutions or aliquot stock solutions and store them at -80°C for up to 6 months.[7] Avoid multiple freeze-thaw cycles.
Application Protocols
Protocol 1: In Vitro Protein Kinase Assay with ATP Regeneration
This protocol provides a general framework for conducting a protein kinase assay using the acetyl phosphate-based ATP regeneration system. The final concentrations of kinase, substrate, and other components should be optimized for the specific enzyme under investigation. This assay can be adapted for various detection methods, including radiometric, fluorescence, or luminescence-based readouts.
Caption: Experimental workflow for a typical in vitro kinase assay.
Materials:
-
Acetyl Phosphate Lithium Potassium Salt
-
Acetate Kinase (from E. coli or Geobacillus stearothermophilus)
-
Adenosine 5'-diphosphate (ADP)
-
Adenosine 5'-triphosphate (ATP) - for initial reaction start
-
Protein Kinase of interest
-
Kinase Substrate (peptide or protein)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Microtiter plates (e.g., white, opaque plates for luminescence)
-
Detection Reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Preparation of Stock Solutions:
-
1 M Acetyl Phosphate: Dissolve 184.06 mg of Acetyl Phosphate Lithium Potassium Salt in 1 mL of nuclease-free water.
-
1000 U/mL Acetate Kinase: Reconstitute lyophilized enzyme in kinase reaction buffer.
-
10 mM ADP: Prepare in nuclease-free water.
-
1 mM ATP: Prepare in nuclease-free water.
-
-
Reaction Setup:
-
Prepare a master mix of the ATP regeneration system and substrates. The final concentrations in the reaction should be optimized, but typical ranges are provided in Table 2.
-
For inhibitor screening, add test compounds to the wells of the microtiter plate.
-
Add the protein kinase to the wells and pre-incubate with the compounds for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the master mix containing the substrate, ATP/ADP, and the ATP regeneration system components.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes). The reaction time should be within the linear range of product formation.
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).
-
Add the detection reagents to quantify the amount of ADP produced (which is inversely proportional to kinase inhibition) or the amount of phosphorylated substrate. For instance, in the ADP-Glo™ assay, the remaining ATP is first depleted, and then the ADP generated is converted back to ATP, which is used to drive a luciferase reaction.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Table 2: Example Reaction Setup for a 50 µL Kinase Assay
| Component | Stock Concentration | Volume per Well | Final Concentration |
| Kinase Buffer (2X) | 2X | 25 µL | 1X |
| Test Compound/Vehicle | 10 mM | 0.5 µL | 100 µM |
| Kinase | 1 µM | 5 µL | 100 nM |
| Substrate | 100 µM | 5 µL | 10 µM |
| ATP | 1 mM | 0.5 µL | 10 µM |
| ADP | 10 mM | 0.5 µL | 100 µM |
| Acetyl Phosphate | 1 M | 2.5 µL | 50 mM |
| Acetate Kinase | 100 U/mL | 1 µL | 2 U/mL |
| Nuclease-Free Water | - | 10 µL | - |
| Total Volume | 50 µL |
Troubleshooting Guide
Table 3: Common Issues and Solutions in Acetyl Phosphate-Based ATP Regeneration Systems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal (Low Kinase Activity) | Degraded Acetyl Phosphate: Stock solution is old or has undergone multiple freeze-thaw cycles. | Prepare a fresh stock solution of acetyl phosphate. Aliquot new stock solutions and store at -80°C. |
| Inactive Acetate Kinase: Enzyme has lost activity due to improper storage or handling. | Use a fresh vial of acetate kinase. Ensure it is stored at the recommended temperature and handled on ice. | |
| Suboptimal Component Concentrations: Concentrations of ADP, acetyl phosphate, or acetate kinase are limiting. | Titrate the concentrations of each component of the regeneration system to find the optimal ratio for your specific assay conditions. | |
| Inhibitory Contaminants: Contaminants in reagents may inhibit the primary kinase or acetate kinase. | Use high-purity reagents (e.g., >97% pure acetyl phosphate). Ensure all buffers and water are free of nucleases and proteases. | |
| High Background Signal | Contaminating ATPase/Kinase Activity: Reagents (e.g., impure substrate or enzyme preparations) may contain contaminating enzymes that consume ATP or produce ADP. | Use highly purified enzyme and substrate preparations. Include a "no primary kinase" control to assess background ADP generation. |
| Non-Enzymatic Hydrolysis of Acetyl Phosphate: Prolonged incubation at high temperatures or non-optimal pH can lead to spontaneous hydrolysis. | Optimize incubation time and temperature. Ensure the reaction buffer pH is stable and within the optimal range for both kinases (typically pH 7.0-8.0). | |
| Assay Variability (High %CV) | Inconsistent Pipetting: Inaccurate or inconsistent dispensing of small volumes of concentrated reagents. | Use calibrated pipettes. Prepare a master mix of reagents to minimize pipetting errors. Increase the reaction volume if possible. |
| Incomplete Mixing: Reagents are not uniformly mixed in the wells. | Gently mix the plate after adding all reagents. A brief centrifugation can help bring all components to the bottom of the wells. | |
| Edge Effects: Evaporation from wells at the edge of the plate during incubation. | Use a plate sealer during incubation. Avoid using the outer wells of the plate for critical samples. |
Conclusion
The acetyl phosphate/acetate kinase ATP regeneration system provides a robust, efficient, and economically advantageous solution for maintaining ATP levels in a wide range of biochemical assays. By incorporating Acetyl Phosphate Lithium Potassium Salt into experimental designs, researchers can significantly improve the quality and reliability of their data, particularly in high-throughput screening for kinase inhibitors and other ATP-dependent enzymes. The protocols and guidelines presented here offer a comprehensive resource for the successful implementation of this powerful tool in drug discovery and biotechnology.
References
-
Zou, Y., & Bailey, C. B. (2024). Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems. ResearchGate. Available at: [Link][4]
-
Lia, A. M., et al. (2024). ATP Regeneration from Pyruvate in the PURE System. ACS Synthetic Biology. Available at: [Link][11]
-
PubChem. (n.d.). Lithium potassium acetyl phosphate (1/1/1). National Center for Biotechnology Information. Available at: [Link][6]
-
Kim, D. M., & Swartz, J. R. (2001). Regeneration of adenosine triphosphate from glycolytic intermediates for cell-free protein synthesis. Biotechnology and Bioengineering, 74(4), 309-316. Available at: [Link][1]
-
Camprubi, E., et al. (2019). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Life (Basel). Available at: [Link][1]
-
Resnick, S. M., & Zehnder, A. J. (2000). In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A. Applied and Environmental Microbiology, 66(5), 2045-2051. Available at: [Link]
-
Chen, H., & Zhang, Y.-H. P. J. (2020). Enzymatic regeneration and conservation of ATP: challenges and opportunities. Critical Reviews in Biotechnology, 41(1), 16–33. Available at: [Link][3][12]
-
Park, J., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics. Proceedings of the National Academy of Sciences, 115(16), 4234-4239. Available at: [Link][10]
-
American Elements. (n.d.). Lithium Potassium Acetyl Phosphate. Product Page. Available at: [Link][8]
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- 5. 乙酰磷酸钾锂 purum p.a., ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Lithium potassium acetyl phosphate (1/1/1) | C2H3KLiO5P | CID 6098323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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Troubleshooting & Optimization
Technical Support Center: Stability of Acetyl Dihydrogen Phosphate, Lithium Potassium Salt in Solution
Welcome to the technical support center for acetyl dihydrogen phosphate, lithium potassium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Stability of Acetyl Dihydrogen Phosphate
Acetyl dihydrogen phosphate, as a mixed lithium and potassium salt, is a key reagent in many biochemical assays, serving as a phosphoryl group donor.[1] However, its utility is intrinsically linked to its stability in aqueous solutions. Acyl phosphates, in general, are high-energy compounds and are susceptible to hydrolysis, which can significantly impact experimental reproducibility and outcomes.[2]
The stability of acetyl dihydrogen phosphate in solution is primarily influenced by three factors: pH, temperature, and buffer composition. Understanding the interplay of these factors is crucial for designing robust experiments and troubleshooting unexpected results.
Key Stability Considerations:
-
pH: Acetyl phosphate is most stable in slightly acidic conditions, specifically between pH 5 and 6.[3] As the pH becomes more alkaline, the rate of hydrolysis increases.[2] At a neutral pH of 7, its lifetime at room temperature is several hours.[3]
-
Temperature: The rate of hydrolysis is strongly dependent on temperature.[2] Lower temperatures significantly enhance stability. For long-term storage, frozen solutions at -20°C or -35°C are recommended.[1][3] Even at room temperature, the compound has a limited lifetime of several hours.[3]
-
Buffer Composition: While the direct impact of common buffer salts on the non-enzymatic hydrolysis of acetyl phosphate is not extensively documented in readily available literature, the choice of buffer is critical for maintaining the optimal pH range. Phosphate-based buffers are commonly used in assays involving phosphate esters.[4] However, it is important to consider that buffer components can sometimes interact with reagents or influence enzymatic reactions.[5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To ensure maximum stability, stock solutions should be prepared in a slightly acidic buffer (pH 5.0-6.0) and kept on ice during preparation. Use high-purity, nuclease-free water. The solid lithium potassium salt is soluble in water up to 25 mg/mL.[1] For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or lower.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[6]
Q2: How long can I expect a working solution of acetyl dihydrogen phosphate to be stable at room temperature?
A2: At a neutral pH and room temperature (around 20-25°C), a solution of acetyl phosphate is stable for several hours.[3] One study noted stability for 10 to 15 hours at 30°C and neutral pH.[7] However, for sensitive assays, it is best practice to prepare working solutions fresh on the day of the experiment and keep them on ice until use. The rate of hydrolysis increases significantly with temperature; for instance, at 50°C, complete hydrolysis can occur within 3-5 hours.[2][8]
Q3: I am observing a gradual decrease in the activity of my enzyme that uses acetyl phosphate as a substrate over the course of my experiment. Could this be due to substrate instability?
A3: Yes, this is a very likely cause. The gradual hydrolysis of acetyl phosphate into acetate and inorganic phosphate will reduce the effective concentration of the substrate, leading to a decrease in the observed reaction rate. To confirm this, you can run a control experiment where the acetyl phosphate solution is pre-incubated under the same conditions (temperature, buffer, pH) for the duration of your assay before adding the enzyme. A lower initial reaction rate in the pre-incubated sample would indicate substrate degradation.
Q4: Can the presence of metal ions in my buffer affect the stability of acetyl dihydrogen phosphate?
A4: Some studies have shown that divalent cations like Mg²⁺ and Ca²⁺ can slightly increase the initial rate of acetyl phosphate hydrolysis, although the overall extent of hydrolysis over several hours may not be significantly different.[2] If your experimental system is highly sensitive to the concentration of acetyl phosphate, it is advisable to be mindful of the concentration of divalent cations in your buffers.
Q5: What are the degradation products of acetyl dihydrogen phosphate, and can they interfere with my assay?
A5: The primary degradation pathway for acetyl dihydrogen phosphate in aqueous solution is hydrolysis, which yields acetate and inorganic phosphate .[9] Both of these products can potentially interfere with your assay. For example, if your assay measures phosphate production, the inorganic phosphate from hydrolysis will contribute to the background signal. Similarly, changes in acetate concentration could affect pH or interact with other components of your system.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered when using this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| High background signal in a phosphate detection assay. | 1. Hydrolysis of acetyl phosphate: Spontaneous breakdown of the substrate releases inorganic phosphate.[9] 2. Contaminated reagents: Buffers or other reagents may contain contaminating phosphate. | 1. Prepare acetyl phosphate solutions fresh and keep them on ice. Minimize the time between solution preparation and use. Run a "no enzyme" control to quantify the rate of non-enzymatic hydrolysis under your assay conditions. 2. Use high-purity reagents and dedicated glassware for phosphate-sensitive assays. |
| Inconsistent or non-reproducible results between experiments. | 1. Variable age of working solutions: Using acetyl phosphate solutions of different ages can lead to varying effective concentrations. 2. Temperature fluctuations: Inconsistent temperature control during experiments can alter the rate of hydrolysis. 3. Repeated freeze-thaw cycles of stock solutions: This can accelerate the degradation of the compound.[6] | 1. Always prepare fresh working solutions of acetyl phosphate for each experiment. 2. Ensure strict temperature control throughout your experimental setup and incubation periods. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Lower than expected reaction rates. | 1. Degraded acetyl phosphate stock solution: The stock solution may have degraded over time due to improper storage. 2. Sub-optimal pH of the reaction buffer: If the pH is too far from the optimal range for your enzyme or if it promotes acetyl phosphate hydrolysis. | 1. Prepare a fresh stock solution from a new vial of the solid compound. 2. Verify the pH of your reaction buffer. If possible, adjust the pH to be within the stable range for acetyl phosphate (pH 5-6) while still being compatible with your enzyme's activity.[3] |
| Progressive decrease in reaction rate over time (faster than expected). | Accelerated hydrolysis of acetyl phosphate: The experimental conditions (e.g., elevated temperature, alkaline pH) are causing rapid degradation of the substrate.[2] | Re-evaluate your experimental parameters. If possible, lower the incubation temperature or adjust the buffer pH to a more acidic or neutral range. Consider a fed-batch approach where fresh acetyl phosphate is added during the course of a long experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound (100 mM)
-
Materials:
-
This compound (solid)
-
Nuclease-free water
-
50 mM Sodium Acetate buffer, pH 5.0
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid acetyl dihydrogen phosphate to room temperature before opening to prevent condensation.
-
On a calibrated analytical balance, weigh out the required amount of the solid to prepare a 100 mM solution. Note: The molecular weight of the lithium potassium salt is approximately 188.09 g/mol .[10]
-
Dissolve the solid in the 50 mM Sodium Acetate buffer (pH 5.0) to the final desired volume. Gently vortex to ensure complete dissolution. Perform this step on ice.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Quality Control Check for Acetyl Dihydrogen Phosphate Hydrolysis
This protocol provides a method to assess the rate of non-enzymatic hydrolysis of acetyl phosphate under your specific experimental conditions.
-
Materials:
-
Your complete assay buffer (without the enzyme)
-
Freshly prepared working solution of acetyl dihydrogen phosphate
-
A phosphate detection reagent (e.g., Malachite Green-based assay)
-
Phosphate standards for creating a standard curve
-
-
Procedure:
-
Prepare a reaction mixture containing your assay buffer and the acetyl dihydrogen phosphate working solution at the final concentration used in your experiment.
-
Incubate this mixture under the same conditions as your actual experiment (e.g., 37°C for 60 minutes).
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Measure the concentration of inorganic phosphate in each aliquot using your chosen phosphate detection method, following the manufacturer's instructions.
-
Plot the concentration of inorganic phosphate versus time. The slope of this line will give you the rate of non-enzymatic hydrolysis. This background rate can then be subtracted from the rate observed in your enzymatic reaction.
-
Visualizing Stability and Degradation
Factors Influencing Acetyl Dihydrogen Phosphate Stability
The following diagram illustrates the key factors that can negatively impact the stability of acetyl dihydrogen phosphate in solution, leading to its hydrolysis.
Caption: Key factors promoting the hydrolysis of acetyl dihydrogen phosphate.
Troubleshooting Workflow for Inconsistent Results
This flowchart provides a logical sequence of steps to troubleshoot inconsistent experimental results when using acetyl dihydrogen phosphate.
Caption: A decision tree for troubleshooting inconsistent experimental data.
References
-
The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Acetyl phosphate. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Keller, M. A., Turchyn, A. V., & Ralser, M. (2014). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. PLOS ONE, 9(9), e107504. Retrieved January 21, 2026, from [Link]
-
Wang, F., Wang, M., Li, Y., Zhang, Y., & Wu, Z. (2020). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 11, 597. Retrieved January 21, 2026, from [Link]
-
Stability of AcP depending on pH, temperature and ions Degradation... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
How can I detect and quantify acetyl phosphate? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
The Effect of Buffers on Protein Conformational Stability. (n.d.). American Pharmaceutical Review. Retrieved January 21, 2026, from [Link]
-
Study on lithium dihydrogen phosphate crystal growth conditions in nonstoichiometric solutions. (2013). Journal "Functional Materials". Retrieved January 21, 2026, from [Link]
-
The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Acyl Phosphates. (2022). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Affholder, M. C., et al. (2021). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Communications Earth & Environment, 2(1), 1-9. Retrieved January 21, 2026, from [Link]
-
Effect of Initial Buffer Composition on pH Changes During Far-From-Equilibrium Freezing of Sodium Phosphate Buffer Solutions. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
This compound. (2024). ChemBK. Retrieved January 21, 2026, from [Link]
-
Regulation of acetyl phosphate synthesis and degradation, and the control of flagellar expression in Escherichia coli. (1999). PubMed. Retrieved January 21, 2026, from [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 21, 2026, from [Link]
-
Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. (n.d.). Retrieved January 21, 2026, from [Link]
-
Troubleshooting guide. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
- A kind of synthetic method of lithium dihydrogen phosphate. (2008). Google Patents.
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- 1. 乙酰磷酸钾锂 purum p.a., ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chembk.com [chembk.com]
Navigating the Nuances of Commercial Lithium Potassium Acetyl Phosphate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for lithium potassium acetyl phosphate. As a high-energy phosphate donor, this reagent is a cornerstone in numerous biochemical assays, from in vitro translation to kinase activity studies. However, the presence of common impurities in commercial preparations can significantly impact experimental outcomes, leading to confounding results and troubleshooting challenges.
This guide, curated by a Senior Application Scientist, provides in-depth technical support in a question-and-answer format. We will delve into the common impurities, their mechanistic effects, and provide robust analytical protocols and troubleshooting guides to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial lithium potassium acetyl phosphate, and why are they problematic?
The two most prevalent impurities in commercial batches of lithium potassium acetyl phosphate are acetate and inorganic phosphate [1]. These impurities are often remnants of the synthesis and purification processes or can arise from the hydrolytic degradation of the acetyl phosphate molecule itself[2][3].
These impurities are not benign; they can actively interfere with your experiments:
-
Acetate: Can be detrimental to in vitro translation systems, with some studies showing a significant inhibitory effect on translation efficiency[1]. The exact mechanism is complex but is thought to involve alterations in the optimal ionic conditions and direct effects on the transcriptional and translational machinery.
-
Inorganic Phosphate: The accumulation of inorganic phosphate can be inhibitory to in vitro translation by disrupting the concentration of free magnesium, a critical cofactor for ribosome stability and function[1][4]. In kinase assays, high concentrations of phosphate can act as a product inhibitor for some kinases and may interfere with ATP-binding sites, affecting the overall enzyme kinetics[5][6].
Q2: My experiment is yielding unexpected results. Could impurities in my lithium potassium acetyl phosphate be the cause?
Yes, impurities are a common culprit for a range of experimental issues. Here are some scenarios where you should consider the purity of your acetyl phosphate:
-
Reduced Yield in In Vitro Translation: If you observe lower than expected protein yields, acetate or phosphate contamination could be the cause[1].
-
Altered Kinase Activity: Inconsistent or lower kinase activity might be due to inhibition by excess phosphate[5].
-
Variability Between Batches: If you notice a significant difference in your results after switching to a new lot of lithium potassium acetyl phosphate, it is highly probable that the impurity profile of the new batch is different.
To confirm if impurities are the issue, we recommend performing the analytical tests outlined in the "Analytical Protocols and Troubleshooting" section of this guide.
Q3: What are the storage and handling recommendations for lithium potassium acetyl phosphate to minimize degradation?
Lithium potassium acetyl phosphate is susceptible to hydrolysis, which leads to the formation of acetate and inorganic phosphate. To maintain its integrity, follow these storage and handling guidelines:
-
Long-term Storage: Store the solid powder at -20°C in a desiccated environment[7].
-
Working Solutions: Prepare fresh solutions for each experiment. If you must store a stock solution, aliquot it into single-use volumes and store at -80°C for no longer than a year[8]. Avoid repeated freeze-thaw cycles[7]. Thawed solutions should be kept on ice and used within an hour[7].
-
pH Stability: Acetyl phosphate is most stable in slightly acidic conditions (pH 5-6) and its degradation is accelerated at alkaline pH[9].
Analytical Protocols and Troubleshooting
This section provides detailed protocols to identify and quantify the common impurities in your lithium potassium acetyl phosphate.
Identifying and Quantifying Impurities: A Workflow
Caption: Workflow for identifying and addressing impurities.
Protocol 1: Quantification of Inorganic Phosphate Impurity using an Enzymatic Assay
This method provides a sensitive way to determine the amount of free inorganic phosphate in your sample.
Principle: This assay is based on the reaction catalyzed by purine nucleoside phosphorylase (PNP), where inorganic phosphate reacts with a substrate to produce a colored or fluorescent product that can be measured spectrophotometrically[10].
Materials:
-
Phosphate assay kit (e.g., EnzChek™ Phosphate Assay Kit or similar)
-
Lithium potassium acetyl phosphate sample
-
Phosphate-free water
-
Microplate reader
Procedure:
-
Prepare a Standard Curve: Prepare a series of phosphate standards according to the kit manufacturer's instructions. This will be used to determine the concentration of phosphate in your sample.
-
Sample Preparation: Dissolve a known weight of your lithium potassium acetyl phosphate in phosphate-free water to a final concentration of approximately 1 mg/mL.
-
Assay:
-
Add the reaction buffer and substrate from the kit to the wells of a microplate.
-
Add a small volume of your dissolved acetyl phosphate sample and the phosphate standards to separate wells.
-
Add the purine nucleoside phosphorylase enzyme to initiate the reaction.
-
-
Measurement: Incubate the plate at room temperature for the time specified in the kit protocol and then measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculation: Determine the concentration of inorganic phosphate in your sample by comparing its reading to the standard curve.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background signal | Phosphate contamination in water or reagents. | Use dedicated phosphate-free water and reagents. |
| Low signal or no signal | Enzyme inactivity. | Ensure the enzyme has been stored correctly and has not expired. |
| Non-linear standard curve | Pipetting errors or incorrect standard preparation. | Use calibrated pipettes and carefully prepare standards. |
Protocol 2: Quantification of Acetyl Phosphate Content using the Hydroxamate Assay
This colorimetric assay is a classic method for determining the concentration of acetyl phosphate.
Principle: Acetyl phosphate reacts with hydroxylamine at neutral pH to form acetyl hydroxamate. In the presence of an acidic ferric chloride solution, acetyl hydroxamate forms a colored complex that can be quantified by measuring its absorbance at 540 nm[7].
Materials:
-
Lithium potassium acetyl phosphate
-
2 M Hydroxylamine hydrochloride solution, pH adjusted to 7.0 with NaOH
-
10% (w/v) Ferric chloride (FeCl₃) in 0.1 M HCl
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of a high-purity acetyl phosphate standard.
-
Sample Preparation: Dissolve a known weight of your lithium potassium acetyl phosphate in water.
-
Reaction:
-
To your sample and each standard, add an equal volume of the neutral hydroxylamine solution.
-
Incubate at room temperature for 10 minutes.
-
-
Color Development: Add two volumes of the ferric chloride solution to each tube and mix well.
-
Measurement: Measure the absorbance at 540 nm within 5 minutes.
-
Calculation: Determine the concentration of acetyl phosphate in your sample by comparing its absorbance to the standard curve.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Fading color | The ferric-hydroxamate complex is not stable over long periods. | Read the absorbance promptly after color development. |
| Precipitate formation | High concentrations of phosphate can precipitate with ferric ions. | Dilute your sample if you suspect high phosphate contamination. |
| Inconsistent results | Incomplete reaction with hydroxylamine. | Ensure thorough mixing and adherence to the incubation time. |
Protocol 3: Analysis by ³¹P and ¹H NMR Spectroscopy
NMR spectroscopy is a powerful tool for simultaneously identifying and quantifying acetyl phosphate and its impurities.
Principle:
-
³¹P NMR: Provides distinct signals for acetyl phosphate and inorganic phosphate, allowing for their relative quantification[11][12]. The chemical shift of phosphate is sensitive to pH[13].
-
¹H NMR: Can be used to identify and quantify acetate by its characteristic methyl proton signal[14][15].
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of lithium potassium acetyl phosphate in D₂O.
-
Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Acquire a quantitative ³¹P NMR spectrum with proton decoupling.
-
-
Analysis:
-
¹H NMR: Identify the singlet corresponding to the methyl protons of acetate (around 1.9 ppm). Integrate this peak and compare it to a known internal standard or use it for relative quantification against the acetyl phosphate methyl signal.
-
³¹P NMR: Identify the signal for acetyl phosphate (chemical shift can vary but is distinct from inorganic phosphate). Identify the signal for inorganic phosphate (chemical shift is highly dependent on pD). Integrate both signals to determine their relative molar ratio.
-
Sources
- 1. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 3. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of Phosphate and the Consequences of Its High Consumption in Energy Metabolism and Muscle Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 10. A highly optimized human in vitro translation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.sciepub.com [pubs.sciepub.com]
- 15. Quantitative determination and validation of octreotide acetate using 1 H-NMR spectroscopy with internal standard method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acetyl Dihydrogen Phosphate, Lithium Potassium Salt for Assays
Welcome to the technical support guide for Acetyl Dihydrogen Phosphate, Lithium Potassium Salt (AcP). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this critical reagent. As a high-energy phosphate donor, AcP is integral to numerous biochemical assays, particularly in studying enzyme kinetics, such as those of acetate and sugar kinases.[1][2] However, its inherent chemical properties necessitate careful handling and optimization to ensure data integrity and reproducibility. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your assays with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the use of Acetyl Phosphate.
Q1: What is this compound, and what are its primary applications in assays?
Acetyl Dihydrogen Phosphate (AcP), commercially available as a stable lithium potassium salt, is an energy-rich mixed anhydride of acetic acid and phosphoric acid.[3][4][5] In a biological context, it serves as a crucial metabolic intermediate in bacteria and archaea.[6] In the laboratory, its high-energy phosphate bond makes it an excellent phosphoryl group donor, analogous in some reactions to ATP.[6][7]
Its primary applications include:
-
Enzyme Substrate: It is widely used as a substrate for kinases, such as acetate kinase, to study ATP formation from ADP.[2][8]
-
Phosphate Donor: In biocatalytic processes, it serves as a cost-effective phosphate donor for the enzymatic phosphorylation of various molecules.[9][10]
-
Signaling Studies: AcP can non-enzymatically phosphorylate response regulators in two-component signaling systems, making it a valuable tool for studying bacterial signal transduction.[11]
Q2: Why is the concentration of Acetyl Phosphate so critical for my experiment's success?
Optimizing the AcP concentration is paramount for three key reasons:
-
Enzyme Kinetics: For kinetic characterization of an enzyme, the AcP concentration must be carefully chosen. Concentrations that are too low can become rate-limiting, while excessively high concentrations can lead to substrate inhibition or generate inhibitory byproducts like excess acetate.[8] For instance, the K_m of acetate kinase for acetyl phosphate is approximately 0.55 mM, indicating that concentrations should be titrated around this value to accurately determine kinetic parameters.[8]
-
Chemical Stability: AcP is susceptible to non-enzymatic hydrolysis, a process that accelerates with increasing temperature and at pH values outside the optimal stability range of 5-6.[6][7][12] This spontaneous breakdown releases inorganic phosphate (Pi), which can create a high background signal in assays that measure Pi release (e.g., Malachite Green assays).[13] An optimal starting concentration ensures enough substrate is available for the enzymatic reaction to proceed before significant hydrolytic decay occurs.
-
Assay Linearity and Signal-to-Noise: The initial AcP concentration directly dictates the dynamic range of your assay. If the concentration is too low, the substrate may be rapidly depleted, leading to a non-linear reaction rate.[14] If it's too high, the background from hydrolysis can overwhelm the enzyme-dependent signal, resulting in a poor signal-to-noise ratio.
Q3: How should I properly store and handle Acetyl Phosphate to ensure its stability?
Proper storage is crucial to minimize degradation.
-
Long-Term Storage: The solid lithium potassium salt should be stored desiccated at -20°C.[4][15] Under these conditions, it is stable for extended periods.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 100-500 mM) in high-purity, nuclease-free water or a suitable buffer (e.g., Tris-HCl, HEPES). It is critical to prepare these solutions freshly for each experiment.[16] While AcP can be stable for several hours at neutral pH and room temperature, its lifetime decreases sharply at higher temperatures.[6][7] For example, at 20°C, about 20% of AcP hydrolyzes over 5 hours, but at 50°C, it is completely hydrolyzed within 3-5 hours.[7]
-
Handling: When preparing solutions, keep the stock on ice to minimize hydrolysis. After dissolving, divide the stock into single-use aliquots and flash-freeze them for storage at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can impact buffer pH and reagent stability.[17]
Q4: What are the common methods to measure the products of an Acetyl Phosphate-dependent reaction?
The choice of assay depends on the specific reaction being studied. Common detection methods include:
-
Coupled Enzyme Assays (Spectrophotometric): These are the most common methods for continuous monitoring.
-
To detect ATP formation (from ADP + AcP): The reaction is coupled to the hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) system. The ATP produced is used to phosphorylate glucose, and the subsequent oxidation of glucose-6-phosphate by G6PDH reduces NADP⁺ to NADPH, which is monitored by the increase in absorbance at 340 nm.[2]
-
To detect ADP formation (from ATP + Acetate → AcP + ADP): The reaction is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The ADP produced is used by PK to generate pyruvate, which is then reduced by LDH, oxidizing NADH to NAD⁺. This is monitored by the decrease in absorbance at 340 nm.[1][18]
-
-
Inorganic Phosphate (Pi) Detection (Colorimetric): If the reaction releases phosphate (e.g., through hydrolysis by a phosphatase), the free Pi can be quantified using sensitive colorimetric methods like the Malachite Green assay.[13][19] This method is highly sensitive but requires phosphate-free buffers and reagents to avoid high background.
-
Hydroxamate Assay (Colorimetric): This end-point assay measures the amount of AcP remaining. AcP reacts with hydroxylamine at neutral pH to form acetyl hydroxamate, which then forms a colored complex with ferric ions in an acidic solution, measurable at ~540 nm.[20][21]
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to address specific experimental problems.
Problem 1: High Background Signal or Rapid Signal Drift
-
Question: My negative control (no enzyme) shows a high initial signal, or the signal drifts significantly upwards over time in my phosphate detection assay. What is happening?
-
Plausible Causes:
-
Non-Enzymatic Hydrolysis: This is the most common cause. The high-energy bond in AcP is susceptible to spontaneous cleavage in aqueous solution, releasing inorganic phosphate (Pi).[7] This rate is highly dependent on temperature and pH.[12]
-
Contaminated Reagents: The AcP powder may contain residual inorganic phosphate from synthesis.[9] Buffers, water, or glassware can also be contaminated with phosphate, especially if washed with phosphate-containing detergents.[13]
-
Sub-optimal Assay Buffer pH: While many enzymes require a pH of 7.0-8.0 for optimal activity, AcP is most stable at a slightly acidic pH of 5-6.[6][12] Running the assay at a higher pH increases the rate of hydrolysis.
-
-
Diagnostic Steps & Solutions:
-
Run a "Substrate Only" Control: Incubate your AcP solution in the assay buffer at the reaction temperature without any enzyme. Measure the signal at time zero and after the intended reaction time. A significant increase confirms non-enzymatic hydrolysis is the issue.
-
Prepare Fresh Reagents: Always prepare AcP stock solutions fresh for each experiment.[16] Use the highest purity water available (e.g., Milli-Q).
-
Control Temperature: Ensure all reaction components are equilibrated to the assay temperature before mixing. Run the assay in a temperature-controlled plate reader or water bath.
-
Optimize pH: If possible, perform the assay at the lowest pH compatible with your enzyme's activity to strike a balance between enzymatic rate and substrate stability.
-
Use Phosphate-Free Labware: Ensure all tubes and plates are rinsed thoroughly with high-purity water. If using a phosphate detection assay like Malachite Green, use certified phosphate-free reagents and labware.[13]
-
-
Scientific Rationale: The stability of AcP is a kinetic problem. By minimizing temperature and optimizing pH, you slow the rate of spontaneous hydrolysis (the "background reaction") relative to the rate of the enzymatic reaction you wish to measure, thereby improving the signal-to-noise ratio.
Problem 2: Low or No Assay Signal
-
Question: I'm not detecting any significant product formation, and the signal is indistinguishable from my negative control. What should I check?
-
Plausible Causes:
-
Degraded Acetyl Phosphate: The AcP stock solution may have completely hydrolyzed due to improper storage or age.
-
Sub-optimal AcP Concentration: The concentration may be too far below the enzyme's Michaelis constant (K_m), resulting in a reaction rate that is too slow to be detected.[8]
-
Enzyme Inhibition: Commercial AcP can contain impurities like acetic acid and inorganic phosphate, which can act as product inhibitors for some kinases.[9]
-
Incorrect Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for your enzyme of interest.
-
-
Diagnostic Steps & Solutions:
-
Validate AcP Stock: Prepare a fresh stock solution. You can qualitatively verify its integrity using a simple end-point assay like the hydroxamate method to confirm the presence of the acyl phosphate group.[20]
-
Perform an AcP Concentration Titration: Test a wide range of AcP concentrations (e.g., from 0.1x to 10x the expected K_m). This will reveal the optimal concentration for your specific enzyme and assay conditions.
-
Check Reagent Purity: Ensure you are using a high-purity grade of AcP. Commercial lots often have a purity of >85%.[5] If inhibition is suspected, consider purifying the AcP or obtaining it from a different supplier.
-
Confirm Enzyme Activity: Use a known, reliable substrate for your enzyme to confirm it is active under your assay conditions.
-
-
Scientific Rationale: An enzymatic reaction is a multi-parameter system. A lack of signal implies that one of the critical components—substrate concentration, substrate integrity, or enzyme activity—is compromised. A systematic check of each component is the most efficient way to identify the point of failure.
Problem 3: Poor Assay Reproducibility (High Well-to-Well Variability)
-
Question: My replicate wells are giving inconsistent results, leading to large error bars. How can I improve precision?
-
Plausible Causes:
-
Inconsistent AcP Degradation: If AcP is added to the plate and there is a significant delay before starting the reaction, variable hydrolysis can occur across the plate, especially if there are temperature gradients.
-
Pipetting Inaccuracy: Small errors in pipetting the enzyme or substrate can lead to large variations in reaction rates.
-
Temperature Gradients: Inconsistent temperature across a 96-well or 384-well plate can cause different reaction rates in different wells.
-
-
Diagnostic Steps & Solutions:
-
Standardize Workflow: Prepare a master mix of all common reagents (buffer, AcP, coupling enzymes, etc.) to be added to the wells. The reaction should be initiated by adding the enzyme of interest last and as quickly as possible to all wells.[16]
-
Equilibrate All Components: Ensure the plate, reagents, and instrument are all at the specified assay temperature before starting the experiment.
-
Refine Pipetting Technique: Use calibrated pipettes. When pipetting into microplates, pipette down the side of the well to avoid bubbles and ensure the liquid reaches the bottom.[16]
-
Mix Thoroughly: After adding the final reagent, briefly and gently mix the plate to ensure a homogenous reaction mixture in each well.
-
-
Scientific Rationale: Reproducibility is a function of controlling variables. In assays with unstable reagents like AcP, time and temperature are critical variables. By standardizing the timing of reagent addition and ensuring thermal uniformity, you minimize the introduction of random error, leading to more precise and reliable data.
Section 3: Key Experimental Protocols
Protocol 1: Preparation and Validation of an Acetyl Phosphate Stock Solution
This protocol describes how to prepare a stock solution and validate its concentration using the ferric-hydroxamate method.[20][21]
-
Preparation:
-
Allow the container of solid this compound (M.W. ~184 g/mol ) to equilibrate to room temperature before opening to prevent condensation.[4][5]
-
Weigh out the desired amount of AcP in a fume hood, wearing appropriate personal protective equipment.
-
On ice, dissolve the powder in cold, high-purity water to a final concentration of 500 mM. Mix gently until fully dissolved.
-
-
Quantification (Ferric-Hydroxamate Assay):
-
Prepare Reagents:
-
Hydroxylamine Solution: 2 M hydroxylamine-HCl, neutralized to pH 7.0 with NaOH. Prepare fresh.
-
Acidic Ferric Chloride: 0.37 M FeCl₃ in 0.1 M HCl.
-
-
Standard Curve: Prepare a standard curve using known concentrations of AcP (e.g., 0.1 to 3 mM) from your freshly made stock.[21]
-
Reaction:
-
In a microcentrifuge tube, mix 150 µL of your diluted AcP standard or unknown sample with 150 µL of the 2 M hydroxylamine solution.
-
Incubate at room temperature for 10 minutes. This converts AcP to acetyl hydroxamate.
-
Add 1.0 mL of the acidic ferric chloride solution. This develops the color.
-
Vortex briefly and centrifuge at high speed for 1 minute to pellet any precipitate.[21]
-
-
Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 540 nm.
-
Calculation: Plot the absorbance of the standards versus their concentration. Use the linear regression of this standard curve to determine the precise concentration of your stock solution.
-
Protocol 2: Workflow for Optimizing AcP Concentration in a Kinase Assay
This protocol outlines a substrate titration experiment to determine the optimal AcP concentration for a kinase that produces ATP.
-
Assay Setup: Use a coupled assay system with hexokinase and glucose-6-phosphate dehydrogenase. The final reaction mix in each well should contain a constant concentration of buffer, MgCl₂, ADP, NADP⁺, glucose, coupling enzymes, and the kinase being tested.
-
AcP Titration: Create a series of AcP concentrations in the assay buffer. A good starting point is a 2-fold serial dilution from ~5 mM down to ~0.04 mM. This range typically covers the K_m values for many acetate kinases.[8]
-
Reaction Initiation: Prepare your microplate with all reagents except the kinase. Add the varying concentrations of AcP to the appropriate wells.
-
Data Acquisition: Place the plate in a spectrophotometer pre-warmed to the desired temperature (e.g., 30°C). Initiate the reaction by adding a constant amount of your kinase to all wells. Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
Analysis:
-
For each AcP concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocity (V₀) as a function of the AcP concentration.
-
This Michaelis-Menten plot will show the concentration at which the enzyme becomes saturated. The optimal concentration for routine assays is typically at or slightly above the saturating concentration (e.g., 5-10 times the K_m) to ensure the reaction rate is not substrate-limited.
-
Section 4: Data Tables & Visual Guides
Table 1: Impact of pH and Temperature on Acetyl Phosphate Stability
| Temperature | pH Condition | Stability Observation | Citation(s) |
| 20°C | 7.0 - 11.0 | ~20% hydrolysis over 5 hours. Relatively stable for the duration of a typical assay. | [7][12] |
| 50°C | 7.0 - 11.0 | Complete hydrolysis within 3-5 hours. Unsuitable for long incubations. | [7][12] |
| 60°C | 7.0 - 11.0 | Complete hydrolysis within 90 minutes. High risk of background signal. | [7][12] |
| Room Temp | 5.0 - 6.0 | Most stable pH range. | [6] |
| Alkaline pH | > 8.0 | Hydrolysis rate increases; also promotes non-enzymatic acetylation of proteins. | [6][7] |
Table 2: Potential Interferences in Common AcP Assay Readouts
| Assay Method | Potential Interfering Substance | Reason for Interference | Citation(s) |
| Malachite Green | Free inorganic phosphate | The assay directly detects phosphate; any contamination in buffers, water, or the AcP reagent itself will cause a high background. | [13] |
| Malachite Green | Detergents | Some detergents can react with the Malachite Green reagent and cause a high background signal. | |
| Coupled Assay (PK/LDH) | Contaminating ADP in ATP stock | If studying AcP synthesis, contaminating ADP in the ATP reagent will lead to a false signal. | [1] |
| Any Phosphate Assay | Lipids, Paraproteins | In biological samples (e.g., serum), high levels of lipids or paraproteins (monoclonal immunoglobulins) can cause turbidity and interfere with spectrophotometric phosphate measurements, leading to falsely elevated results. | [22][23][24] |
Diagram 1: Troubleshooting Workflow for High Background Signal
Caption: Troubleshooting workflow for high background signal in AcP assays.
Diagram 2: Schematic of a Coupled Enzyme Assay for Kinase Activity
Caption: Coupled assay principle for measuring kinase-catalyzed ATP production from AcP.
References
-
Wikipedia. Acetyl phosphate. Link
-
Keller, M. A., Turchyn, A. V., & Ralser, M. (2014). Stability of AcP depending on pH, temperature and ions. ResearchGate. Link
-
Keller, M. A., Turchyn, A. V., & Ralser, M. (2014). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Life, 4(2), 294–311. Link
-
ChemBK. (2024). This compound. Link
-
Avison, M. J. (1955). Preparation and assay of acetyl phosphate. Methods in Enzymology, 3, 549-552. Link
-
Hunt, A. G. (1986). Micromethod for the Measurement of Acetyl Phosphate and Acetyl Coenzyme A. Methods in Enzymology, 122, 43-50. Link
-
ResearchGate. (2014). How can I detect and quantify acetyl phosphate? Link
-
Fabbri, A., et al. (2020). Interferences in the measurement of circulating phosphate: a literature review. AIR Unimi. Link
-
Miles, R. W., et al. (2011). A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate. PLoS ONE, 6(5), e20349. Link
-
Neves, A. R., et al. (2013). Regulation of Acetate Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis. Journal of Bacteriology, 195(20), 4560-4570. Link
-
Bowles, S. A., et al. (1994). Characteristics of monoclonal immunoglobulins that interfere with serum inorganic phosphate measurement. Annals of Clinical Biochemistry, 31(3), 249-254. Link
-
Schilling, B., et al. (2011). Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase. Journal of Visualized Experiments, (58), 3328. Link
-
Costello, M. F., et al. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. Organic Process Research & Development, 25(7), 1686-1694. Link
-
ResearchGate. (2020). Interferences in the measurement of circulating phosphate: a literature review | Request PDF. Link
-
Fabbri, A., et al. (2020). Interferences in the measurement of circulating phosphate: a literature review. PubMed. Link
-
Weinert, B. T., et al. (2013). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. Journal of Bacteriology, 195(18), 4162-4170. Link
-
Schilling, B., et al. (2011). Direct detection of the acetate-forming activity of the enzyme acetate kinase. PubMed. Link
-
Wikipedia. Acetate kinase (diphosphate). Link
-
ECHEMI. (n.d.). Buy Lithium potassium acetyl phosphate from Creative Enzymes. Link
-
Manchester University NHS Foundation Trust. (n.d.). Factors known to significantly affect performance of tests/interpretation of results. Link
-
Guidechem. (n.d.). ACETYL PHOSPHATE LITHIUM POTASSIUM SALT 94249-01-1 wiki. Link
-
ChemicalBook. (n.d.). ACETYL PHOSPHATE LITHIUM POTASSIUM SALT | 94249-01-1. Link
-
Weinert, B. T., et al. (2013). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. ASM Journals. Link
-
Sigma-Aldrich. (1995). Enzymatic Assay of ACETATE KINASE. Link
-
ResearchGate. (2017). What are the ideal conditions for Acetoacetyl-CoA for enzymatic assays? Link
-
Santa Cruz Biotechnology. (n.d.). Lithium potassium acetyl phosphate | CAS 94249-01-1. Link
-
ETH Zurich. (2023). Non-enzymatic acetylation inhibits glycolytic enzymes in E. coli. Link
-
Plotnikov, E. Y., et al. (2022). The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. MDPI. Link
-
BioAssay Systems. (n.d.). Troubleshooting. Link
-
ResearchGate. (1955). Acetyl phosphate synthesis by reaction of isopropenyl acetate and. Link
-
Breazu, F. (2001). A Novel Method for the Synthesis of Acetyl Phosphate. Phosphorus, Sulfur, and Silicon and the Related Elements, 175(1), 229-232. Link
-
Koshland, D. E. (1952). The Mechanism of Hydrolysis of Acetyl Dihydrogen Phosphate. Journal of the American Chemical Society, 74(9), 2286–2292. Link
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Link
-
Sigma-Aldrich. (n.d.). Malachite Green Phosphate Assay Kit (MAK307) - Technical Bulletin. Link
-
Bentley, R. (1948). A new synthesis of acetyl dihydrogen phosphate. Journal of the American Chemical Society, 70(6), 2183-2185. Link
-
ResearchGate. (n.d.). 4.1.3. BUFFER SOLUTIONS. Link
-
Osawa, S., et al. (1994). Prostatic Acid Phosphatase Assay with Self-Indicating Substrate 2,6-Dichloro-4-acetylphenyl Phosphate. Clinical Chemistry, 40(9), 1815-1818. Link
-
Kolhe, P., et al. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(1), 168-175. Link
-
G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). Link
-
ResearchGate. (2013). Malachite Green ATPase Assay - How to deactivate the protein and what is the sensitivity of the assay? Link
Sources
- 1. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct detection of the acetate-forming activity of the enzyme acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 7. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Acetate Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ACETYL PHOSPHATE LITHIUM POTASSIUM SALT | 94249-01-1 [chemicalbook.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. search-library.ucsd.edu [search-library.ucsd.edu]
- 21. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. air.unimi.it [air.unimi.it]
- 23. Characteristics of monoclonal immunoglobulins that interfere with serum inorganic phosphate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of acetyl phosphate lithium potassium salt during experiments
Welcome to the technical support center for acetyl phosphate lithium potassium salt. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this valuable but sensitive reagent. As a high-energy phosphate donor, acetyl phosphate is crucial in numerous biochemical assays, including as a substrate for acetate kinase and in studies of protein phosphorylation.[1] However, its utility is matched by its susceptibility to hydrolysis, a primary concern in experimental design and execution.
This guide provides in-depth, scientifically-grounded answers to common questions and challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is acetyl phosphate, and why is its stability a concern?
Acetyl phosphate (AcP) is a mixed anhydride of acetic acid and phosphoric acid.[2] It serves as an important biological intermediate and a phosphoryl group donor in biochemical reactions.[3] Its high-energy phosphate bond, analogous to that in ATP, makes it highly reactive and thus susceptible to spontaneous hydrolysis, breaking down into acetate and inorganic phosphate. This instability can lead to a decrease in the effective concentration of AcP in your experiments, potentially affecting reaction rates and leading to inaccurate results.
Q2: What are the optimal storage conditions for acetyl phosphate lithium potassium salt?
To ensure maximum stability, solid acetyl phosphate lithium potassium salt should be stored under the following conditions:
-
Temperature: -20°C.[4]
-
Atmosphere: Keep in a tightly closed container, protected from moisture. The salt is hygroscopic, and absorbed water can accelerate hydrolysis even in the solid state.
-
Handling: Before use, allow the container to warm to room temperature to prevent condensation from forming on the product when opened.[5]
Q3: How should I prepare my acetyl phosphate stock solution to minimize immediate hydrolysis?
The initial preparation of your stock solution is a critical step. Follow this protocol for optimal results:
Protocol: Preparation of a Low-Hydrolysis Acetyl Phosphate Stock Solution
-
Reagent Equilibration: Remove the solid acetyl phosphate lithium potassium salt from -20°C storage and allow the vial to sit at room temperature for at least 30 minutes. This prevents moisture condensation on the cold powder.
-
Buffer Selection: Use a slightly acidic buffer, ideally with a pH between 5.0 and 6.0, where acetyl phosphate exhibits its greatest stability.[2] Good choices include a MES or citrate buffer. Avoid alkaline buffers (pH > 7.0) as they significantly increase the rate of hydrolysis and can promote unwanted acetylation of other molecules.[6][7]
-
Dissolution: Weigh the desired amount of acetyl phosphate and dissolve it in the pre-chilled (4°C) buffer of choice. Gently swirl to dissolve; do not vortex vigorously, as this can introduce atmospheric CO2 and alter the pH.
-
Concentration: Prepare the stock solution at a concentration that allows for small-volume additions to your reaction mixture to minimize the introduction of the stock buffer.
-
Immediate Use/Storage: Ideally, use the stock solution immediately after preparation. If short-term storage is necessary, aliquot the solution into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: I'm observing a lower-than-expected reaction rate in my kinase assay.
This is a common problem and is often linked to the degradation of acetyl phosphate.
Potential Causes & Solutions:
-
Hydrolysis of Stock Solution: Your acetyl phosphate stock may have hydrolyzed. Prepare a fresh stock solution immediately before your experiment.
-
Incorrect Buffer pH: The pH of your reaction buffer may be too high. Acetyl phosphate is significantly less stable at neutral or alkaline pH.[6]
-
Troubleshooting Step: Measure the pH of your complete reaction mixture. If it is above 6.5, consider optimizing your buffer system to maintain a pH closer to 6.0, if compatible with your enzyme's activity profile.
-
-
Elevated Reaction Temperature: The rate of hydrolysis is strongly dependent on temperature.[6] While your enzyme may have an optimal temperature of 37°C, acetyl phosphate will hydrolyze more rapidly at this temperature.
-
Troubleshooting Step: Perform a time-course experiment to determine the stability of acetyl phosphate under your specific assay conditions (buffer, pH, and temperature). You may need to adjust your protocol to use a shorter incubation time or add the acetyl phosphate just before starting the reaction.
-
Data Summary: Impact of Temperature and pH on Acetyl Phosphate Stability
| Temperature | pH Range | Stability Profile | Reference |
| 20°C | 7.0 - 11.0 | ~20% hydrolysis over 5 hours | [6][8] |
| 50°C | 7.0 - 11.0 | Complete hydrolysis within 3-5 hours | [6][8] |
| 60°C | Not Specified | Complete hydrolysis within 90 minutes | [6][8] |
Issue 2: How can I confirm if my acetyl phosphate has hydrolyzed?
Verifying the integrity of your acetyl phosphate is crucial for troubleshooting.
Workflow for Detecting Acetyl Phosphate Hydrolysis
Detailed Methodologies:
-
³¹P-NMR Spectroscopy: This is a direct and quantitative method.
-
Protocol: Acquire a ³¹P-NMR spectrum of your acetyl phosphate solution. The acetyl phosphate peak will have a characteristic chemical shift. As hydrolysis proceeds, a new peak corresponding to inorganic phosphate will appear, and its integral will increase relative to the acetyl phosphate peak.
-
-
Enzymatic Assay for Inorganic Phosphate: This is a sensitive and common method.[9]
-
Protocol: Use a commercial kit, such as a phosphomolybdate-based assay, to measure the concentration of free phosphate in your solution at different time points. An increase in free phosphate over time is a direct measure of hydrolysis.
-
-
LC-MS/MS: This method can identify the hydrolysis products.[10]
-
Protocol: Use a suitable chromatography method (e.g., HILIC) to separate acetyl phosphate from its breakdown products (acetate and phosphate), which can then be detected by mass spectrometry.[10]
-
Issue 3: I am seeing inconsistent results between experimental batches.
Batch-to-batch variability often points to subtle differences in reagent handling.
Checklist for Reproducibility:
-
Fresh Reagents: Always use a freshly prepared acetyl phosphate solution for each experiment. Do not use a solution that was prepared on a previous day and stored in the refrigerator.
-
Consistent pH: Ensure the final pH of your reaction mixture is consistent across all experiments. Small variations in buffer preparation can lead to significant differences in acetyl phosphate stability.
-
Standardized Incubation Times: Precisely control the time between adding acetyl phosphate to the reaction and starting your measurement.
-
Enzyme Purity: Ensure the purity of your enzyme preparation. Contaminating phosphatases can rapidly degrade acetyl phosphate.
The Hydrolysis Pathway of Acetyl Phosphate
By understanding the inherent instability of acetyl phosphate and implementing these rigorous handling and troubleshooting protocols, you can ensure the reliability and accuracy of your experimental data.
References
-
Stability of AcP depending on pH, temperature and ions Degradation... - ResearchGate. Available at: [Link]
-
Todde, V., et al. (2018). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Origins of Life and Evolution of Biospheres. Available at: [Link]
-
Acetyl phosphate - Wikipedia. Available at: [Link]
-
Todde, V., et al. (2018). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. PubMed. Available at: [Link]
-
Ciurdaru, V. (1998). A Novel Method for the Synthesis of Acetyl Phosphate. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
How can I detect and quantify acetyl phosphate? - ResearchGate. Available at: [Link]
-
Hunt, A. G. (1986). Micromethod for the Measurement of Acetyl Phosphate and Acetyl Coenzyme A. Methods in Enzymology. Available at: [Link]
-
F de Meis, L. (2002). Dissecting the Hydrolytic Activities of Sarcoplasmic Reticulum ATPase in the Presence of Acetyl Phosphate. Journal of Biological Chemistry. Available at: [Link]
-
Lee, W., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics. Proceedings of the National Academy of Sciences. Available at: [Link]
- Process for preparing solid acetyl phosphate salt - Google Patents.
-
The Effect of Buffers on Protein Conformational Stability. Available at: [Link]
-
McCleary, W. R., & Stock, J. B. (1994). Acetyl phosphate and the activation of two-component response regulators. Journal of Biological Chemistry. Available at: [Link]
-
Chemical Compatibility Database from Cole-Parmer. Available at: [Link]
Sources
- 1. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 3. Acetyl phosphate(lithium potassium) | TargetMol [targetmol.com]
- 4. guidechem.com [guidechem.com]
- 5. biosynth.com [biosynth.com]
- 6. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Impact of pH on the activity of acetyl dihydrogen phosphate, lithium potassium salt
Welcome to the technical support center for Acetyl Dihydrogen Phosphate, Lithium Potassium Salt (AcP-LiK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the experimental use of this versatile reagent. Here, we address common challenges and questions, focusing on the critical impact of pH on the stability and dual chemical activity of AcP-LiK.
Introduction: Understanding the Dual Nature of Acetyl Phosphate
Acetyl dihydrogen phosphate (AcP) is a high-energy mixed anhydride of acetic acid and phosphoric acid. The lithium potassium salt form provides a stable, solid version of this reagent. In aqueous solutions, AcP can act as either a phosphoryl group donor or an acetyl group donor . The dominant activity is critically dependent on the pH of the reaction environment. Understanding and controlling this pH-dependent behavior is paramount for successful and reproducible experimentation. AcP is known to be relatively stable in mildly acidic conditions (pH 5-6) but can undergo hydrolysis or favor acetylation at alkaline pH[1][2].
Frequently Asked Questions (FAQs)
Q1: My phosphorylation reaction with AcP-LiK is showing low yield. What could be the cause?
A1: Low phosphorylation yield is a common issue and can often be traced back to the reaction pH. Acetyl phosphate's ability to act as an acetylating agent increases significantly at alkaline pH[2][3]. If your substrate has available amino groups (e.g., proteins, peptides, amino acids), they may be getting acetylated instead of phosphorylated, especially if the buffer pH is above 7.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your reaction buffer is maintained at a neutral or slightly acidic pH (ideally between 6.0 and 7.4) to favor phosphorylation.
-
Substrate Acetylation: At alkaline pH, AcP can acetylate amino groups, which competes with the desired phosphorylation[2]. Consider performing a control experiment to test for substrate acetylation using a method like mass spectrometry.
-
AcP Stability: AcP is temperature-sensitive and hydrolyzes more rapidly at elevated temperatures (e.g., 50-60°C)[2][4]. Ensure you are using fresh solutions and appropriate temperature controls for your experiment.
-
Divalent Cations: The presence of divalent cations like Mg²⁺ or Ca²⁺ can sometimes influence the rate of hydrolysis[2][4]. If not required for your reaction, consider omitting them in a test reaction.
-
Q2: I am observing unexpected acetylation of my substrate. How can I prevent this?
A2: Unwanted acetylation is a clear indicator that your reaction conditions are favoring the acetyl-donor activity of AcP. This is most prominent at alkaline pH[2][3].
-
Mitigation Strategies:
-
Lower the pH: Adjust your reaction buffer to a pH below 8.0. The tendency for acetylation of amino groups on molecules like glycine is significantly higher at pH 9-12[2].
-
Protect Amino Groups: If your experimental design allows, consider using a substrate with protected amino groups to prevent side reactions.
-
Modify Reaction Time: Acetylation may occur over longer incubation times. Try to optimize your reaction for the shortest time necessary to achieve desired phosphorylation.
-
Q3: What is the optimal pH for storing AcP-LiK solutions?
A3: For short-term storage of aqueous solutions, a slightly acidic pH of 5 to 6 is recommended for stability[1]. However, it is always best practice to prepare solutions fresh for each experiment to ensure maximum activity and minimize hydrolysis. For long-term storage, keep the compound as a dry powder at -20°C.
Q4: Can I use a standard phosphate assay to measure the kinetics of my AcP-LiK reaction?
A4: Yes, a colorimetric phosphate assay that detects free orthophosphate can be used to measure the rate of AcP hydrolysis or the release of phosphate during a phosphorylation reaction[5][6].
-
Important Considerations:
-
Phosphate-Free Reagents: Ensure all your buffers and reagents are free from contaminating phosphate to avoid high background readings[6]. It is recommended to use disposable plasticware for all preparations[5].
-
Standard Curve: A new phosphate standard curve must be generated for each assay to ensure accurate quantification[5][6].
-
Blank Control: Always include a blank reaction without your enzyme or substrate to measure the rate of non-enzymatic hydrolysis of AcP under your assay conditions.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High background in phosphate assay | Phosphate contamination in buffers or glassware. | Prepare fresh buffers with phosphate-free water. Use dedicated, disposable plasticware for all reagents[5][6]. |
| Inconsistent results between experiments | Degradation of AcP-LiK stock solution. | Prepare AcP-LiK solutions fresh before each experiment. Store the solid compound at -20°C. |
| Fluctuation in reaction pH. | Use a buffer with sufficient buffering capacity and verify the final pH of the reaction mixture. | |
| No reaction observed | Inactive AcP-LiK due to hydrolysis. | Use a fresh vial of the compound. Test for activity using a known positive control reaction. |
| Incorrect assay conditions (temperature, pH). | Optimize reaction parameters. Verify that the pH is optimal for phosphorylation (typically neutral to slightly acidic). | |
| Reaction proceeds too quickly or is uncontrollable | High temperature leading to rapid hydrolysis. | Perform the reaction at a lower temperature. AcP hydrolysis is significantly faster at 50-60°C compared to 20°C[4]. |
| pH is too acidic or too alkaline, accelerating hydrolysis. | Adjust the pH to the optimal range for stability and desired activity (pH 6-7.4 for phosphorylation). |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of AcP-LiK
This protocol uses a colorimetric phosphate detection method to measure the rate of AcP hydrolysis at different pH values.
Materials:
-
This compound (AcP-LiK)
-
Phosphate-free buffers (e.g., MES for pH 5-6, HEPES for pH 7-8, TAPS for pH 8-9)
-
Phosphate Assay Kit (e.g., Malachite Green-based)[5]
-
Phosphate Standard (e.g., 10 mM KH₂PO₄)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare Buffers: Prepare a series of 100 mM phosphate-free buffers at different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).
-
Prepare AcP-LiK Solution: Prepare a 10 mM stock solution of AcP-LiK in cold, deionized water immediately before use.
-
Set up Reactions: In a 96-well plate, add 180 µL of each buffer to triplicate wells.
-
Initiate Hydrolysis: Add 20 µL of the 10 mM AcP-LiK solution to each well to start the reaction (final concentration 1 mM). Also, prepare a set of blank wells for each buffer containing 180 µL of buffer and 20 µL of water.
-
Incubate: Incubate the plate at room temperature.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 20 µL aliquot from each reaction well and transfer to a new plate. Stop the reaction by adding the phosphate assay reagent as per the manufacturer's instructions.
-
Phosphate Detection: Follow the phosphate assay kit protocol to develop the color and measure the absorbance (typically around 650 nm)[5].
-
Quantification: Use a phosphate standard curve to convert absorbance values to the concentration of free phosphate. Plot the concentration of released phosphate versus time for each pH to determine the rate of hydrolysis.
Protocol 2: Assessing Phosphorylation vs. Acetylation Activity
This protocol provides a framework to determine the dominant reaction pathway based on pH.
Materials:
-
AcP-LiK
-
Substrate with both hydroxyl and primary amine groups (e.g., ethanolamine or a model peptide)
-
Phosphate-free buffers (pH 6.5, 7.5, 8.5, 9.5)
-
LC-MS or HPLC system for product analysis
Procedure:
-
Prepare Reactions: For each pH to be tested, set up a reaction mixture containing:
-
100 mM Buffer
-
10 mM Substrate
-
10 mM AcP-LiK
-
-
Incubate: Incubate the reactions at room temperature for a defined period (e.g., 2 hours).
-
Quench Reaction: Stop the reactions by adding an appropriate quenching agent (e.g., trifluoroacetic acid to 0.1% final concentration).
-
Analyze Products: Analyze the reaction mixtures using LC-MS.
-
Look for the mass corresponding to the phosphorylated substrate (M + 80 Da).
-
Look for the mass corresponding to the acetylated substrate (M + 42 Da).
-
-
Quantify: Determine the relative peak areas of the phosphorylated product, acetylated product, and remaining unreacted substrate at each pH to assess the pH-dependent activity profile.
Visualizing pH-Dependent Activity
The choice of reaction pathway for Acetyl Phosphate is a critical function of the solution's pH. The diagrams below illustrate this relationship.
Caption: pH dictates the primary reactivity of Acetyl Phosphate.
Caption: Experimental workflow for analyzing pH-dependent outcomes.
References
-
Acetyl phosphate - Wikipedia . Wikipedia. [Link]
-
Whicher, A., Camprubi, E., Pinna, S., Herschy, B., & Lane, N. (2018). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life . Origins of Life and Evolution of Biospheres, 48(2), 159–180. [Link]
-
Sarimov, R. M., et al. (2022). Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization . International Journal of Molecular Sciences, 23(23), 15201. [Link]
-
Avşar, G. (2012). A Novel Method for the Synthesis of Acetyl Phosphate . Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1202-1205. [Link]
-
Stability of AcP depending on pH, temperature and ions . ResearchGate. [Link]
-
Hach Phosphate, Phosphorus, and Phosphonates Troubleshooting Guide . Manuals.plus. [Link]
-
Koshland, D. E. Jr. (1952). Effect of Catalysts on the Hydrolysis of Acetyl Phosphate. Nucleophilic Displacement Mechanisms in Enzymatic Reactions . Journal of the American Chemical Society, 74(9), 2286–2292. [Link]
-
Zhang, Y., & Zhang, M. (2013). Serine/Threonine Protein Phosphatase Assays . Cold Spring Harbor Protocols, 2013(10), 960-964. [Link]
-
This compound . ChemBK. [Link]
-
Why does lithium form stable complex compounds while the other alkali metals do not? . Quora. [Link]
-
Phillips, D. R., & Fife, T. H. (1968). The Acid-Catalyzed Hydrolysis of Acyl Phosphates . The Journal of Organic Chemistry, 33(4), 1786-1789. [Link]
-
Why does lithium form stable complex compounds while the other alkali metals do not? . Quora. [Link]
-
Quantitative Phosphate Protocol . Conduct Science. [Link]
-
Bolean, M., et al. (2016). Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics . PLOS ONE, 11(7), e0158222. [Link]
-
Gordon, D., et al. (2019). Enhancing Cycle Stability of Lithium Iron Phosphate in Aqueous Electrolytes by Increasing Electrolyte Molarity . Journal of The Electrochemical Society, 166(12), A2498-A2505. [Link]
-
Padhi, A. K., Nanjundaswamy, K. S., & Goodenough, J. B. (1997). Reactivity, stability and electrochemical behavior of lithium iron phosphates . Journal of The Electrochemical Society, 144(8), 2581-2586. [Link]
-
Shin, H., et al. (2022). Effect of lithium-containing inorganic phosphate additives in stabilization of carbonate-based electrolyte for 5 V LiNi0.5Mn1.5O4-based lithium-ion batteries . Journal of Power Sources, 520, 230847. [Link]
Sources
- 1. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storage of Lithium Potassium Acetyl Phosphate (CAS 94249-01-1)
Welcome to the technical support guide for Lithium Potassium Acetyl Phosphate (CAS 94249-01-1). This document provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this reagent to ensure experimental success and laboratory safety. My insights are drawn from a synthesis of safety data sheets, supplier technical documents, and established laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the optimal long-term storage condition for Lithium Potassium Acetyl Phosphate?
For long-term stability, Lithium Potassium Acetyl Phosphate should be stored at -20°C.[1][2][3][4] When stored under these conditions in a tightly sealed container, the compound is stable for at least two years.[2]
Q2: Can I store the compound at a different temperature for short-term use?
Yes, for short-term purposes, storage at +4°C is acceptable.[2] However, it is crucial to minimize the time the compound spends at this temperature to prevent any potential degradation.
Q3: The product arrived at ambient temperature. Is it still viable?
Shipping at ambient temperature is common for this compound.[2][5] Suppliers have likely conducted stability studies to ensure that short-term exposure to ambient temperatures during transit does not compromise the product's quality. Upon receipt, it is imperative to transfer the compound to the recommended -20°C storage condition for long-term preservation.[1][2]
Q4: What are the critical environmental factors to control during storage?
Lithium Potassium Acetyl Phosphate is a hygroscopic powder, meaning it readily absorbs moisture from the atmosphere.[6] Therefore, it is critical to store it in a dry environment and keep the container tightly closed.[1] Some suppliers also recommend protecting it from light and air, and in some cases, storing it under an inert gas.[2]
Q5: How should I prepare solutions of Lithium Potassium Acetyl Phosphate?
The compound is soluble in water.[2][6] For preparing stock solutions, one supplier suggests a concentration of 31.25 mg/mL in water, which may require ultrasonication and warming to 60°C to fully dissolve.[3] It is recommended to prepare fresh solutions for use. If a stock solution is prepared in water, it should be sterilized by filtration through a 0.22 µm filter before use.[3]
Q6: What is the stability of Lithium Potassium Acetyl Phosphate in solution?
When prepared as a stock solution, it should be stored at -80°C for up to six months or at -20°C for up to one month.[3] It is always best practice to prepare fresh solutions for critical experiments to ensure optimal activity.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with Lithium Potassium Acetyl Phosphate.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Compound degradation due to improper storage. | Verify that the compound has been consistently stored at -20°C and in a tightly sealed container to prevent moisture absorption.[2] |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. | |
| Difficulty dissolving the powder. | Insufficient mixing or temperature. | As the compound is a solid, ensure adequate vortexing or sonication. Gentle warming to 60°C can also aid dissolution in water.[3] |
| Use of an inappropriate solvent. | Lithium Potassium Acetyl Phosphate is soluble in water.[2] Confirm that you are using a compatible solvent system. | |
| Visible changes in the powder's appearance (e.g., clumping). | Absorption of moisture due to improper storage. | The powder is hygroscopic.[6] Ensure the container is always tightly sealed and stored in a dry environment. If clumping is observed, the compound may be compromised. |
| Unexpected reactions or side products. | Incompatibility with other reagents. | Avoid strong oxidizing agents, as they are incompatible with Lithium Potassium Acetyl Phosphate.[7] |
Experimental Protocols: Best Practices for Handling
Adherence to proper handling procedures is paramount for both user safety and experimental integrity. Lithium Potassium Acetyl Phosphate is classified as a hazardous substance that can cause severe skin burns, eye damage, and is suspected of harming fertility or the unborn child.[1][8]
Step-by-Step Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[1][8]
-
Ventilation: Handle the solid powder in a well-ventilated area or under a chemical fume hood to minimize the risk of dust inhalation.[1]
-
Weighing: When weighing the powder, do so carefully to avoid creating dust.
-
Dissolving: When preparing solutions, add the powder to the solvent slowly while stirring to prevent splashing.
-
Spill Cleanup: In case of a spill, avoid generating dust. Use dry clean-up procedures. For wet spills, absorb the material and place it in a labeled container for disposal.[6]
-
Disposal: Dispose of waste materials according to your institution's guidelines for hazardous chemical waste.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound.[6]
Visual Guide to Safe Handling and Storage Workflow
The following diagram illustrates the key decision points and steps for the proper handling and storage of Lithium Potassium Acetyl Phosphate.
Caption: A workflow diagram illustrating the key steps from receiving to solution storage for Lithium Potassium Acetyl Phosphate.
Logical Decision Tree for Troubleshooting
This diagram provides a logical pathway for troubleshooting common experimental issues.
Caption: A decision tree to assist in troubleshooting unexpected experimental outcomes when using Lithium Potassium Acetyl Phosphate.
References
Sources
- 1. bio.vu.nl [bio.vu.nl]
- 2. Acetyl phosphate lithium potassium - CAS-Number 94249-01-1 - Order from Chemodex [chemodex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Acetyl phosphate(lithium potassium) | TargetMol [targetmol.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hmdb.ca [hmdb.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Removing contaminants from acetyl dihydrogen phosphate, lithium potassium salt
A. Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Acetyl Dihydrogen Phosphate, Lithium Potassium Salt. As this is a highly specialized and custom-synthesized compound, this document addresses purification and troubleshooting challenges based on the fundamental chemistry of analogous organophosphates and mixed-cation salts. Our focus is on providing robust, scientifically-grounded solutions to common problems encountered during synthesis and purification.
B. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your experiments in a question-and-answer format.
FAQ 1: My final product is oily and won't crystallize. What are the likely causes and solutions?
-
Underlying Cause: The presence of an "oil" instead of a crystalline solid is a common issue in crystallization, often indicating that the melting point of the impure solid is lower than the temperature of the crystallization medium. This is frequently caused by residual solvents or hygroscopic behavior, where the salt absorbs atmospheric moisture.
-
Troubleshooting Protocol:
-
Identify the Contaminant: The most likely contaminants causing oiling out are residual acetic acid (a by-product of acetylation), water, or the reaction solvent.
-
Removal of Acetic Acid: If the reaction was performed in acetic acid or used an acetylating agent like acetic anhydride, residual acetic acid is a common impurity. This can be removed by performing an aqueous workup with a mild base. Dissolve the crude product in a suitable organic solvent and wash with a saturated sodium bicarbonate solution. The acetic acid will be converted to sodium acetate and move to the aqueous layer.
-
Removal of Water: Being a salt, the product is likely hygroscopic. To remove water, dissolve the oily product in a suitable solvent and dry it with an anhydrous salt like sodium sulfate or magnesium sulfate. Alternatively, azeotropic distillation with a solvent like toluene can be effective.
-
Recrystallization: After removing the likely contaminants, attempt recrystallization. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold.
-
-
Experimental Workflow for Oiling Out:
Caption: Workflow for addressing an oily product.
FAQ 2: The crystallization process is very slow or doesn't start at all. How can I induce crystallization?
-
Underlying Cause: Failure to crystallize can be due to several factors: the solution may not be supersaturated, the product may be too soluble in the chosen solvent, or there may be impurities inhibiting crystal lattice formation.
-
Troubleshooting Protocol:
-
Induce Supersaturation: If the solution is clear and no crystals have formed after cooling, it may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a Seed Crystal: If you have a small amount of the pure product, adding a tiny crystal can initiate crystallization.
-
Reduce Solvent Volume: If the compound is too soluble, gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Use an Anti-Solvent: An anti-solvent is a solvent in which your product is insoluble, but is miscible with your crystallization solvent. Slowly add the anti-solvent to the solution until it becomes cloudy, then heat until it is clear again and allow to cool slowly.
-
-
Troubleshooting Decision Tree:
Caption: Decision tree for inducing crystallization.
FAQ 3: How can I remove unreacted phosphate starting materials or other phosphate by-products?
-
Underlying Cause: The desired acetyl dihydrogen phosphate can be contaminated with other phosphate species, such as unreacted phosphoric acid or different salt forms (e.g., monohydrogen phosphate). These species have similar properties, making simple recrystallization less effective.
-
Recommended Technique: Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge. Since different phosphate species will have different charge states depending on the pH, this method can provide excellent separation.
-
Experimental Protocol for IEC:
-
Resin Selection: Use a weak base anion exchange resin, such as Amberlite IRA-67.
-
Column Preparation: Prepare a column with the selected resin and equilibrate it with a low concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Elution: Elute the bound phosphates using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). The different phosphate species will elute at different salt concentrations.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of your target compound using a suitable method, such as HPLC or by checking the pH and conductivity.
-
-
Data Summary Table for IEC:
| Phosphate Species | Typical Charge at pH 8.0 | Expected Elution Order |
| Phosphoric Acid (H3PO4) | -2 (as HPO4^2-) | Early |
| Acetyl Dihydrogen Phosphate | -2 | Middle |
| Pyrophosphate | -3 to -4 | Late |
FAQ 4: What are the best analytical techniques to assess the purity of my final product?
-
Underlying Cause: It is crucial to have reliable analytical methods to determine the success of your purification steps and to characterize the final product.
-
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most sensitive and selective methods for the analysis of organophosphates. A mixed-mode column can be used to separate the target compound from both ionic and non-ionic impurities.
-
Gas Chromatography (GC): For thermally stable organophosphates, GC can be a powerful tool. It is often used for the analysis of organophosphate pesticides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for confirming the structure of the desired product and identifying impurities. 31P NMR is particularly useful for identifying different phosphate species.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities.
-
-
Summary of Analytical Techniques:
| Technique | Information Provided | Primary Use |
| HPLC | Purity, quantification | Quantitative analysis |
| GC | Purity, quantification | For volatile/thermally stable compounds |
| NMR | Structural confirmation, purity | Structural elucidation |
| MS | Molecular weight, fragmentation | Identification |
C. References
-
**How to remove acetic acid from
Technical Support Center: Synthesis of Lithium Potassium Acetyl Phosphate
Welcome to the technical support center for the synthesis of lithium potassium acetyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As a high-energy phosphate donor, acetyl phosphate is a critical reagent in various biochemical reactions, and achieving high yield and purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis.
Core Synthesis Pathway Overview
The most common laboratory synthesis involves the acetylation of a phosphate source. The reaction must be carefully controlled to favor the formation of monoacetyl phosphate and prevent hydrolysis or the formation of di- and triacetylated byproducts. The subsequent precipitation with lithium and potassium ions yields the stable double salt.
Caption: General workflow for the synthesis of lithium potassium acetyl phosphate.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Part 1: Low or No Product Yield
Q1: My reaction yield is consistently low. Could my starting materials be the issue?
A: Absolutely. The purity and state of your reagents are critical. Here are the primary culprits:
-
Phosphoric Acid: The presence of water is highly detrimental as it readily hydrolyzes both the acetic anhydride and the acetyl phosphate product. It is crucial to use 100% phosphoric acid or a freshly prepared anhydrous equivalent[1]. If using commercially available 85% phosphoric acid, the excess water will significantly reduce your yield.
-
Acetic Anhydride: This reagent is also susceptible to hydrolysis. Use a fresh bottle or a recently opened one that has been stored under anhydrous conditions. The presence of acetic acid as a contaminant will not inhibit the reaction but indicates that the anhydride has degraded.
-
Solvents: If your protocol uses a solvent like acetic acid or ethyl acetate, ensure it is anhydrous. Residual water in the solvent is a common and often overlooked source of yield loss[1].
Expert Insight: Before starting the synthesis, consider titrating your acetic anhydride to confirm its purity if you suspect degradation. This small upfront investment can save significant time and resources.
Q2: I'm unsure about my reaction conditions. How do temperature and pH impact yield and product stability?
A: Temperature and pH are the two most critical parameters to control during and after the reaction.
-
Temperature: The acetylation reaction is often exothermic. It's essential to maintain a low temperature (e.g., 20-30°C) during the reaction to prevent runaway reactions and minimize degradation[1][2]. However, the most significant impact of temperature is on the stability of the acetyl phosphate product. The rate of hydrolysis increases dramatically with temperature. At 50°C, acetyl phosphate can be completely hydrolyzed within 3-5 hours[3][4]. Therefore, all post-reaction steps, including neutralization and precipitation, should be performed in an ice bath.
-
pH: Acetyl phosphate is most stable in a slightly acidic solution, between pH 5 and 6[5]. During neutralization of the acidic reaction mixture, it is critical to add the base (e.g., lithium hydroxide) slowly while monitoring the pH and maintaining a low temperature. Overshooting the pH into the alkaline range (especially above pH 8) will accelerate hydrolysis and can also promote unwanted side reactions[3][5]. One study noted intensive hydrolysis at a pH as low as 2.6 during titration[2].
| Parameter | Optimal Range | Rationale & Consequences of Deviation |
| Temperature | 20-30°C (Reaction) 0-4°C (Workup) | Higher temperatures significantly increase the rate of product hydrolysis[3]. |
| pH | 5.0 - 6.0 (Post-Reaction) | Acetyl phosphate is maximally stable in this range. Both highly acidic (<4) and alkaline (>8) conditions promote rapid hydrolysis[2][5]. |
Q3: I see some product formation, but the yield is still poor. Are there competing side reactions?
A: Yes, several side reactions can consume your reagents or product, directly impacting the yield.
-
Formation of Polyphosphates: The reaction between phosphoric acid and acetic anhydride can produce not only the desired monoacetyl phosphate but also diacetyl and triacetyl phosphate[1]. Controlling the stoichiometry and reaction time is key to minimizing these byproducts.
-
Hydrolysis: As discussed, this is the primary degradation pathway for acetyl phosphate. Any exposure to water, high temperatures, or non-optimal pH will drive this reaction, converting your product back into acetate and phosphate[3].
-
Solvent/Reagent Reactions: In some novel synthesis routes, such as the one involving 2-hydroxypropyl phosphate, unreacted starting materials can react with the final product. For example, excess propylene glycol can react with acetyl phosphate to form 2-hydroxypropyl acetate if not removed[2].
Caption: Decision tree for troubleshooting low yield in acetyl phosphate synthesis.
Part 2: Product Purity and Isolation
Q4: My final product is a white powder, but analytical tests show it's impure. What are the likely contaminants?
A: Even if you achieve good precipitation, the solid can contain several impurities. The most common are:
-
Inorganic Phosphates: Lithium phosphate and potassium phosphate are common contaminants. These can co-precipitate if the pH or stoichiometry of the precipitating ions is not carefully controlled.
-
Unreacted Starting Materials: Residual acetic acid or phosphoric acid can be trapped in the precipitate.
-
Hydrolysis Products: Lithium acetate and potassium acetate, formed from the hydrolysis of the product, can also co-precipitate.
Purification Strategy: A highly effective method for purification is fractional precipitation[6]. After obtaining the crude solid, re-dissolve it in a minimal amount of cold water.
-
Slowly add a small volume of a cold anti-solvent like ethanol (e.g., 0.5 volumes). This will often cause the less soluble inorganic phosphate impurities to precipitate first.
-
Filter or centrifuge to remove this initial precipitate.
-
To the remaining solution, add a larger volume of cold ethanol (e.g., 5 volumes) to precipitate the purer acetyl phosphate salt[6].
-
Wash the final precipitate with absolute ethanol and ether before drying under vacuum[2].
Q5: I'm having difficulty getting the lithium potassium acetyl phosphate to precipitate out of solution. What can I do?
A: Efficient precipitation is key to both yield and purity. If you are facing issues, consider the following:
-
Ion Stoichiometry: A patented method specifies using a molar ratio of lithium to phosphate near 2 to effectively precipitate the crystalline salt[1]. Ensure you are adding a sufficient amount of both lithium and potassium ions.
-
Temperature: Precipitation must be done at low temperatures (ice bath). The solubility of the salt is higher at warmer temperatures, which will prevent it from crashing out of solution.
-
Solvent/Anti-Solvent System: The product is typically precipitated from an aqueous solution by adding a water-miscible organic solvent (an anti-solvent) like ethanol or methanol[1][2][6]. If precipitation is sluggish, try adding the anti-solvent more slowly and ensure the entire mixture is thoroughly chilled and stirred. Using pre-chilled solvents is highly recommended.
-
Concentration: If your aqueous solution is too dilute, precipitation will be inefficient. If possible, start with a more concentrated reaction mixture or carefully remove some water under vacuum at low temperature before adding the anti-solvent.
Part 3: Analytical & Quantification
Q6: How can I accurately monitor the reaction and quantify my final product?
A: Accurate quantification is essential for determining yield and purity. No single method is perfect, so a combination is often best.
-
NMR Spectroscopy: This is a powerful tool.
-
¹H-NMR: Can be used to monitor the disappearance of the acetic acid signal and the appearance of the acetyl phosphate methyl proton signal (a doublet around 1.94 ppm in DMSO)[2]. An internal standard can be used for quantification[3].
-
³¹P-NMR: Directly observes the phosphorus-containing species, allowing you to distinguish between inorganic phosphate, monoacetyl phosphate, and poly-acetylated byproducts[7].
-
-
Enzymatic Assay: This is the gold standard for determining the concentration of biologically active acetyl phosphate. The assay typically involves using acetate kinase to transfer the phosphate group from acetyl phosphate to ADP, forming ATP, which is then quantified[1].
-
Phosphate Assay: You can indirectly measure acetyl phosphate by first treating the sample with alkaline phosphatase to hydrolyze it, then quantifying the released inorganic phosphate using a colorimetric method like the phosphomolybdate assay[7].
Experimental Protocols
Protocol 1: Synthesis from Acetic Anhydride
(Adapted from US Patent 4,753,757A)[1]
-
Combine 2.41 mol of acetic acid and 0.359 mol of 100% phosphoric acid in a flask equipped with a stirrer and cooling bath.
-
Slowly add 1.80 mol of acetic anhydride to the mixture, maintaining the temperature at 30°C.
-
Stir the homogeneous solution for 60 minutes at 30°C.
-
Cool the solution to 20°C.
-
Slowly add 0.361 mol of lithium carbonate over several minutes.
-
Stir the mixture at 20-25°C for 4 hours, during which the lithium acetyl phosphate will precipitate.
-
Filter the white solid precipitate.
-
Wash the product with acetic acid, followed by methanol.
-
Dry the final product under reduced pressure. (Note: This protocol can be adapted for the lithium potassium salt by using a mixture of lithium and potassium bases during neutralization).
Protocol 2: Synthesis from Isopropenyl Acetate
(Adapted from Stadtman, E. R., and Lipmann, F. (1950))[6]
-
Cool 200 ml of isopropenyl acetate in an ice bath.
-
With stirring, add 25 ml of 85% syrupy phosphoric acid dropwise.
-
Add 1.0 ml of concentrated sulfuric acid as a catalyst.
-
Move the mixture to a water bath at 25°C and stir for 35 minutes.
-
Cool the deep orange mixture back down in an ice bath and cautiously add 50 ml of ice-cold water.
-
Rapidly neutralize the mixture to pH ~5.0 with cold 4 N lithium hydroxide, ensuring thorough mixing.
-
Add cold water to bring the aqueous volume to ~500 ml and extract three times with ethyl ether to remove excess isopropenyl acetate.
-
Adjust the aqueous phase to pH 8.0 with lithium hydroxide to precipitate any remaining lithium phosphate, then centrifuge to remove the solid.
-
Place the supernatant in an ice bath and, with stirring, add 5 volumes of cold ethyl alcohol to precipitate the dilithium monoacetyl phosphate.
-
Filter the product, wash with absolute ethanol and ether, and dry in a vacuum desiccator.
References
-
Camprubi, E., et al. (2019). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Life (Basel), 9(4), 86. [Link]
-
Wikipedia contributors. (2023). Acetyl phosphate. Wikipedia, The Free Encyclopedia. [Link]
- Kise, H., et al. (1988). U.S. Patent No. 4,753,757. U.S. Patent and Trademark Office.
-
Stadtman, E. R., & Lipmann, F. (1950). Acetyl phosphate synthesis by reaction of isopropenyl acetate and phosphoric acid. Journal of Biological Chemistry, 185(2), 549-551. [Link]
-
Smith, J. P., et al. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. Organic Process Research & Development, 25(7), 1636-1644. [Link]
-
Koleva, L. Z. (2000). A Novel Method for the Synthesis of Acetyl Phosphate. Phosphorus, Sulfur, and Silicon and the Related Elements, 166(1), 185-188. [Link]
-
Chemistry LibreTexts. (2022). 11.6: Acyl Phosphates. [Link]
-
McCleary, J. B., & Wanner, B. L. (2005). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. Journal of Bacteriology, 187(11), 3781-3790. [Link]
-
ResearchGate. (2014). How can I detect and quantify acetyl phosphate?. Q&A Forum. [Link]
-
Camprubi, E., et al. (2019). Figure: Stability of AcP depending on pH, temperature and ions. ResearchGate. [Link]
Sources
- 1. US4753757A - Process for preparing solid acetyl phosphate salt - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phosphate Donors: Evaluating Acetyl Dihydrogen Phosphate, Lithium Potassium Salt in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and drug development, the choice of a phosphate donor is a critical experimental parameter that can significantly influence the outcome and interpretation of enzymatic assays, particularly those involving kinases. While adenosine triphosphate (ATP) has long been the gold standard, a variety of alternative phosphate donors are available, each with unique chemical and physical properties. This guide provides an in-depth comparison of acetyl dihydrogen phosphate, lithium potassium salt against other commonly used phosphate donors, offering experimental insights and data to inform your selection process.
The Central Role of Phosphate Donors in Biochemical Reactions
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental cellular process that regulates a vast array of biological activities, including signal transduction, enzyme activation, and protein-protein interactions. At the heart of this process is the phosphate donor, a molecule that provides the high-energy phosphate group transferred by enzymes like kinases. The ideal phosphate donor for in vitro assays should exhibit high phosphoryl transfer potential, stability under experimental conditions, and minimal off-target effects.
Introducing this compound: A High-Energy Alternative
This compound (CAS 94249-01-1) is a synthetic, high-energy phosphate donor that has garnered interest as an alternative to traditional nucleotide-based donors.[1] Its structure features a mixed anhydride bond between acetic acid and phosphoric acid, which confers a high phosphoryl transfer potential.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C2H3KLiO5P | [2] |
| Molecular Weight | 184.06 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | [3] |
| Solubility in Water | 25 mg/mL | [4] |
| Storage Temperature | -20°C | [3] |
The lithium and potassium counter-ions can influence the compound's solubility and potentially interact with the enzymatic systems being studied. It is important to consider that lithium salts can inhibit certain enzymes.[5]
Comparative Analysis of Phosphate Donors
The selection of a phosphate donor should be guided by a thorough understanding of its performance characteristics in the context of the specific assay. Here, we compare acetyl dihydrogen phosphate with the most prevalent phosphate donors: ATP, GTP, and phosphocreatine.
Phosphoryl Transfer Potential
The standard free energy of hydrolysis (ΔG°') is a measure of the energy released upon the cleavage of the phosphate bond and reflects the donor's capacity to transfer a phosphate group. A more negative ΔG°' indicates a higher phosphoryl transfer potential.[6]
| Phosphate Donor | Standard Free Energy of Hydrolysis (ΔG°') |
| Phosphoenolpyruvate (PEP) | -61.9 kJ/mol[6] |
| 1,3-Bisphosphoglycerate | -49.4 kJ/mol |
| Acetyl Phosphate | -43.1 kJ/mol [7] |
| Phosphocreatine | -43.1 kJ/mol[6] |
| ATP (to ADP) | -30.5 kJ/mol [6] |
| GTP (to GDP) | -30.5 kJ/mol |
As the data indicates, acetyl phosphate possesses a significantly higher phosphoryl transfer potential than ATP and GTP, placing it on par with phosphocreatine.[6][7] This higher energy of hydrolysis can be advantageous in driving phosphorylation reactions to completion.
Stability Profile
The stability of a phosphate donor under assay conditions (pH, temperature, and ionic strength) is crucial for obtaining reliable and reproducible results.
-
Acetyl Phosphate: The stability of acetyl phosphate is pH and temperature-dependent. It is relatively stable in acidic solutions (pH 5-6) but its stability decreases at neutral and alkaline pH.[8] One study showed that at 20°C and pH 7, a significant portion of acetyl phosphate remains after 5 hours; however, at 50°C, it is completely hydrolyzed within 3-5 hours, and at 60°C, within 90 minutes.[9][10] The presence of divalent cations like Mg²⁺ and Ca²⁺ can also affect its stability.[9]
-
ATP and GTP: These purine nucleotides are relatively stable at neutral pH but are susceptible to hydrolysis at acidic or alkaline pH and at elevated temperatures.
-
Phosphocreatine: Generally considered stable, it is often used in ATP regeneration systems within cell-free protein synthesis and kinase assays to maintain a constant ATP concentration.[11]
The comparatively lower stability of acetyl phosphate, particularly at physiological pH and elevated temperatures, is a critical factor to consider in experimental design. For prolonged incubations, continuous addition or an in situ generation system might be necessary.[12]
Enzymatic Recognition and Kinetics
The ultimate measure of a phosphate donor's utility is its recognition and utilization by the enzyme of interest.
-
ATP: As the natural co-substrate for the vast majority of kinases, ATP is the benchmark against which all other donors are measured.[13]
-
GTP: While most kinases show a strong preference for ATP, some can utilize GTP as a phosphate donor, albeit often with different kinetics.[14]
-
Phosphocreatine: Primarily utilized by creatine kinase to regenerate ATP, it is not a direct phosphate donor for most other kinases.[11]
-
Acetyl Phosphate: Acetate kinase readily utilizes acetyl phosphate to generate ATP.[15] While some studies have shown that acetyl phosphate can act as a substitute for ATP in certain ATPases, comprehensive data on its direct utilization by a wide range of protein kinases is limited.[16] Its smaller size compared to ATP may allow it to fit into the active sites of some kinases, but the lack of the adenosine moiety could significantly impact binding affinity and catalytic efficiency.
Kinetic Parameters:
Experimental Protocols
To facilitate a direct comparison of phosphate donor performance, we provide a detailed protocol for a generic in vitro kinase assay.
Workflow for Comparative Kinase Assay
Caption: Workflow for comparing phosphate donor efficiency in a kinase assay.
Step-by-Step Protocol for a Non-Radioactive Kinase Assay
This protocol utilizes a generic kinase and substrate and can be adapted for specific systems. Detection of phosphorylation can be achieved through various methods, such as using a phospho-specific antibody in a Western blot or a luminescence-based ADP detection assay.[13][17]
Materials:
-
Purified kinase
-
Kinase substrate (e.g., a specific peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphate donor solutions (10 mM stocks of this compound; ATP; and GTP, prepared fresh in kinase buffer)
-
Stop solution (e.g., 4x SDS-PAGE loading buffer)
-
Detection reagents (e.g., phospho-specific primary antibody, HRP-conjugated secondary antibody, chemiluminescence substrate for Western blotting)
Procedure:
-
Prepare Master Mixes: For each phosphate donor to be tested, prepare a master mix containing the kinase and substrate in the kinase reaction buffer.
-
Reaction Setup: Aliquot the master mixes into separate reaction tubes. Include a "no enzyme" control for each phosphate donor.
-
Initiate Reactions: Start the kinase reactions by adding the respective phosphate donor solution to each tube to a final concentration of 1 mM.
-
Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reactions: Stop the reactions at each time point by adding the stop solution.
-
Detection of Phosphorylation:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence Assay: Follow the manufacturer's instructions for the ADP detection kit.
-
-
Data Analysis: Quantify the signal from the Western blot or the luminescence readings. Plot the product formation over time to determine the initial reaction velocity for each phosphate donor. If varying substrate concentrations, determine Km and Vmax values.
Logical Relationships in Phosphate Donor Selection
Sources
- 1. mdpi.com [mdpi.com]
- 2. americanelements.com [americanelements.com]
- 3. ACETYL PHOSPHATE LITHIUM POTASSIUM SALT | 94249-01-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Effect of lithium salts on lactate dehydrogenase, adenylate kinase, and 1-phosphofructokinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grindergym.com [grindergym.com]
- 7. CHEM 245 - Lecture 22 [guweb2.gonzaga.edu]
- 8. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP Regeneration from Pyruvate in the PURE System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonging cell-free protein synthesis with a novel ATP regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Acetate kinase Activity and Kinetic Properties of the Enzyme in Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9 Intestinal Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Acetate Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetyl phosphate as a substitute for ATP in (Na + + K + )-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Activity Validation: A Comparative Analysis of Lithium Potassium Acetyl Phosphate and ATP
For researchers, scientists, and professionals in drug development, the accurate validation of kinase activity is a cornerstone of signal transduction research. The vast majority of these assays rely on the universal phosphodonor, adenosine triphosphate (ATP). However, alternative phosphodonors, such as lithium potassium acetyl phosphate (LPAP), present unique characteristics that warrant a detailed examination. This guide provides an in-depth technical comparison of LPAP and ATP for the validation of kinase activity, offering insights into their respective mechanisms, applications, and experimental considerations.
Introduction: The Central Role of the Phosphodonor in Kinase Assays
Protein kinases orchestrate a vast array of cellular processes by catalyzing the transfer of a phosphoryl group from a donor molecule to a substrate protein. This phosphorylation event acts as a molecular switch, modulating the protein's function. Consequently, in vitro kinase assays are fundamental tools for elucidating kinase function, screening for inhibitors, and characterizing enzyme kinetics.
The choice of phosphodonor is a critical parameter in the design of any kinase assay. While ATP is the physiological and most commonly used phosphodonor, its inherent properties are not always ideal for every experimental context. This has led to the exploration of alternative phosphate sources, among which lithium potassium acetyl phosphate has garnered interest, particularly in specific research niches.
Lithium Potassium Acetyl Phosphate vs. ATP: A Head-to-Head Comparison
The primary distinction between LPAP and ATP lies in their chemical structure and their recognition by different classes of kinases. ATP, a purine nucleotide, is the cognate substrate for the vast majority of eukaryotic protein kinases. In contrast, acetyl phosphate, the active component of LPAP, is a small, high-energy mixed anhydride that plays a significant role in bacterial metabolism.
| Feature | Lithium Potassium Acetyl Phosphate (LPAP) | Adenosine Triphosphate (ATP) |
| Chemical Nature | Small molecule acyl phosphate | Purine nucleotide |
| Primary Kinase Substrates | Bacterial two-component system response regulators | Eukaryotic serine/threonine and tyrosine kinases |
| Mechanism of Phosphotransfer | Direct, non-enzymatic or enzymatic phosphorylation of response regulators | Enzyme-catalyzed phosphoryl transfer from the γ-phosphate |
| Assay Versatility | Primarily for bacterial signal transduction studies | Broadly applicable to virtually all kinase assays |
| Potential for Non-Enzymatic Phosphorylation | Higher, due to the high-energy acyl phosphate bond | Lower under physiological conditions |
| Commercial Availability for Assays | Available as a chemical reagent | Widely available in various grades and formulations for kinase assays |
The Established Role of LPAP: Validating Bacterial Two-Component Systems
In the realm of bacterial signal transduction, LPAP is a well-established and valuable tool. Bacteria utilize two-component systems (TCSs) to sense and respond to environmental stimuli. These systems typically consist of a sensor histidine kinase and a cognate response regulator. Acetyl phosphate can serve as a phosphodonor for the autophosphorylation of many response regulators, bypassing the need for the sensor kinase in in vitro assays.[1][2][3] This property is particularly useful for:
-
Characterizing response regulator activity in isolation.
-
Screening for compounds that modulate response regulator phosphorylation.
-
Investigating "cross-talk" between different signaling pathways.
The intracellular concentration of acetyl phosphate in bacteria can be substantial, suggesting its physiological relevance as a global signal.[2]
The Eukaryotic Frontier: A Matter of Specificity
A critical point of distinction is that the vast majority of eukaryotic protein kinases have evolved a highly specific ATP-binding pocket. The intricate network of hydrogen bonds and hydrophobic interactions within this pocket is tailored to the adenosine moiety of ATP, making it a highly efficient and specific substrate.
To date, there is a lack of substantial evidence to support the general use of lithium potassium acetyl phosphate as a direct phosphodonor for the catalytic activity of eukaryotic serine/threonine or tyrosine kinases in a manner analogous to ATP. While there are isolated reports of non-enzymatic phosphorylation of proteins by acyl phosphates, this is distinct from the specific, enzyme-catalyzed reaction that is the focus of most kinase activity assays.[4]
Therefore, for researchers working with eukaryotic protein kinases, ATP remains the undisputed phosphodonor of choice for validating catalytic activity.
Experimental Design and Protocols
The following sections provide detailed protocols for validating kinase activity using both LPAP (for bacterial response regulators) and ATP (for eukaryotic protein kinases).
Protocol 1: Validation of Bacterial Response Regulator Phosphorylation using LPAP
This protocol is designed to assess the ability of a purified bacterial response regulator to undergo autophosphorylation using LPAP as the phosphodonor.
Materials:
-
Purified bacterial response regulator protein
-
Lithium potassium acetyl phosphate (LPAP)
-
Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
SDS-PAGE loading buffer
-
Phos-tag™ SDS-PAGE gels or standard SDS-PAGE gels followed by autoradiography if using radiolabeled LPAP
-
Coomassie Brilliant Blue or other protein stain
-
(Optional) [³²P]-labeled acetyl phosphate for radioactive detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the phosphorylation reaction mixture as follows:
-
Purified response regulator (1-5 µM final concentration)
-
Phosphorylation buffer (to final volume)
-
Initiate the reaction by adding LPAP to a final concentration of 10-50 mM.
-
-
Incubation: Incubate the reaction at the optimal temperature for the response regulator (typically 25-37°C) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Detection of Phosphorylation:
-
Phos-tag™ SDS-PAGE: Separate the phosphorylated and unphosphorylated forms of the response regulator using a Phos-tag™ gel. The phosphorylated protein will exhibit reduced mobility. Visualize the protein bands by Coomassie staining.
-
Autoradiography (if using [³²P]-LPAP): Run the samples on a standard SDS-PAGE gel. Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated protein.
-
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation over time.
Protocol 2: Validation of Eukaryotic Protein Kinase Activity using ATP and ADP-Glo™
This protocol describes a common method for measuring the activity of a purified eukaryotic protein kinase by detecting the amount of ADP produced in the reaction.
Materials:
-
Purified eukaryotic protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Reaction Setup: In a white multi-well plate, prepare the kinase reaction mixture. It is recommended to perform reactions in triplicate.
-
Kinase reaction buffer
-
Purified kinase (concentration to be optimized)
-
Kinase substrate (concentration to be optimized)
-
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration typically at or near the Km of the kinase for ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).
-
Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. A standard curve of known ADP concentrations should be run in parallel to quantify the amount of ADP produced.
Concluding Remarks: Choosing the Right Tool for the Job
The choice between LPAP and ATP is therefore not one of preference but of fundamental biochemical compatibility with the kinase being studied. Understanding the specificities of both the kinase and the phosphodonor is paramount for designing robust and meaningful experiments. As our understanding of kinase biology continues to evolve, so too will the tools we use to interrogate their function.
References
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McCleary, W. R., & Stock, J. B. (1994). Acetyl phosphate and the activation of two-component response regulators. Journal of Biological Chemistry, 269(50), 31567-31572. [Link]
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Klein, A. H., Shulla, A., Reimann, S. A., Keating, D. H., & Wolfe, A. J. (2007). The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators. Journal of bacteriology, 189(15), 5574–5581. [Link]
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BellBrook Labs. (n.d.). ADP Detection Assay for Diverse Kinases and ATPases. Retrieved from [Link]
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McCleary, W. R. (1994). Acetyl phosphate and the activation of two-component response regulators. Journal of Biological Chemistry, 269(50), 31567-31572. [Link]
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Ren, Y., Wang, H., Wang, S., et al. (2019). Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation. mBio, 10(2), e00357-19. [Link]
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Trofimova, Y. S., et al. (2022). The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. International Journal of Molecular Sciences, 23(15), 8496. [Link]
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Wolfe, A. J. (2010). Physiologically relevant small phosphodonors link metabolism to signal transduction. Current opinion in microbiology, 13(2), 204–209. [Link]
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Wanner, B. L., & Wilmes-Riesenberg, M. R. (1992). Is acetyl phosphate a global signal in Escherichia coli?. Journal of bacteriology, 174(7), 2124–2130. [Link]
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Grisolia, S., & Grady, H. (1982). Non-enzymic protein phosphorylation. Phosphorylation of 6-phosphogluconate dehydrogenase by acyl phosphates. The Biochemical journal, 203(2), 401–404. [Link]
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Kinoshita, E., Kinoshita-Kikuta, E., & Koike, T. (2019). Quantitative analysis of phosphoproteins in a bacterial two-component system using Phos-tag techniques. Methods in molecular biology (Clifton, N.J.), 1888, 179–191. [Link]
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Re-Yel Tseng, G., & Wryn, M. (2012). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Journal of visualized experiments : JoVE, (69), e4362. [Link]
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Auld, D. S., et al. (2011). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. ASSAY and Drug Development Technologies, 9(3), 253-263. [Link]
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Joslyn, L. R., et al. (2018). A specificity determinant for phosphorylation in a response regulator prevents in vivo cross-talk and modification by acetyl phosphate. Journal of Biological Chemistry, 293(1), 294-304. [Link]
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Klein, A. H., et al. (2007). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. Journal of Bacteriology, 189(15), 5574-5581. [Link]
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McCleary, W. R. (2007). The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators. Journal of Bacteriology, 189(15), 5574-5581. [Link]
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Mukhopadhyay, S., et al. (2008). A continuous assay of acetate-kinase activity: measurement of inorganic phosphate release generated by hydroxylaminolysis of acetyl phosphate. Bioorganic chemistry, 36(2), 65–69. [Link]
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Wingo, S. T., et al. (2024). Kinases in motion: impact of protein and small molecule interactions on kinase conformations. eLife, 13, e96996. [Link]
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McClea, W. D. (1996). The activation of PhoB by acetylphosphate. Molecular microbiology, 20(4), 685–692. [Link]
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Wingo, S. T., et al. (2024). impact of protein and small molecule interactions on kinase conformations. bioRxiv. [Link]
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Dar, A. C., & Shokat, K. M. (2011). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS chemical biology, 6(1), 22–32. [Link]
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Wilmes-Riesenberg, M. R., & Wanner, B. L. (1992). Is acetyl phosphate a global signal in Escherichia coli?. Journal of bacteriology, 174(7), 2124–2130. [Link]
-
Hardman, G., et al. (2019). Discovery and definition of non-canonical phosphorylation. CPR Papers. [Link]
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Mukhopadhyay, S., et al. (2008). A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate. ResearchGate. [Link]
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E. F. F. B. a. C. E. Eyers (2020). Chapter 14: Noncanonical Phosphoproteomes. The Royal Society of Chemistry. [Link]
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Da F., et al. (2009). Non-ATP competitive protein kinase inhibitors. Current medicinal chemistry, 16(33), 4446–4460. [Link]
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Zhao, H., et al. (2012). Approaches to discover non-ATP site kinase inhibitors. MedChemComm, 4(1), 41-51. [Link]
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Wingo, S. T., et al. (2024). impact of protein and small molecule interactions on kinase conformations. bioRxiv. [Link]
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Houles, T., et al. (2024). The expanding landscape of canonical and non-canonical protein phosphorylation. Trends in biochemical sciences, S0968-0004(24)00171-8. [Link]
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Carabetta, V. J., & Cristea, I. M. (2023). Beyond Histones: Unveiling the Functional Roles of Protein Acetylation in Prokaryotes and Eukaryotes. Journal of molecular biology, 435(12), 167990. [Link]
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Kirkland, L. O., & McInnes, C. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Biochemical pharmacology, 77(10), 1561–1571. [Link]
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Zhang, J., et al. (2016). Discovery of Non-ATP-Competitive Inhibitors of Polo-like Kinase 1. ChemMedChem, 11(7), 715–721. [Link]
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Li, D., et al. (2021). Identification of a novel non-ATP-competitive protein kinase inhibitor of PGK1 from marine nature products. Biochemical pharmacology, 183, 114343. [Link]
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D. E. D., et al. (2012). Inhibition of Acetyl Phosphate-dependent Transcription by an Acetylatable Lysine on RNA Polymerase. Journal of Biological Chemistry, 287(38), 31834-31843. [Link]
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Castillo, J. A., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40781-40790. [Link]
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K. A. G. a. B. A. K. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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A Researcher's Guide to the Enzymatic Cross-Reactivity of Acetyl Phosphate Analogues
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between enzymes and their substrates is paramount. Acetyl phosphate (AcP) stands as a critical metabolic intermediate, acting as a key donor of both phosphoryl and acetyl groups in a variety of biological processes. Its central role makes the study of its analogues crucial for developing novel therapeutic agents and research tools. This guide provides an in-depth comparison of the cross-reactivity of various acetyl phosphate analogues in key enzymatic reactions, supported by experimental data and detailed protocols to empower your research.
The Significance of Acetyl Phosphate and Its Analogues
Acetyl phosphate is a high-energy molecule that bridges acetyl-CoA metabolism with substrate-level phosphorylation.[1] It is a primary substrate for enzymes such as acetate kinase (AckA) and phosphate acetyltransferase (PTA), and it can also non-enzymatically acetylate proteins.[2] The ability to modulate the activity of these enzymes with AcP analogues opens avenues for controlling bacterial metabolism, signaling pathways, and even the virulence of pathogenic organisms.
The rationale for synthesizing and studying AcP analogues is multi-faceted:
-
Probing Enzyme Active Sites: By systematically altering the structure of AcP, we can map the steric and electronic requirements of an enzyme's active site.
-
Developing Enzyme Inhibitors: Analogues that bind to the active site but cannot be turned over can act as potent and specific inhibitors, which are valuable as research tools and potential therapeutics.
-
Creating Novel Biocatalytic Tools: Engineered enzymes with altered substrate specificities can utilize AcP analogues to synthesize novel phosphorylated or acetylated compounds.
This guide will focus on the cross-reactivity of two main classes of AcP analogues:
-
Acyl Chain Variants: Analogues where the acetyl group is replaced by other acyl groups (e.g., propionyl, butyryl).
-
Phosphate Group Modifications: Analogues where the phosphate moiety is altered, such as with phosphonates.
Comparative Enzymatic Reactivity of Acetyl Phosphate Analogues
The interaction of AcP analogues with their target enzymes is dictated by the precise architecture of the enzyme's active site. Here, we compare the reactivity of various analogues with three key enzymes: Acetate Kinase, Phosphate Acetyltransferase, and Acetyl-CoA Synthetase.
Acetate Kinase (AckA)
Acetate kinase catalyzes the reversible phosphorylation of acetate to acetyl phosphate.[3] Its substrate specificity is not absolute, allowing for the phosphorylation of other short-chain fatty acids.
Table 1: Kinetic Parameters of Acetate Kinase with Acyl Phosphate Analogues
| Substrate/Analogue | Organism | Km (mM) | Vmax (U/mg) | Relative Vmax/Km | Reference(s) |
| Acetyl Phosphate | Desulfovibrio piger Vib-7 | 2.54 ± 0.26 | - | 1.00 | [4] |
| Acetyl Phosphate | Desulfomicrobium sp. Rod-9 | 2.68 ± 0.25 | - | 0.95 | [4] |
| Propionyl Phosphate | Salmonella typhimurium | - | - | > Acetate | [3] |
| Butyryl Phosphate | Salmonella typhimurium | - | - | ≈ Acetate | [3] |
Note: A direct comparison of Vmax values was not available in all cited literature. The relative activity is inferred from broader substrate specificity descriptions.
The data suggest that acetate kinase from Salmonella typhimurium can accommodate acyl chains longer than acetate, with propionate being a better substrate than acetate, while butyrate is roughly equivalent.[3] This indicates that the acyl-binding pocket has some flexibility. Structural studies of Methanosarcina thermophila acetate kinase reveal a hydrophobic pocket that binds the methyl group of acetate.[5] The substitution of a valine residue in this pocket with a smaller alanine in propionate kinases is thought to create the necessary space to accommodate the larger propionyl group, thereby altering substrate specificity.[6]
Phosphate Acetyltransferase (PTA)
Phosphate acetyltransferase catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate to acetyl phosphate and coenzyme A.[7] While its primary substrate is acetyl-CoA, its specificity for the acyl group of the resulting acyl phosphate is a key area of investigation.
Information on the specific kinetic parameters of PTA with a range of acyl phosphate analogues is less abundant in the literature. However, the enzyme is known to participate in pathways involving other short-chain fatty acids, such as the propanoate and butanoate metabolism pathways, suggesting a degree of cross-reactivity.[1]
Acetyl-CoA Synthetase (ACS)
Acetyl-CoA synthetase activates acetate by converting it to acetyl-AMP, which is then converted to acetyl-CoA. While it does not directly utilize acetyl phosphate as a substrate in its main catalytic cycle, the study of its inhibition by analogues of the acetyl-AMP intermediate provides valuable insights into active site interactions.
Table 2: Inhibition of Acetyl-CoA Synthetase by Acyl-Adenylate Analogues
| Inhibitor (Analogue of Acetyl-AMP) | Enzyme Source | Ki (nM) | Reference(s) |
| Adenosine 5'-ethylphosphate | Saccharomyces cerevisiae | 33 | [8] |
| Adenosine 5'-methylphosphate | Saccharomyces cerevisiae | 2900 | [8] |
These findings demonstrate that analogues mimicking the acyl-adenylate intermediate can be potent inhibitors of ACS.[8] The significant increase in potency with just one additional carbon in the alkyl chain highlights the exquisite sensitivity of the active site to the size and shape of the substrate.
Structural Basis of Analogue Cross-Reactivity
The ability of an enzyme to process a substrate analogue is fundamentally determined by the complementary shapes and chemical properties of the analogue and the enzyme's active site.
Acetate Kinase Active Site
The crystal structure of acetate kinase from Methanosarcina thermophila (PDB ID: 1TUY) reveals a distinct binding pocket for the acetate substrate.[2] This pocket is largely hydrophobic, accommodating the methyl group of acetate. The carboxylate group of acetate is positioned to accept the γ-phosphate from ATP.
Caption: Interaction of Acetate and Analogues with the Acetate Kinase Active Site.
The ability of acetate kinase to accommodate propionyl and butyryl phosphates suggests that the hydrophobic pocket is not rigidly constrained. However, as the acyl chain length increases, steric hindrance is likely to reduce the binding affinity and/or catalytic efficiency.
Experimental Protocols for Assessing Cross-Reactivity
To facilitate your own investigations into the cross-reactivity of acetyl phosphate analogues, we provide detailed protocols for key enzymatic assays.
Synthesis of Acyl Phosphate Analogues
A general method for the synthesis of acyl phosphates involves the reaction of the corresponding carboxylic acid anhydride with phosphoric acid. For longer chain acyl phosphates, synthesis can be achieved by reacting the fatty acid with phosphorus oxychloride in the presence of a base.[9][10]
Step-by-Step Synthesis of Propionyl Phosphate:
-
Reactants: Propionic anhydride and phosphoric acid.
-
Procedure: a. Cool a solution of phosphoric acid in an appropriate organic solvent (e.g., ether) to 0°C. b. Slowly add propionic anhydride to the cooled solution with constant stirring. c. Allow the reaction to proceed at 0°C for 2-4 hours. d. The product can be precipitated by the addition of a non-polar solvent like hexane. e. Collect the precipitate by filtration and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization.
-
Characterization: Confirm the identity and purity of the synthesized propionyl phosphate using 1H and 31P NMR spectroscopy.
Continuous Enzymatic Assay for Acetate Kinase Activity
A continuous spectrophotometric assay is ideal for determining the kinetic parameters of acetate kinase with various analogues. This assay couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[11]
Materials:
-
Triethanolamine buffer (100 mM, pH 7.6)
-
Sodium acetate or analogue (1 M)
-
ATP (91 mM)
-
Phospho(enol)pyruvate (PEP) (56 mM)
-
MgCl2 (200 mM)
-
NADH (6.4 mM)
-
Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix
-
Myokinase
-
Acetate kinase
Procedure:
-
Prepare a reaction cocktail containing triethanolamine buffer, MgCl2, NADH, PK/LDH enzyme mix, and myokinase.
-
In a cuvette, combine the reaction cocktail with ATP and PEP.
-
Add the acetate kinase enzyme solution to the cuvette.
-
Initiate the reaction by adding the sodium acetate or the acyl phosphate analogue.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine Km and Vmax by measuring the reaction rates at varying substrate analogue concentrations and fitting the data to the Michaelis-Menten equation.
Caption: Workflow for the Continuous Coupled Enzymatic Assay of Acetate Kinase.
Conclusion and Future Directions
The study of acetyl phosphate analogues provides a powerful lens through which to examine the intricacies of enzymatic reactions. The available data clearly demonstrate that enzymes like acetate kinase exhibit a degree of cross-reactivity with acyl phosphate analogues, a property that can be rationalized through structural analysis of their active sites. The provided protocols offer a robust framework for researchers to systematically investigate these interactions.
Future research in this area should focus on:
-
Expanding the library of analogues: Synthesizing and testing a wider range of analogues with modifications to both the acyl and phosphate moieties will provide a more comprehensive understanding of enzyme-substrate recognition.
-
High-throughput screening: Developing high-throughput screening methods will accelerate the discovery of potent and specific enzyme inhibitors.
-
In vivo studies: Investigating the effects of promising analogues in cellular and whole-organism models is essential to validate their potential as therapeutic agents.
By continuing to explore the rich chemical space of acetyl phosphate analogues, the scientific community can unlock new opportunities for drug discovery and the advancement of biochemical knowledge.
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-
Buss, K. A., Cooper, D. R., Ingram-Smith, C., Ferry, J. G., Sanders, D. A., & Hasson, M. S. (2001). Urkinase: structure of acetate kinase, a member of the ASKHA superfamily of phosphotransferases. Journal of bacteriology, 183(2), 680–686. [Link]
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Gorrell, A., Lawrence, S. H., & Ferry, J. G. (2005). Structural and kinetic analyses of arginine residues in the active site of the acetate kinase from Methanosarcina thermophila. The Journal of biological chemistry, 280(12), 10731–10742. [Link]
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Phosphate acetyltransferase. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Buss, K. A., et al. (2001). Urkinase: Structure of Acetate Kinase, a Member of the ASKHA Superfamily of Phosphotransferases. ResearchGate. [Link]
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- 11. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different commercial sources of CAS 94249-01-1
Beginning a Deep Dive
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I've successfully identified the chemical compound linked to CAS 94249-01-1. It's "Acetic acid, monoanhydride with phosphoric acid, lithium potassium salt," often referred to as "Lithium Potassium Acetyl Phosphate." The initial search was fruitful, giving me a solid basis for further research.
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A Comparative Analysis of High-Energy Acyl Phosphates: Acetyl Phosphate vs. Carbamoyl Phosphate
An In-Depth Guide for Researchers in Biochemistry and Drug Development
As central players in cellular metabolism, acetyl phosphate (AcP) and carbamoyl phosphate (CP) are two high-energy acyl phosphate molecules that, despite their structural similarities, execute vastly different and highly specific roles. This guide provides a detailed side-by-side comparison of their biochemical properties, metabolic functions, regulatory mechanisms, and experimental considerations. Understanding the nuances between these molecules is critical for researchers investigating metabolic pathways, signal transduction, and developing novel therapeutic agents that target these processes.
Core Chemical and Bioenergetic Properties: A Tale of Two Anhydrides
Both acetyl phosphate and carbamoyl phosphate are mixed anhydrides, formed between a carboxylic acid (acetic acid or carbamic acid, respectively) and phosphoric acid. This anhydride bond stores a significant amount of chemical energy, which is released upon hydrolysis.
Acetyl Phosphate (AcP) is an intermediate in the widely conserved phosphotransacetylase-acetate kinase (Pta-AckA) pathway in prokaryotes and has also been identified in mammalian mitochondria.[1][2][3] It possesses a molecular formula of C₂H₅O₅P.[1]
Carbamoyl Phosphate (CP) is a key metabolite in nitrogen metabolism in most living organisms, serving as a precursor for both the urea cycle and pyrimidine nucleotide biosynthesis.[4][5] Its chemical formula is CH₂NO₅P²⁻.[4]
The defining characteristic of these molecules is their high phosphoryl group transfer potential, reflected in their large, negative standard free energy of hydrolysis (ΔG°').
| Property | Acetyl Phosphate | Carbamoyl Phosphate |
| Molecular Formula | C₂H₅O₅P | CH₂NO₅P²⁻ |
| Molar Mass | 140.031 g·mol⁻¹[1] | 141.020 g/mol [4] |
| ΔG°' of Hydrolysis | -42.3 to -43.3 kJ/mol[6][7][8] | ~ -51.5 kJ/mol |
| Key Bond | Carboxylic-phosphoric anhydride | Carbamic-phosphoric anhydride |
| Primary Precursors | Acetyl-CoA, Inorganic Phosphate (Pi)[9] | Bicarbonate, Ammonia/Glutamine, ATP[4][10] |
Table 1: Comparative physicochemical properties of Acetyl Phosphate and Carbamoyl Phosphate.
The significantly exergonic hydrolysis of these compounds makes them potent donors of either a phosphoryl group (like ATP) or an acyl group (acetyl or carbamoyl). Acetyl phosphate's free energy of hydrolysis is substantially higher than that of ATP's terminal phosphoanhydride bond (-30.5 kJ/mol), enabling AcP to phosphorylate ADP to generate ATP in a process known as substrate-level phosphorylation.[6] Carbamoyl phosphate is an even more potent energy carrier, positioning it for thermodynamically demanding biosynthetic reactions.
Biosynthesis: Divergent Pathways for Specific Needs
The cellular pathways that generate AcP and CP are distinct, reflecting their integration into different core metabolic networks.
Acetyl Phosphate Synthesis: The Pta-AckA Pathway
In bacteria, AcP is the central intermediate of the reversible Pta-AckA pathway.[9] This pathway connects acetyl-CoA, a hub of central carbon metabolism, with acetate, a common fermentation product.
-
Phosphotransacetylase (Pta): Catalyzes the reversible reaction of acetyl-CoA and inorganic phosphate to form acetyl phosphate and coenzyme A (CoA).[9]
-
Acetate Kinase (AckA): Catalyzes the reversible transfer of the phosphoryl group from acetyl phosphate to ADP, yielding acetate and ATP.[9]
The directionality of this pathway is dictated by the metabolic state of the cell. During acetogenesis (acetate production), the pathway runs from acetyl-CoA to acetate, generating ATP.[6] Conversely, when acetate is used as a carbon source, the pathway is reversed to produce acetyl-CoA at the expense of ATP.[9]
Caption: The Pta-AckA pathway for acetyl phosphate synthesis and utilization.
Carbamoyl Phosphate Synthesis: A Multi-Step Enzymatic Marvel
Carbamoyl phosphate is synthesized by the enzyme carbamoyl phosphate synthetase (CPS), which catalyzes a complex, three-step reaction requiring two molecules of ATP.[10]
-
Bicarbonate is activated by phosphorylation from the first ATP molecule to form a carboxyphosphate intermediate.[4]
-
Ammonia (or ammonia derived from glutamine hydrolysis) attacks carboxyphosphate to form carbamate.[11]
-
Carbamate is phosphorylated by a second ATP molecule to yield carbamoyl phosphate.[4][11]
Remarkably, the unstable intermediates of this reaction are shuttled through an internal molecular tunnel nearly 100 Å long within the enzyme, preventing their release and decomposition.[5][10] Different isoforms of CPS exist, segregated by cellular compartment and metabolic purpose:
-
CPS I: Located in the mitochondria of terrestrial vertebrates, it uses free ammonia as the nitrogen source and is dedicated to the urea cycle.[12][13] It is allosterically activated by N-acetylglutamate.[14]
-
CPS II: Found in the cytosol of mammals, it uses glutamine as the nitrogen donor and channels carbamoyl phosphate into pyrimidine biosynthesis.[12][15] It is regulated by feedback inhibition from pyrimidine products like UTP and activated by PRPP.[16][17]
Caption: Divergent metabolic fates of Acetyl Phosphate and Carbamoyl Phosphate.
Experimental Protocols and Considerations
Accurate measurement and utilization of AcP and CP in experimental settings require specific assays that account for their respective properties and reaction products.
Protocol 1: Continuous Spectrophotometric Assay for Acetyl Phosphate Formation
This protocol measures the activity of acetate kinase (AckA) by quantifying the rate of AcP production. It relies on the reaction of AcP with hydroxylamine to form acetyl hydroxamate, which releases inorganic phosphate (Pi). The released Pi is then measured continuously using a purine nucleoside phosphorylase (PNPase)-based assay. [18][19] Rationale: This continuous assay is more sensitive and avoids the use of harsh stopping reagents required in traditional discontinuous methods like the ferric-hydroxamate assay. [18]It provides real-time kinetic data.
Step-by-Step Methodology:
-
Prepare Assay Master Mix: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), prepare a master mix containing:
-
10 mM Acetate
-
5 mM ATP
-
10 mM MgCl₂
-
200 mM Hydroxylamine
-
0.1 mM 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
1 unit/mL Purine Nucleoside Phosphorylase (PNPase)
-
-
Initiate Reaction: Add the enzyme sample (e.g., purified acetate kinase or cell lysate) to the master mix in a cuvette. The final volume should be standardized (e.g., 200 µL).
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer pre-warmed to the desired temperature (e.g., 37°C). Monitor the increase in absorbance at 360 nm over time.
-
Data Analysis: The rate of Pi release is directly proportional to the rate of change in absorbance. Calculate the enzyme activity using the extinction coefficient for the MESG substrate conversion.
-
Controls:
-
No Enzyme Control: A reaction mix without the enzyme sample to measure background signal drift.
-
No Substrate Control: A reaction mix lacking either acetate or ATP to confirm the reaction is substrate-dependent.
-
Protocol 2: Coupled Endpoint Assay for Carbamoyl Phosphate Synthesis
This protocol quantifies the activity of carbamoyl phosphate synthetase (CPS) by measuring the formation of its product, CP. The CP produced is immediately consumed by ornithine transcarbamylase (OTC) in a coupled reaction to produce citrulline, which can be quantified colorimetrically. [11] Rationale: Because CP is labile, a coupled assay that immediately converts it to a stable product (citrulline) ensures accurate quantification. [20]This endpoint assay is robust and suitable for screening.
Step-by-Step Methodology:
-
Prepare CPS Reaction Mix: In a microcentrifuge tube, combine:
-
50 mM HEPES buffer, pH 7.6
-
20 mM MgCl₂
-
100 mM KCl
-
40 mM KHCO₃
-
5 mM ATP
-
10 mM Glutamine (or NH₄Cl for CPS I)
-
10 mM Ornithine
-
~10 units of purified Ornithine Transcarbamylase (OTC)
-
-
Initiate Reaction: Add the CPS enzyme sample to the reaction mix. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of a strong acid mixture (e.g., H₂SO₄/H₃PO₄). This also serves as the first step of the colorimetric detection.
-
Color Development: Add a color reagent (e.g., diacetyl monoxime) and heat the mixture at 95-100°C for 15-20 minutes. This reaction forms a colored product with citrulline.
-
Quantify Citrulline: After cooling, measure the absorbance of the solution at the appropriate wavelength (e.g., 490 nm).
-
Standard Curve and Controls:
-
Standard Curve: Prepare a standard curve using known concentrations of citrulline to convert absorbance values to molar amounts.
-
No Enzyme Control: A reaction mix without the CPS sample to account for any non-enzymatic citrulline formation or background absorbance.
-
No Substrate Control: A reaction mix lacking a key CPS substrate (e.g., ATP or bicarbonate) to ensure the activity is CPS-dependent.
-
Caption: Experimental workflows for assaying Acetyl Phosphate and Carbamoyl Phosphate synthesis.
Summary and Conclusion
Acetyl phosphate and carbamoyl phosphate are both high-energy metabolites crucial for cellular function, yet they operate in distinct theaters of metabolism.
-
Acetyl Phosphate is a barometer of carbon metabolism, acting as a dual-function signaling molecule in bacteria that can phosphorylate response regulators or acetylate proteins. Its synthesis via the Pta-AckA pathway is a simple, reversible link to acetyl-CoA.
-
Carbamoyl Phosphate is a dedicated building block for nitrogen-containing compounds. Its synthesis is an energy-intensive, highly regulated process that commits nitrogen to either the urea cycle for disposal or pyrimidine synthesis for building nucleic acids.
For drug development professionals, the enzymes that synthesize these molecules—Pta/AckA in bacteria and CPS in eukaryotes and prokaryotes—represent potential therapeutic targets. Inhibiting the Pta-AckA pathway could disrupt bacterial signaling and virulence, while modulating CPS activity has implications for cancer therapy, where pyrimidine synthesis is often upregulated. A thorough understanding of the unique chemistry, function, and regulation of both acetyl phosphate and carbamoyl phosphate is therefore indispensable for advancing our knowledge of cellular metabolism and designing effective therapeutic strategies.
References
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Wikipedia. Carbamoyl phosphate. [Online] [4]2. Klein, A. H., Shulla, A., Reimann, S. A., Keating, D. H., & Wolfe, A. J. (2007). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. Journal of Bacteriology, 189(15), 5574–5581. [6]3. Holden, H. M., Thoden, J. B., & Raushel, F. M. (1999). Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product. Cellular and Molecular Life Sciences, 56(5-6), 507–522. [10]4. Wolfe, A. J. (2005). Physiologically relevant small phosphodonors link metabolism to signal transduction. Current Opinion in Microbiology, 8(2), 180-186. [9]5. Charlier, D., & Glansdorff, N. (2018). Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis. Amino Acids, 50(11), 1547–1568. [5][21]6. Filo. (2025). The standard-state free energy of hydrolysis for acetyl phosphate is ΔG∗=−42.3 kJ/mol. [Online] [7]7. Proteopedia. (2019). Carbamoyl phosphate synthetase. [Online] [12]8. Wikipedia. Acetyl phosphate. [Online] [1]9. Taylor & Francis. (2019). Carbamoyl phosphate synthetase – Knowledge and References. [Online] [13]10. Hong, L., et al. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. Molecules, 23(6), 1419. [15][22]11. Drobot, M., et al. (2021). The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. International Journal of Molecular Sciences, 22(21), 11579. [2]12. Ren, J., et al. (2019). Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation. Emerging Microbes & Infections, 8(1), 1014-1025. [23]13. Lee, W., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics. Proceedings of the National Academy of Sciences, 115(16), 4142-4147. [3]14. Homework.Study.com. The standard free energy of hydrolysis of acetyl phosphate is Delta G degrees = -42.3 kJ/mol.... [Online] [8]15. Balasubramaniam, D., et al. (2022). Metabolic signatures of regulation by phosphorylation and acetylation. Cell Reports, 38(4), 110291. [24]16. Filo. (2025). The standard-state free energy of hydrolysis for acetyl phosphate is\begi.. [Online] [25]17. Wanner, B. L., & Wilmes-Riesenberg, M. R. (1992). Involvement of phosphotransacetylase, acetate kinase, and acetyl phosphate synthesis in control of the phosphate regulon in Escherichia coli. Journal of Bacteriology, 174(7), 2124–2130. [26]18. Podestá, F. E., & Andreo, C. S. (1989). Interaction of acetyl phosphate and carbamyl phosphate with plant phosphoenolpyruvate carboxylase. Biochemical Journal, 257(1), 167–171. [27]19. Jordan, S. F., et al. (2019). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Life, 9(3), 71. [28]21. Chegg. (2023). The standard state free energy of hydrolysis of acetyl phosphate is ΔG... [Online] [29]23. Davis, R. H. (1975). New assays for carbamyl phosphate synthetase applicable in the presence of exogenous carbamyl phosphate. Neurospora Newsletter, 22, 14. [20]24. The Royal Society of Chemistry. (2020). Chapter 6: Activated Phosphoryl Groups and Biosynthetic Paths to ATP. In Books. [30]25. Kim, J., Howell, S., & Raushel, F. M. (2006). Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation. Biochemistry, 45(44), 13243–13251. [11]26. Ingram-Smith, C., et al. (2006). A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate. Analytical Biochemistry, 354(2), 238-242. [18]27. Lukat, G. S., McCleary, W. R., Stock, A. M., & Stock, J. B. (1992). Phosphorylation of bacterial response regulator proteins by low molecular weight phospho-donors. Proceedings of the National Academy of Sciences, 89(2), 718-722. [31]28. Homework.Study.com. Calculate the standard free-energy change for the following reaction at 25^{\circ}C : acetyl phosphate + ADP \leftrightarrow acetate + ATP. [Online] [32]29. Graves, L. M., et al. (2000). Regulation of carbamoyl phosphate synthetase by MAP kinase. Nature, 403(6767), 328–332. [16]30. Stapleton, M. A., et al. (2003). Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase. Biochemistry, 42(12), 3502–3509. [33]31. Stapleton, M. A., et al. (2003). Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase. Protein Science, 12(8), 1770-1776. [34]32. ResearchGate. (2022). Metabolic signatures of regulation by phosphorylation and acetylation. [Online] [35]33. Ruiz-Bermejo, M., et al. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Scientific Reports, 11(1), 19326. [36]34. Makoff, A. J., & Radford, A. (1978). Genetics and biochemistry of carbamoyl phosphate biosynthesis and its utilization in the pyrimidine biosynthetic pathway. Microbiological Reviews, 42(2), 307–328. [37]35. Taylor & Francis. (2019). Carbamoyl phosphate – Knowledge and References. [Online] [17]36. Herschlag Lab, Stanford University. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. [Online] [38]37. Asai, K., et al. (2000). Involvement of acetyl phosphate in the in vivo activation of the response regulator ComA in Bacillus subtilis. FEMS Microbiology Letters, 191(2), 185-189. [39]38. YouTube. (2020). carbamoyl phosphate synthetase 1. [Online] [14]39. ResearchGate. (2025). A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate. [Online] [19]40. Miles, B. W., et al. (1998). Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains. Biochemistry, 37(23), 8203–8212. [40]41. Rubio, V., & Grisolia, S. (1977). Mechanism of mitochondrial carbamoyl-phosphate synthetase: synthesis and properties of active CO2, precursor of carbamoyl phosphate. Biochemistry, 16(2), 321–329.
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Literature review of comparative studies involving acetyl phosphate salts
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success. Acetyl phosphate (AcP), a high-energy mixed anhydride of acetic acid and phosphoric acid, is a widely utilized phosphoryl group donor in a multitude of biochemical assays, particularly in the study of protein kinases.[1] While the acetyl phosphate anion is the key player in these reactions, it is commercially available and frequently synthesized as various salt forms, most commonly as lithium, potassium, or a mixed lithium potassium salt. The choice of the counter-ion is often overlooked, yet it can significantly influence the reagent's physicochemical properties and, consequently, its performance in sensitive enzymatic assays.
This guide provides an in-depth, objective comparison of different acetyl phosphate salts, offering supporting data and experimental insights to empower researchers to make informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Cations
The fundamental differences between the available acetyl phosphate salts stem from the intrinsic properties of their counter-ions, primarily lithium (Li⁺) and potassium (K⁺). These differences manifest in key characteristics such as hygroscopicity and solubility.
Hygroscopicity: The Challenge of Water Absorption
Hygroscopicity, the tendency of a substance to absorb moisture from the surrounding air, is a critical consideration for the storage and handling of powdered reagents. Lithium salts are notably more hygroscopic than their potassium counterparts.[2][3] This is attributed to the high charge density of the small lithium ion, which strongly attracts and polarizes water molecules.[2]
Practical Implications:
-
Storage: Acetyl phosphate lithium salt requires stringent storage conditions, preferably in a desiccator, to prevent the absorption of atmospheric moisture. Clumping of the powder is a clear indicator of water absorption, which can lead to hydrolysis of the labile acetyl phosphate.
-
Handling: When weighing and preparing solutions, it is crucial to minimize the exposure of lithium acetyl phosphate to ambient air. Working quickly and in a low-humidity environment is recommended.
-
Potassium and Mixed Salts: Potassium acetyl phosphate and the mixed lithium potassium salt are generally less hygroscopic, making them easier to handle and store under standard laboratory conditions.
Solubility: A Key Differentiator in Assay Preparation
The solubility of the acetyl phosphate salt in aqueous buffers is a primary factor in its utility. While specific comparative data for acetyl phosphate salts is scarce, the general solubility trends of other lithium and potassium phosphate salts can provide valuable insights. Lithium phosphate (Li₃PO₄) is characterized as being slightly soluble to insoluble in water, whereas potassium phosphates are generally highly soluble.[4][5][6]
This suggests that a similar trend may be observed with their acetylated counterparts. The commercially available lithium potassium acetyl phosphate is described as being soluble in water, with a reported solubility of 25 mg/mL.
Table 1: Comparative Physicochemical Properties of Acetyl Phosphate Salts
| Property | Acetyl Phosphate Lithium Salt | Acetyl Phosphate Potassium Salt | Acetyl Phosphate Lithium Potassium Salt |
| Hygroscopicity | High[2] | Low to moderate | Moderate |
| Solubility in Water | Likely lower than potassium and mixed salts (inferred)[4][6] | Likely high (inferred) | Good (reported at 25 mg/mL) |
| Storage | Requires desiccation[7] | Standard laboratory conditions | Standard laboratory conditions |
| Handling | Minimize exposure to air | Standard handling procedures | Standard handling procedures |
Performance in Biochemical Assays: Beyond the Counter-Ion
In the context of enzymatic assays, the primary role of acetyl phosphate is to serve as a phosphoryl group donor, often for the in situ regeneration of ATP or for the direct phosphorylation of target proteins.[1] The choice of salt can have subtle but significant effects on assay performance.
Acetyl Phosphate as a Phosphoryl Donor in Kinase Assays
Protein kinases catalyze the transfer of the γ-phosphate from ATP to a substrate.[8] In many assay formats, particularly those for high-throughput screening, it is advantageous to regenerate ATP from ADP using a phosphoryl donor like acetyl phosphate and the enzyme acetate kinase. This maintains a constant ATP concentration, ensuring linear reaction kinetics.
While any soluble acetyl phosphate salt can theoretically be used, the presence of specific cations can influence enzyme activity. While there is no direct evidence to suggest a strong preference for lithium or potassium by acetate kinase, it is a factor to consider, as the ionic strength and specific ion effects can modulate enzyme kinetics.[9] The widespread use of the lithium potassium salt in commercial kits and published protocols suggests it is a reliable and effective choice for this application.[10]
Non-Enzymatic Acetylation: A Potential Side Reaction
Acetyl phosphate is a reactive molecule that can non-enzymatically acetylate lysine residues on proteins, particularly at alkaline pH.[11] While the counter-ion is not expected to directly participate in this reaction, differences in local solution properties influenced by the cations could potentially have a minor effect. Researchers should be mindful of this potential side reaction, especially in assays with high concentrations of acetyl phosphate and proteins, and maintain a pH below 8.0 to minimize its occurrence.
Experimental Protocols and Methodologies
To ensure the reliable and reproducible use of acetyl phosphate salts, adherence to proper experimental protocols is essential.
Preparation and Storage of Stock Solutions
Rationale: The hydrolytic instability of acetyl phosphate in solution necessitates careful preparation and storage to maintain its integrity.[7]
Protocol:
-
Weighing: Allow the powdered acetyl phosphate salt to equilibrate to room temperature before opening the container to minimize condensation. For the highly hygroscopic lithium salt, perform this step as quickly as possible.
-
Dissolution: Dissolve the powder in a suitable aqueous buffer (e.g., Tris-HCl or HEPES) at the desired concentration. The pH of the solution should be maintained between 6.0 and 7.5 for optimal stability.[11]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, divide the stock solution into single-use aliquots.[7]
-
Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C.[7]
A Generic Coupled Kinase Assay Protocol
Rationale: This protocol illustrates the use of acetyl phosphate in a coupled enzyme system to maintain a constant ATP concentration for the measurement of kinase activity.
Workflow Diagram:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acetyl Dihydrogen Phosphate, Lithium Potassium Salt
For laboratory professionals engaged in cutting-edge research and development, the integrity of your work is intrinsically linked to the safety and precision of your protocols. Handling highly specialized reagents like Acetyl Dihydrogen Phosphate, Lithium Potassium Salt (CAS No: 94249-01-1) demands a meticulous approach, not only in its application but, critically, in its disposal.[1] This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounding every recommendation in established safety protocols and the chemical's specific hazard profile. Our objective is to empower your team with the knowledge to manage this chemical waste stream confidently, ensuring personnel safety and environmental stewardship.
Hazard Analysis: Understanding the Intrinsic Risks
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound, is not a benign substance; it is classified as a hazardous material with significant health and safety implications.
Primary Hazard Classifications:
| Hazard Class | GHS Code | Description | Authoritative Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] | MedChemExpress SDS[1] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1] | MedChemExpress SDS[1] |
| Corrosive Solid (Transport) | UN 3261 | Classified as a corrosive solid, acidic, organic, n.o.s. for transport.[2] | Sigma-Aldrich SDS[2] |
Causality of Hazards:
-
Corrosivity: The "dihydrogen phosphate" component imparts acidic properties, making the compound corrosive to biological tissues. Upon contact with moisture (e.g., on skin or mucous membranes), it can cause severe chemical burns.[2]
-
Reproductive Toxicity: The presence of lithium compounds is the basis for the reproductive toxicity warning. Lithium and its compounds are recognized as potential teratogens.[2]
Given these classifications, all personnel must treat this compound with the highest degree of caution. Standard laboratory protocols for non-hazardous materials are insufficient and unsafe.
Personnel Protection: A Non-Negotiable Prerequisite
A self-validating safety protocol begins with robust personal protective equipment (PPE). Given the severe corrosive nature of this compound, direct contact must be avoided at all costs.
Mandatory PPE Ensemble:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles where splashing is a risk.[1]
-
Hand Protection: Use chemical-impermeable gloves tested according to EN 374. Given the compound's properties, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, wear fire/flame-resistant and impervious clothing to protect against skin contact.[3]
-
Respiratory Protection: For handling the solid powder, which can generate dust, use a full-face respirator with a particulate filter if exposure limits are exceeded or if irritation is experienced.[3][4] All handling of the solid should occur within a certified chemical fume hood or a glove box to minimize inhalation risk.[1]
Spill Management Protocol
Accidents can happen, but a well-defined spill protocol can mitigate the consequences effectively. The immediate priorities are to contain the spill, protect personnel, and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the full PPE ensemble described in Section 2.
-
Containment: Prevent further leakage or spillage. Do not allow the chemical to enter drains or water courses.[1] For solid spills, use dry cleanup procedures to avoid generating dust.[5]
-
Absorption (for solutions): Absorb solutions with a liquid-binding material such as diatomite or universal binders.[1]
-
Collection: Carefully collect the spilled material (or absorbent) using spark-proof tools and place it into a suitable, clearly labeled, and closed container for disposal.[3][5]
-
Decontamination: Decontaminate the spill area and any equipment used by scrubbing with alcohol, followed by washing the area with water and detergent.[1][6] Collect all decontamination materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after cleanup.[7]
Proper Disposal Procedure: A Step-by-Step Guide
The cardinal rule for the disposal of this compound, is that it must not be disposed of in the regular trash or discharged into the sanitary sewer system. [4][7] The compound must be managed as hazardous chemical waste and disposed of via an approved waste disposal plant.[1][2]
Workflow for Chemical Waste Segregation and Disposal
Caption: Waste Disposal Workflow for this compound.
Detailed Protocol:
-
Waste Identification and Segregation:
-
This chemical waste stream includes the pure (unused) solid compound, any reaction mixtures containing it, and all contaminated materials (e.g., weigh boats, pipette tips, gloves, absorbent pads from spills).
-
Crucially, do not mix this waste with other waste streams. [2] Mixing incompatible chemicals can lead to dangerous reactions. Keep it in its original container if possible, or a designated, compatible waste container.[2]
-
-
Containerization:
-
Use a container that is in good condition, compatible with the chemical (a high-density polyethylene container is suitable), and has a securely sealing lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings (Corrosive, Reproductive Toxin).
-
-
Waste Accumulation:
-
All transfers of the waste into the disposal container should be performed within a chemical fume hood to control dust and vapor.
-
Once waste is added, seal the container tightly. Do not leave it open.
-
-
Storage Prior to Disposal:
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The waste must be disposed of in accordance with all national, state, and local regulations.[2] This typically involves transport to a licensed chemical destruction plant, which may use methods like controlled incineration with flue gas scrubbing.[3]
-
Decontaminating Empty Containers
Empty containers that once held this compound, must be handled as hazardous waste unless properly decontaminated.[2]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream).
-
Collect Rinsate: The rinsate from this procedure is considered hazardous waste and must be collected in a labeled container for disposal via your EHS department.
-
Neutralize and Test: For aqueous rinsate, the corrosivity should be neutralized. You can check for corrosivity with pH paper to ensure it is neutralized before disposal.[9]
-
Deface Label: Once decontaminated, completely remove or deface the original label on the container before recycling or discarding it as normal laboratory plastic/glass waste.[9]
By adhering to these detailed procedures, you establish a self-validating system of safety and compliance, protecting your team, your institution, and the environment.
References
- Sigma-Aldrich, Safety Data Sheet for this compound. (Provided in search results)
- Biosynth, Safety Data Sheet for Acetyl phosphate dilithium salt. (Provided in search results)
- MedChemExpress, Safety Data Sheet for Acetyl phosphate (lithium potassium). (Provided in search results)
- Santa Cruz Biotechnology, Material Safety Data Sheet for Lithium potassium acetyl phosph
- Carl ROTH, Safety Data Sheet for Potassium dihydrogen phosph
- Public Safety, Disposal of Solid Chemicals in the Normal Trash. (Provided in search results)
- Spectrum Chemical, Safety D
- EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. (Provided in search results)
- National Institutes of Health (NIH), Discharge of lithium-ion batteries in salt solutions for safer storage, transport, and resource recovery. (Provided in search results)
- World Bank Group, Environmental, Health, and Safety Guidelines for Phosphate Fertilizer Manufacturing. (Provided in search results)
- Safety Data Sheet (Generic). (Provided in search results)
- YouTube, How to Dispose of a Lipo Battery? Does Salt Bath Really Work?. (Provided in search results)
- ECHEMI, Acetyl phosphate SDS, 590-54-5 Safety D
- Safety Data Sheet PHOSPHATE COMPOSE. (Provided in search results)
- The Sodium Sulfate Dilemma: The Unforeseen Challenge of Lithium Battery Recycling. (Provided in search results)
- The NIH Drain Discharge Guide. (Provided in search results)
- K+S UK & Eire Ltd., Waste Management. (Provided in search results)
- JBSA, Did You Know? Lithium-ion batteries are a recycling hazard. (Provided in search results)
- US EPA, Lithium-Ion Battery Recycling. (Provided in search results)
- Reddit, I need to find out how to dispose of my chemical. (Provided in search results)
- YouTube, What You Need to Know: Safety & Handling of Phosph
- Google Patents, FI111171B - Process for separating potassium salts from ash collected from a soda boiler. (Provided in search results)
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- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. lifechems.com [lifechems.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
